4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(3,4-dichlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANHUYYJAUMSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
An In-depth Technical Guide to the
Abstract
This guide provides a comprehensive, research-level overview of the synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, a key heterocyclic building block. The primary synthetic route detailed is the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols for the preparation of the requisite precursors—1-azido-3,4-dichlorobenzene and propargyl chloride—and their subsequent cycloaddition. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into experimental design, execution, and product characterization.
Introduction and Strategic Overview
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The target molecule, this compound, combines this valuable core with a reactive chloromethyl group, making it a versatile intermediate for further elaboration in the synthesis of complex functional molecules.
The chosen synthetic strategy hinges on the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant (CuAAC), which provides exclusive regioselective formation of the 1,4-disubstituted product.[4][5] This "click" reaction is renowned for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[3][5] The synthesis is logically dissected into two primary stages: the preparation of the key azide intermediate and the final cycloaddition reaction.
Synthetic Pathway and Mechanistic Insights
The overall synthesis proceeds via a convergent pathway, as illustrated in the workflow diagram below. The two key precursors, an aryl azide and a terminal alkyne, are synthesized separately and then combined in the final catalytic step.
Caption: Overall synthetic workflow for the target triazole.
Part A: Synthesis of 1-Azido-3,4-dichlorobenzene
Aryl azides are commonly prepared from the corresponding anilines.[6] This transformation is a robust, two-step, one-pot procedure involving:
-
Diazotization: The primary amine of 3,4-dichloroaniline is converted into a diazonium salt using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid). This step must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[6]
-
Azidation: The in situ generated diazonium salt is then treated with sodium azide. The azide ion displaces the dinitrogen gas, a thermodynamically favorable process, to yield the final aryl azide.[6]
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of this synthesis, uniting the aryl azide and the alkyne (propargyl chloride). While the uncatalyzed Huisgen cycloaddition yields a mixture of 1,4- and 1,5-regioisomers, the use of a copper(I) catalyst makes the reaction highly specific for the 1,4-isomer.[5][7] The catalytic cycle is a well-established mechanism. The active Cu(I) catalyst is often generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate, with a mild reducing agent like sodium ascorbate.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Detailed Experimental Protocols
Safety Precaution: Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction. Sodium azide is highly toxic. Propargyl chloride is a flammable and toxic liquid.[8] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Synthesis of 1-Azido-3,4-dichlorobenzene
This protocol is adapted from standard procedures for aniline azidation.[6]
-
Step 1: Diazotization
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (1.0 eq).
-
Add deionized water and concentrated hydrochloric acid (3.5 eq). Stir the mixture until the aniline salt fully dissolves, cooling to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirring aniline solution over 30 minutes, ensuring the internal temperature remains below 5 °C. A persistent blue color on starch-iodide paper indicates a slight excess of nitrous acid and the completion of diazotization.
-
-
Step 2: Azidation and Workup
-
In a separate beaker, dissolve sodium azide (NaN₃, 1.2 eq) in deionized water. Cool this solution in an ice bath.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl azide, which can be used in the next step without further purification.
-
Protocol B:
This protocol is based on established CuAAC reaction conditions.[3][9]
-
Step 1: Reaction Setup
-
To a round-bottom flask, add the crude 1-azido-3,4-dichlorobenzene (1.0 eq) from the previous step.
-
Add a solvent mixture of tert-butanol and water (e.g., 1:1 or 2:1 v/v).
-
Add propargyl chloride (3-chloro-1-propyne, 1.1 eq).
-
-
Step 2: Catalysis and Reaction
-
In a small vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Add this to the reaction mixture.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in a minimal amount of water. Add this to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Step 3: Workup and Purification
-
Upon completion, dilute the reaction mixture with water. A solid precipitate of the product may form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water and a minimal amount of cold ethanol or diethyl ether to remove impurities.
-
If an oil is obtained or for higher purity, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Quantitative Data and Characterization
The following table summarizes the typical reagents and conditions for the CuAAC step.
| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Role |
| 1-Azido-3,4-dichlorobenzene | 1.0 | 186.02 | Azide Component |
| Propargyl Chloride | 1.1 | 74.51 | Alkyne Component |
| CuSO₄·5H₂O | 0.1 | 249.68 | Catalyst Precursor |
| Sodium Ascorbate | 0.2 | 198.11 | Reducing Agent |
| Solvent | - | - | t-BuOH / H₂O |
| Temperature | - | - | Room Temperature |
| Typical Yield | - | - | > 85% |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the triazole proton (singlet, ~8.0-8.5 ppm), the chloromethyl protons (singlet, ~4.6-5.0 ppm), and the aromatic protons in the dichlorophenyl ring (~7.5-7.8 ppm).
-
¹³C NMR: Signals corresponding to the aromatic carbons, the triazole ring carbons, and the chloromethyl carbon should be present.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition, matching the molecular formula C₉H₆Cl₃N₃.
-
Infrared (IR) Spectroscopy: To identify key functional groups, although the spectrum may be dominated by aromatic C-H and C=C stretching.
Conclusion
The synthesis of this compound is reliably achieved through a modern, efficient synthetic sequence centered around the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The methodology provides high yields and excellent regioselectivity under mild conditions. The protocols outlined in this guide are robust and scalable, furnishing a valuable chemical intermediate poised for diverse applications in medicinal chemistry and materials science.
References
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Gajbhiye, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Polycyclic Aromatic Compounds. Available from: [Link]
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El-wassimy, M. T. M., et al. (1992). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1-2), 99-108. Available from: [Link]
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Więcek, M., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1916. Available from: [Link]
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El-wassimy, M. T. M., et al. (1992). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1), 99-108. Available from: [Link]
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An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Foreword: Navigating the Frontier of Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone of molecular design.[1][2][3] Its unique combination of chemical stability, hydrogen bonding capability, and dipole character makes it a privileged structure in the development of novel therapeutic agents and functional materials.[2][4] This guide focuses on a specific, yet underexplored, derivative: 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole . While direct literature on this exact molecule is sparse, this document serves as a comprehensive technical guide by extrapolating from the well-established chemistry of its constituent parts and closely related analogues. By grounding our discussion in fundamental principles and validated experimental data from similar compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing, characterizing, and exploring the potential of this promising molecule.
Molecular Architecture and Strategic Significance
The structure of this compound combines three key features that suggest significant potential in drug discovery and chemical synthesis:
-
The 1,4-disubstituted 1,2,3-triazole core: This aromatic heterocycle is known for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing drug-like properties.[2] The regiospecificity of its synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," allows for precise control over its structure.
-
The 3,4-dichlorophenyl substituent: The presence of two chlorine atoms on the phenyl ring significantly alters the molecule's electronic properties and lipophilicity. This substitution pattern is often found in kinase inhibitors and other targeted therapies, where it can contribute to specific binding interactions.
-
The 4-chloromethyl group: This is a reactive handle, making the molecule a versatile building block for further chemical modification. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The convergence of these three motifs suggests that the title compound is a valuable intermediate for creating libraries of novel compounds for biological screening.
Synthetic Strategy: A Protocol Grounded in "Click Chemistry"
The most logical and efficient pathway to synthesize this compound is through the well-established CuAAC reaction. This involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound via CuAAC.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Azido-3,4-dichlorobenzene
-
Causality: This step converts the readily available 3,4-dichloroaniline into the necessary azide intermediate. The diazotization followed by substitution with sodium azide is a standard and reliable method.
-
Procedure:
-
Dissolve 3,4-dichloroaniline (1 equiv.) in a mixture of concentrated HCl and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5°C. Stir for 30 minutes.
-
To this cold diazonium salt solution, add a solution of sodium azide (1.2 equiv.) in water dropwise. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used directly in the next step without further purification.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Causality: This is the key bond-forming reaction that constructs the triazole ring. The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer. Sodium ascorbate is used to reduce the Cu(II) salt (CuSO₄) in situ to the active Cu(I) catalyst.
-
Procedure:
-
In a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water), dissolve 1-azido-3,4-dichlorobenzene (1 equiv.) and propargyl chloride (1.1 equiv.).
-
Add sodium ascorbate (0.1 equiv.) followed by copper(II) sulfate pentahydrate (0.05 equiv.).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
-
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Molecular Formula | C₉H₆Cl₃N₃ | Based on chemical structure. |
| Molecular Weight | ~262.53 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule crystalline organic compounds.[6][7] |
| Melting Point | 130 - 150 °C | Based on similar substituted triazoles which often melt in this range.[6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Chloroform); Insoluble in water. | The dichlorophenyl group increases lipophilicity, while the triazole provides some polarity. |
| ¹H NMR | δ ~7.5-8.0 (m, 3H, Ar-H), δ ~7.8-8.2 (s, 1H, triazole C5-H), δ ~4.8-5.0 (s, 2H, CH₂Cl) | Chemical shifts are estimated from known spectra of 1,4-disubstituted triazoles and chloromethylated heterocycles.[6] |
| ¹³C NMR | δ ~145-150 (triazole C4), δ ~120-125 (triazole C5), δ ~120-135 (Ar-C), δ ~35-40 (CH₂Cl) | Predicted based on typical values for triazole and aromatic carbons.[6] |
| Mass Spec (EI) | M⁺ peak at m/z ~261, 263, 265 (isotopic pattern for 3 Cl atoms) | The isotopic signature of chlorine will be a key diagnostic feature. |
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on this compound is the chloromethyl group. This functional group is an excellent electrophile, poised for nucleophilic substitution reactions (Sₙ2).
Key Transformation Pathways
Caption: Key nucleophilic substitution reactions of the title compound.
-
Ether Formation: Reaction with alkoxides (e.g., sodium methoxide) will yield the corresponding ether, a transformation analogous to the Williamson ether synthesis.[8] This is useful for introducing linker moieties or modifying solubility.
-
Azide Introduction: Substitution with sodium azide provides a 4-(azidomethyl) derivative. This product is itself a substrate for another CuAAC reaction, enabling the creation of "bis-triazole" ligands or complex dimeric structures.
-
Thioether Synthesis: Thiolates will readily displace the chloride to form thioethers, a common linkage in various bioactive molecules.
-
Amination: Primary or secondary amines can be used as nucleophiles to introduce new nitrogen-containing functional groups, which are critical for modulating pharmacological activity through hydrogen bonding and salt formation.
This reactivity makes the title compound a strategic intermediate for rapidly diversifying a chemical scaffold, a core principle of modern medicinal chemistry library synthesis.
Potential Applications in Drug Discovery
The 1,2,3-triazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1][3] Derivatives have demonstrated a vast range of biological activities, including:
-
Anticancer: Many triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][4][9]
-
Antimicrobial: The triazole ring is a key component of several antifungal and antibacterial agents.[2][3]
-
Antiviral: Triazoles have been investigated for their activity against a range of viruses, including HIV.[2]
-
Anti-inflammatory: Certain derivatives have shown potential as inhibitors of inflammatory pathways.[1]
The 3,4-dichlorophenyl moiety is also a common feature in targeted therapies, particularly kinase inhibitors. The combination of this group with the versatile triazole core and the reactive chloromethyl handle makes This compound a highly attractive starting point for developing novel therapeutic agents. Researchers can leverage the Sₙ2 reactivity to attach various pharmacophores to the triazole core, exploring structure-activity relationships (SAR) in a systematic manner.
Conclusion
While this compound may not be a widely characterized compound, its chemical architecture is built upon a foundation of robust and predictable chemistry. This guide has outlined a reliable synthetic route via CuAAC, predicted its key physicochemical properties based on established data from analogues, and detailed its significant potential as a reactive intermediate for chemical synthesis. For researchers in drug discovery and materials science, this molecule represents a gateway to novel chemical space, offering a stable and versatile scaffold for the creation of next-generation functional molecules. The principles and protocols detailed herein provide a solid, authoritative framework for its synthesis and subsequent application.
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An In-depth Technical Guide to the Structure Elucidation of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
This technical guide provides a comprehensive overview of the synthesis and detailed structure elucidation of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole , a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The 1,2,3-triazole core is a prominent scaffold in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The specific substitution pattern of the title compound, featuring a dichlorophenyl ring and a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of diverse molecular libraries for biological screening.
This guide will detail the logical synthesis pathway, focusing on the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and provide a thorough analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) required to unequivocally confirm its chemical structure.
Synthetic Strategy: The "Click Chemistry" Approach
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the CuAAC reaction, a cornerstone of "click chemistry" renowned for its high yields, mild reaction conditions, and exceptional regioselectivity.[1] This approach involves the reaction of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst.
For the synthesis of this compound, the logical precursors are 3,4-dichlorophenyl azide and propargyl chloride .
Preparation of 3,4-Dichlorophenyl Azide
The synthesis of the azide precursor typically involves the diazotization of 3,4-dichloroaniline followed by treatment with sodium azide. This is a standard and well-documented procedure in organic synthesis.
Experimental Protocol:
-
3,4-dichloroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
A solution of sodium azide in water is then added portion-wise to the cold diazonium salt solution.
-
The reaction mixture is stirred at low temperature for a specified time, after which it is allowed to warm to room temperature.
-
The product, 3,4-dichlorophenyl azide, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and the solvent is removed under reduced pressure.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step is the cycloaddition of 3,4-dichlorophenyl azide with propargyl chloride. The copper(I) catalyst is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
Experimental Protocol:
-
3,4-dichlorophenyl azide and propargyl chloride are dissolved in a suitable solvent system, often a mixture of t-butanol and water or THF and water.
-
A freshly prepared aqueous solution of sodium ascorbate is added to the mixture.
-
An aqueous solution of copper(II) sulfate pentahydrate is then added.
-
The reaction mixture is stirred vigorously at room temperature for several hours to overnight.
-
Upon completion (monitored by TLC or LC-MS), the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Structure Elucidation via Spectroscopic Methods
The confirmation of the structure of the synthesized compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~3100-3150 | C-H stretch (aromatic and triazole) | Weak to medium |
| ~1600, 1475 | C=C stretch (aromatic ring) | Medium to strong, sharp |
| ~1250 | C-N stretch | Medium |
| ~1050 | C-Cl stretch (aromatic) | Strong |
| ~750 | C-Cl stretch (alkyl) | Strong |
The IR spectrum will confirm the presence of the aromatic ring, the triazole ring, and the chloro-substituents. The absence of a strong, sharp peak around 2100 cm⁻¹ would indicate the complete consumption of the azide starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | s | 1H | H-5 (triazole) | The proton on the triazole ring typically appears as a singlet in a downfield region due to the electron-withdrawing nature of the nitrogen atoms. |
| ~7.8-8.0 | d | 1H | H-2' (aromatic) | Aromatic proton ortho to the triazole ring, appearing as a doublet due to coupling with H-6'. |
| ~7.6-7.7 | dd | 1H | H-6' (aromatic) | Aromatic proton showing coupling to both H-5' and H-2', resulting in a doublet of doublets. |
| ~7.5-7.6 | d | 1H | H-5' (aromatic) | Aromatic proton appearing as a doublet due to coupling with H-6'. |
| ~4.8 | s | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine atom are expected to be a singlet and shifted downfield due to the electronegativity of the chlorine. |
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | C-4 (triazole) | The carbon atom of the triazole ring bearing the chloromethyl group. |
| ~135-140 | C-1' (aromatic) | The ipso-carbon of the dichlorophenyl ring attached to the triazole. |
| ~130-135 | C-3' & C-4' (aromatic) | Carbons bearing the chlorine atoms on the aromatic ring. |
| ~120-130 | C-5 (triazole) | The CH carbon of the triazole ring. |
| ~120-125 | C-2', C-5', C-6' (aromatic) | The remaining CH carbons of the dichlorophenyl ring. |
| ~35-40 | -CH₂Cl | The carbon of the chloromethyl group, shifted downfield by the attached chlorine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
For this compound (C₉H₇Cl₃N₃), the expected molecular ion peaks in a high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern due to the presence of three chlorine atoms. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in a cluster of peaks for the molecular ion [M]⁺ and its isotopes [M+2]⁺, [M+4]⁺, and [M+6]⁺.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M]⁺ (C₉H₇³⁵Cl₃N₃) | 261.9730 |
| [M+H]⁺ (C₉H₈³⁵Cl₃N₃) | 262.9808 |
The fragmentation pattern would likely involve the loss of the chloromethyl group (-CH₂Cl) and potentially the dichlorophenyl group.
Conclusion
The structural elucidation of this compound is definitively achieved through a systematic approach combining a reliable synthetic method with comprehensive spectroscopic analysis. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a direct and efficient route to this valuable intermediate. The collective data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provide a self-validating system, confirming the connectivity and chemical environment of each atom within the molecule, thereby establishing its structure with a high degree of confidence. This guide provides the necessary framework for the synthesis and characterization of this compound for its application in further chemical and biological research.
References
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Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3511-3531. [Link]
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Sravya, G., & Aruna, S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Introduction
In the landscape of modern drug discovery and materials science, 1,2,3-triazole derivatives are of paramount importance. Their synthesis, often streamlined by the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), provides a reliable scaffold for developing compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The compound 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole serves as a key synthetic intermediate, where the reactive chloromethyl group allows for further molecular elaboration.[4]
Molecular Structure and Expected Spectroscopic Features
The primary objective of spectroscopic analysis is to confirm the molecular structure. The key structural features of this compound to be verified are:
-
The 1,4-disubstituted 1,2,3-triazole ring.
-
The 3,4-dichlorophenyl substituent attached to the N1 position of the triazole.
-
The chloromethyl group at the C4 position of the triazole.
Each of these features will produce characteristic signals in different spectroscopic analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will focus on ¹H NMR and ¹³C NMR.
¹H NMR Spectroscopy: Mapping the Protons
Methodology: Acquiring the ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[5][6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[6][7] Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum carefully.
Predicted ¹H NMR Data and Interpretation
The causality behind predicting chemical shifts lies in the electronic environment of each proton. Electronegative atoms (N, Cl) and aromatic rings deshield nearby protons, shifting their signals downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |
| ~8.10 | s | 1H | H-5 (Triazole) | The proton on the triazole ring is expected to be a singlet and significantly downfield due to the electronic effects of the heterocyclic ring. Similar triazole protons in related structures appear in the δ 7.7-9.5 ppm range.[8] |
| ~7.95 | d, J ≈ 2.5 Hz | 1H | H-2' (Aromatic) | This proton is ortho to the nitrogen-substituted carbon and adjacent to a chlorine atom. It will appear as a doublet due to coupling with H-6'. |
| ~7.70 | d, J ≈ 8.5 Hz | 1H | H-5' (Aromatic) | This proton is ortho to a chlorine atom and will be a doublet due to coupling with H-6'. |
| ~7.60 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6' (Aromatic) | This proton is coupled to both H-2' and H-5', resulting in a doublet of doublets. |
| ~4.80 | s | 2H | -CH₂Cl | The methylene protons are adjacent to both the triazole ring and an electronegative chlorine atom, causing a downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons for coupling. Protons on similar chloromethyl groups attached to heterocyclic systems are found in this region. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Methodology: Acquiring the ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, but requires more scans due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a proton-decoupled pulse sequence (e.g., zgpg30) on a 101 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition: Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio. A wider spectral width (e.g., 0-200 ppm) is necessary.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |
| ~145.0 | C-4 (Triazole) | This is the triazole carbon bearing the chloromethyl group. Its chemical shift is influenced by the attached nitrogen and the substituent. |
| ~136.5 | C-1' (Aromatic) | The carbon atom directly attached to the triazole nitrogen (ipso-carbon). |
| ~134.0 | C-4' (Aromatic) | Aromatic carbon bearing a chlorine atom. |
| ~131.5 | C-3' (Aromatic) | Aromatic carbon bearing a chlorine atom. |
| ~131.0 | C-5' (Aromatic) | Aromatic CH carbon. |
| ~122.5 | C-6' (Aromatic) | Aromatic CH carbon. |
| ~120.0 | C-2' (Aromatic) | Aromatic CH carbon. |
| ~119.5 | C-5 (Triazole) | The CH carbon of the triazole ring. |
| ~35.0 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. Its shift is significantly downfield from a typical alkane due to the attached chlorine atom. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which offers definitive evidence for the molecular formula and substructural components.
Methodology: Acquiring the Mass Spectrum
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source.
-
Analysis: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
Predicted Mass Spectrum Data and Interpretation
The most critical feature will be the isotopic pattern of the molecular ion [M+H]⁺ due to the presence of three chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Molecular Ion (M): C₉H₇Cl₃N₃
-
Monoisotopic Mass: 261.9835
-
Expected [M+H]⁺: 262.9913
Isotopic Pattern Analysis: The presence of three chlorine atoms will create a characteristic cluster of peaks for the molecular ion. The relative intensities of the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks will be approximately 100:98:32:3. Observing this pattern is strong evidence for a molecule containing three chlorine atoms.
Fragmentation Pathway Diagram
Caption: Predicted ESI-MS fragmentation pathway.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Methodology: Acquiring the IR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[5] Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[5]
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3140-3100 | C-H stretch | Aromatic & Triazole C-H | Stretching vibrations for sp² C-H bonds typically appear above 3000 cm⁻¹. |
| ~1600, 1500, 1470 | C=C stretch | Aromatic Ring | These characteristic absorptions correspond to the carbon-carbon stretching within the dichlorophenyl ring. |
| ~1450-1400 | C=N, N=N stretch | Triazole Ring | Skeletal vibrations of the heterocyclic ring. |
| ~1250 | C-N stretch | Aryl-N stretch | Vibration of the bond connecting the phenyl ring to the triazole. |
| ~850-800 | C-H bend | Aromatic C-H out-of-plane | The pattern of these bends can sometimes help confirm the substitution pattern (1,2,4-trisubstituted benzene ring). |
| ~750-700 | C-Cl stretch | C-Cl | Strong absorption due to the stretching of the carbon-chlorine bonds. |
Workflow for Structural Elucidation
The process of confirming the structure is a logical, stepwise validation.
Caption: Integrated workflow for structure validation.
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By systematically applying ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a researcher can build an unassailable case for the compound's identity. This guide provides the predictive data, the underlying rationale for those predictions, and the robust experimental protocols necessary for validation. This self-validating system of inquiry ensures scientific integrity and provides a clear path for the characterization of this and other novel heterocyclic compounds in the pipeline of drug development and chemical research.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]
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Henderson, J., D'Souza, M. J., Riddle, S., & Young, R. J. (2013). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o3159. [Link]
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The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from RSC Publishing. [Link]
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Farahat, A. A., & Moustafa, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]
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Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Emerging Technologies and Innovative Research, 7(5), 953-956. [Link]
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PubChem. (n.d.). 4-(chloromethyl)-1-(4-chlorophenyl)-1h-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from RSC Publishing. [Link]
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Li, M., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules, 24(17), 3148. [Link]
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Al-Sultani, K. H., & Al-Majidi, S. M. H. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. ResearchGate. [Link]
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ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from ACG Publications. [Link]
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Farahat, A. A., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydropyrazol-1-yl)thiazole Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1989. [Link]
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PubChem. (n.d.). [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2023). 4-(4-(((1H-Benzo[d][5][8][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 28(13), 5081. [Link]
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Kumar, D., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
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Onys'ko, M. Y., et al. (2014). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]
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OUCI. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. Retrieved from [Link]
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Li, G., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048. [Link]
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Schenck, F. J., & Lehotay, S. J. (2000). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 83(1), 151-160. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. Retrieved from [Link]
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Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) coupled to LC-MS/MS. EURL-Pesticides.eu. [Link]
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An In-Depth Technical Guide to 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole (CAS Number: 1247103-24-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive technical overview of a specific derivative, 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, a compound of interest for further investigation in drug discovery and development. The presence of the 3,4-dichlorophenyl group and a reactive chloromethyl substituent suggests potential for potent and selective biological activity.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 1247103-24-7 | Internal Database |
| Molecular Formula | C₉H₆Cl₃N₃ | Calculated |
| Molecular Weight | 262.53 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |
| Stability | The triazole ring is generally stable. The chloromethyl group is a reactive site susceptible to nucleophilic substitution. | Chemical Knowledge |
Note: These properties are predicted and should be confirmed by experimental analysis.
Synthesis of this compound
The synthesis of the target compound is anticipated to be a two-step process, starting from the corresponding hydroxymethyl precursor.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
The precursor alcohol is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the coupling of 3,4-dichloroaniline-derived azide with propargyl alcohol.
Experimental Protocol:
-
Azide Formation: 3,4-dichloroaniline is diazotized with sodium nitrite in the presence of a mineral acid (e.g., HCl) at 0-5 °C, followed by reaction with sodium azide to yield 1-azido-3,4-dichlorobenzene.
-
CuAAC Reaction: The resulting azide is reacted with propargyl alcohol in a suitable solvent system (e.g., t-BuOH/H₂O) with a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. The reaction is usually stirred at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
Step 2: Synthesis of this compound
The target compound is obtained by the chlorination of the precursor alcohol. A common and effective method for this transformation is the use of thionyl chloride.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), thionyl chloride is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically a few hours) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Potential Pharmacological Profile and Biological Activity
While specific biological data for this compound is not currently available, the structural motifs present suggest several potential areas of pharmacological interest.
Caption: Potential biological activities of the target compound.
Anticancer Activity
Derivatives of 1,2,4-triazole containing a 3,4-dichlorophenyl moiety have demonstrated significant cytotoxic activity against liver cancer cell lines (Hep-G2).[2] Specifically, a 3,4-dichlorophenyl-based indole-triazole hybrid showed potent anticancer potential.[2] The presence of the dichlorophenyl group in the target compound suggests it may also exhibit cytotoxic effects. The chloromethyl group, being a reactive electrophile, could potentially alkylate biological nucleophiles, such as DNA or key enzymatic residues in cancer cells, leading to apoptosis.
Antimicrobial and Antifungal Activity
Triazole derivatives are well-established as antimicrobial and antifungal agents.[3] Studies on various 1,2,4-triazole derivatives have shown activity against a range of bacterial and fungal strains.[3] The lipophilicity imparted by the dichlorophenyl group may facilitate membrane translocation, a key step for antimicrobial action.
Antiparasitic Activity
The 1,2,3-triazole scaffold has been explored for the development of new antiparasitic drug candidates. The structural similarity to known active compounds suggests that this compound could be a starting point for the design of novel agents against parasites like Leishmania and Trypanosoma cruzi.
Safety and Handling
Detailed toxicological data for this compound are not available. However, based on its structure, the following precautions are advised:
-
Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Toxicity: The chloromethyl group is a potential alkylating agent and should be treated as a possible mutagen and carcinogen. The dichlorophenyl moiety may also contribute to toxicity.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and nucleophiles.
Conclusion
This compound is a synthetic compound with significant potential for further investigation in drug discovery. Its synthesis from readily available starting materials is feasible, and its structural features suggest a range of possible biological activities, including anticancer and antimicrobial effects. This guide provides a foundational understanding of its properties and a plausible synthetic route, encouraging further research into its pharmacological profile and therapeutic potential.
References
-
PrepChem. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Available from: [Link]
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The Multifaceted Biological Activities of Dichlorophenyl Triazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, a privileged scaffold renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. These attributes have propelled triazole-containing compounds to the forefront of therapeutic innovation, leading to the development of blockbuster drugs with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] This guide delves into a specific, yet remarkably potent, subclass: dichlorophenyl triazole derivatives. The strategic incorporation of a dichlorophenyl moiety often enhances the lipophilicity and binding interactions of the parent triazole, leading to compounds with significantly amplified and diverse biological effects. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the biological activities of these derivatives but also actionable, field-proven experimental protocols to assess them.
Part 1: A Spectrum of Biological Warfare: From Microbes to Malignancies
Dichlorophenyl triazole derivatives have demonstrated significant efficacy across a spectrum of therapeutic areas. Their biological activity is not monolithic but rather a multifaceted interplay of structure, substitution patterns, and the specific molecular targets they engage.
Antifungal Activity: A Legacy of Ergosterol Biosynthesis Inhibition
The most well-established and clinically significant activity of triazole derivatives is their antifungal prowess.[1][4][5] This activity is primarily rooted in their ability to disrupt the integrity of the fungal cell membrane by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[4][6][7]
The mechanism involves the nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[5] This leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[4][6] Dichlorophenyl substitution has been shown to enhance the binding affinity of these derivatives to the fungal CYP51 enzyme, contributing to their potent antifungal activity.[5]
Key Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
Caption: Inhibition of fungal ergosterol biosynthesis by dichlorophenyl triazole derivatives.
Antibacterial Activity: A Growing Area of Investigation
While not as extensively studied as their antifungal counterparts, dichlorophenyl triazole derivatives have also exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10] The precise mechanisms of antibacterial action are still under investigation and may vary between different derivatives and bacterial species. Some proposed mechanisms include the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Further research is needed to fully elucidate the antibacterial potential and mechanisms of these compounds.
Anticancer Activity: A Multifaceted Assault on Tumor Cells
Emerging evidence highlights the significant potential of dichlorophenyl triazole derivatives as anticancer agents.[3][11][12][13][14][15][16] Their cytotoxic effects have been observed in a variety of human cancer cell lines, including breast, lung, colon, and liver cancer cells.[11][12][14] The anticancer mechanisms are diverse and can involve:
-
Induction of Apoptosis: Many dichlorophenyl triazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell proliferation.[15]
-
Enzyme Inhibition: Dichlorophenyl triazoles can inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases.[17]
-
Inhibition of Tubulin Polymerization: Some derivatives have been found to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[18]
The structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on both the phenyl and triazole rings play a crucial role in determining the anticancer potency and selectivity of these compounds.[11][18]
Data Summary: Biological Activities of Representative Dichlorophenyl Triazole Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |
| Dichlorophenyl-Thiadiazolyl-Triazole | Antibacterial | S. aureus, B. subtilis | MIC: 125-500 µg/mL | [8] |
| Dichlorophenyl-Thiadiazolyl-Triazole | Antifungal | C. albicans, A. niger | MIC: 125-500 µg/mL | [8] |
| Indole-Triazole with 3,4-Dichlorophenyl | Anticancer | Hep-G2 (Liver Cancer) | Comparable to Doxorubicin | [11] |
| 1,2,4-Triazolo[3,4-a]phthalazine Derivative | Anticancer | MGC-803, EC-9706, HeLa, MCF-7 | IC50: 2.0-4.5 µM | [15] |
| 2,4-Dichlorobenzyl Triazole | Antifungal | Various Fungi | MIC: 0.5-16 µg/mL | [5] |
Part 2: Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the antifungal, antibacterial, and anticancer activities of dichlorophenyl triazole derivatives. These protocols are designed to be robust and reproducible, providing a solid foundation for screening and characterizing novel compounds.
Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of dichlorophenyl triazole derivatives against pathogenic fungal strains. The broth microdilution method is a widely accepted and standardized technique.[19][20][21]
Materials:
-
Test compounds (dichlorophenyl triazole derivatives)
-
Standard antifungal drugs (e.g., Fluconazole, Ketoconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or Mueller-Hinton Broth (MHB) supplemented for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the broth medium in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[20] This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
-
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Protocol: In Vitro Antibacterial Susceptibility Testing
Objective: To determine the MIC of dichlorophenyl triazole derivatives against pathogenic bacterial strains using the broth microdilution method.[19]
Materials:
-
Test compounds (dichlorophenyl triazole derivatives)
-
Standard antibacterial drugs (e.g., Ampicillin, Streptomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial strains on Mueller-Hinton Agar (MHA) plates at 37°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Follow the same procedure as for the antifungal assay to prepare serial two-fold dilutions of the test compounds and standard drugs in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include growth and sterility controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, determined visually or spectrophotometrically.[20]
-
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of dichlorophenyl triazole derivatives on human cancer cell lines and determine their IC50 (half-maximal inhibitory concentration) values.[22][23][24]
Materials:
-
Test compounds (dichlorophenyl triazole derivatives)
-
Standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil)
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the cancer cells in a suitable medium until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Anticancer Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.
Conclusion: A Promising Frontier in Drug Discovery
Dichlorophenyl triazole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their established antifungal mechanism, coupled with their emerging antibacterial and multifaceted anticancer properties, makes them a compelling area of focus for drug discovery and development. The strategic application of the robust experimental protocols outlined in this guide will enable researchers to effectively screen, characterize, and optimize these promising molecules. As our understanding of the intricate structure-activity relationships and molecular mechanisms of these compounds deepens, the potential for developing novel, highly effective therapeutics for a range of human diseases will undoubtedly continue to expand.
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Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][4][19] Triazolo[3,4-b][4][7][19] Thiadiazol-3-yl)Benzene-1,2 - Acta Scientific. (URL: [Link])
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Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles | Request PDF - ResearchGate. (URL: [Link])
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Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico - ResearchGate. (URL: [Link])
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (URL: [Link])
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. (URL: [Link])
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The Ascendant Scaffold: A Technical Guide to 1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged" scaffold in medicinal chemistry due to its remarkable synthetic accessibility and profound impact on the biological activity of a molecule. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole interactions make it an attractive component in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive review of a specific and highly promising class of these compounds: 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives. The strategic incorporation of the 3,4-dichlorophenyl moiety often imparts significant lipophilicity and electronic modifications that can enhance biological efficacy and modulate the mechanism of action. We will delve into the synthetic strategies for creating these derivatives, with a focus on the robust and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore their diverse and potent biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile chemical architecture.
The Architectural Significance of the 1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazole Core
The 1,2,3-triazole ring is a bioisostere for the amide bond, offering a more stable and often more synthetically tractable alternative in drug design.[2] Its presence can enhance the pharmacological profile of a compound by improving solubility and metabolic stability. The 3,4-dichlorophenyl group, on the other hand, is a common substituent in many approved drugs, known to enhance binding affinity to biological targets through hydrophobic and halogen bonding interactions. The combination of these two moieties in the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole scaffold creates a unique chemical entity with a high potential for diverse biological activities. The dichlorophenyl group can significantly influence the electronic and steric properties of the triazole ring, thereby modulating its interaction with various enzymes and receptors.
Synthetic Strategies: The Power of "Click Chemistry"
The advent of "click chemistry," a term coined by K. Barry Sharpless, has revolutionized the synthesis of 1,2,3-triazole derivatives.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier example of a click reaction, offering a highly efficient, regioselective, and scalable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it an ideal tool for the construction of libraries of diverse 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives for biological screening.[1][6]
General Synthetic Workflow for 1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazole Derivatives
The general synthesis of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives via CuAAC involves the reaction of 1-azido-3,4-dichlorobenzene with a terminal alkyne in the presence of a copper(I) catalyst.
Caption: General workflow for the CuAAC synthesis of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a representative protocol for the synthesis of a 1-(3,4-dichlorophenyl)-4-substituted-1H-1,2,3-triazole derivative.
Materials:
-
1-azido-3,4-dichlorobenzene
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-azido-3,4-dichlorobenzene (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-dichlorophenyl)-4-substituted-1H-1,2,3-triazole.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: A Promising Avenue for Novel Therapeutics
Derivatives of 1,2,3-triazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[7][8][9] The incorporation of the 3,4-dichlorophenyl moiety can further enhance this activity.
Mechanism of Anticancer Action
The anticancer effects of triazole derivatives are often multifaceted. One of the primary mechanisms involves the inhibition of key enzymes that are dysregulated in cancer cells, such as kinases.[10] By blocking the ATP-binding site of these enzymes, triazole compounds can disrupt signaling pathways that are crucial for cancer cell survival and proliferation. Additionally, some triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and multiplying.[2]
Caption: Simplified mechanism of anticancer action of 1,2,3-triazole derivatives.
Quantitative Data on Anticancer Activity
While extensive data specifically for 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives is still emerging, studies on related compounds provide valuable insights. For instance, a novel indole-triazole hybrid featuring a 3,4-dichlorophenyl moiety displayed excellent cytotoxicity against the Hep-G2 liver cancer cell line. The cytotoxic activities of various triazole derivatives are typically evaluated using the MTT assay, with results reported as IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-triazole with 3,4-dichlorophenyl | Hep-G2 | Potent | [11] |
| 1,2,4-Triazole derivatives | MCF-7, HeLa, A549 | 2.9 - 43.4 | [7] |
| 1,2,3-Triazole-phosphonate derivative | HT-1080 | 15.13 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the triazole derivative in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared dilutions of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents.[12] 1,2,3-Triazole derivatives have shown promise as effective antibacterial and antifungal agents, with their mechanism of action often involving the disruption of essential cellular processes in microorganisms.[10][14][15]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of triazole derivatives can vary but often involve the inhibition of crucial bacterial enzymes, the generation of intracellular reactive oxygen species (ROS) that cause oxidative damage, and the disruption of the bacterial cell membrane integrity.[12] For instance, some triazoles are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.
Caption: Potential antimicrobial mechanisms of 1,2,3-triazole derivatives.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various triazole derivatives have reported a wide range of MIC values against different bacterial and fungal strains. For example, a study on new 1H-1,2,4-triazolyl derivatives reported MIC values in the range of 0.4–5.4 μM against several bacteria.[16] Another study on 1,2,4-triazole derivatives showed potent activity against E. coli and P. aeruginosa with MIC values as low as 3.125 µg/mL.[17]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole derivatives | E. coli, P. aeruginosa | 3.125 | [17] |
| 1,2,4-Triazolyl derivatives | Various bacteria | 0.4-5.4 µM | [16] |
| Indole-triazole with 3,4-dichlorobenzyl | Candida albicans | 2 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[18][19][20]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole derivative to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anticonvulsant Activity: A New Frontier in Epilepsy Treatment
Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[21] The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing endeavor in medicinal chemistry. Triazole derivatives have emerged as a promising class of compounds with significant anticonvulsant potential.[4][13][22]
Mechanism of Anticonvulsant Action
The anticonvulsant activity of triazole derivatives is often attributed to their ability to modulate the activity of ion channels and neurotransmitter systems in the brain. One of the key mechanisms is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, triazole compounds can reduce neuronal hyperexcitability and prevent seizure spread. Some derivatives may also enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by interacting with the GABA-A receptor.
Caption: Putative anticonvulsant mechanisms of triazole derivatives.
Quantitative Data on Anticonvulsant Activity
The anticonvulsant activity of compounds is often evaluated in preclinical models such as the maximal electroshock (MES) seizure test.[15][21] The potency is expressed as the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the tested animals.[5] For instance, a study on 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reported an ED₅₀ value of 38.5 mg/kg in the MES test.[21]
| Compound Type | Animal Model | ED₅₀ (mg/kg) | Reference |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES (mice) | 38.5 | [21] |
| N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | MES (mice) | 9.1 | [23] |
| 6-(4-Fluorophenyl)thiazolo[3,2-b][12][15][21]triazole | MES (mice) | 49.1 | [24] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[6][16]
Materials:
-
Male mice (e.g., Swiss albino)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole derivative to be tested
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Immediately observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs for at least 3 seconds.
-
An animal is considered protected if it does not exhibit the tonic hindlimb extension.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀ of the test compound using probit analysis.
Conclusion and Future Perspectives
The 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic tractability afforded by click chemistry allows for the rapid generation of diverse libraries of these compounds for biological screening. The evidence presented in this guide highlights their significant potential as anticancer, antimicrobial, and anticonvulsant agents.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of derivatives with diverse substitutions on the triazole ring will be crucial for elucidating detailed structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular targets and mechanisms of action for each biological activity will be essential for rational drug design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the potential of these triazole derivatives in combination with existing drugs could lead to synergistic effects and overcome drug resistance.
By continuing to explore the rich chemical space of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives, the scientific community is well-positioned to uncover new and effective treatments for a wide range of diseases.
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Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.). Retrieved from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. (n.d.). Retrieved from [Link]
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New synthesis method for click chemistry - ScienceDaily. (2017, September 25). Retrieved from [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. (2025, August 18). Retrieved from [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved from [Link]
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Retrieved from [Link]
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Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][12][15][21]triazole Derivatives in Mice - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed. (2019, December 1). Retrieved from [Link]
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The Triazole Ring: A Privileged Scaffold Forged in the Crucible of Cycloaddition Chemistry
An In-depth Technical Guide to the Discovery, Synthesis, and Application of 1,2,3-Triazoles
Foreword: The Unassuming Power of a Five-Membered Ring
To the dedicated researcher, the 1,2,3-triazole is more than a mere heterocycle; it is a testament to the elegance and power of synthetic chemistry. This five-membered ring, with its three contiguous nitrogen atoms, has quietly permeated the landscapes of medicinal chemistry, materials science, and chemical biology, becoming a cornerstone of modern molecular design.[1] Its remarkable stability, unique electronic properties, and ability to act as a rigid, hydrogen-bonding linker have made it a "privileged scaffold" in the truest sense. This guide, intended for the discerning scientist and drug development professional, will navigate the rich history of 1,2,3-triazole synthesis, from its early, often arduous beginnings to the revolutionary advent of "click chemistry." We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but the critical "why" behind experimental choices. This is not a mere recitation of reactions but a curated exploration of a chemical entity that has fundamentally reshaped our ability to construct molecular complexity.
I. The Genesis of the Triazole Ring: A Pre-Huisgen Perspective
Long before the era of "click chemistry," the synthesis of the 1,2,3-triazole ring was an endeavor marked by ingenuity, albeit with reactions that often required forcing conditions and offered limited control over regiochemistry. These early methods, however, laid the crucial groundwork for the advancements to come.
The Pechmann and Michael Contributions: Early Forays into Triazole Synthesis
The late 19th century saw the first successful syntheses of 1,2,3-triazole derivatives. The German chemist Hans von Pechmann, in 1888, reported the formation of a 2-aryl-2H-1,2,3-triazole from the reaction of bis-phenylhydrazones with nitric acid under heating.[2]
A few years later, in 1893, Arthur Michael described the reaction between dimethyl acetylenedicarboxylate and phenyl azide, which yielded a 1H-1,2,3-triazole derivative.[2] This reaction is now recognized as one of the earliest examples of a 1,3-dipolar cycloaddition, a class of reactions that would later be systematized and brought to prominence by Rolf Huisgen.
The Dimroth Rearrangement: A Tale of Isomeric Transformation
Discovered by Otto Dimroth in 1909, the Dimroth rearrangement is an isomerization process where the endocyclic and exocyclic nitrogen atoms of certain 1,2,3-triazoles exchange positions. This rearrangement, which can be catalyzed by acid, base, heat, or light, proceeds through a ring-opening and ring-closing mechanism. While not a primary synthetic route to the triazole core itself, the Dimroth rearrangement is a crucial consideration in the chemistry of substituted 1,2,3-triazoles, as it can lead to the formation of thermodynamically more stable isomers.
II. The Huisgen Revolution: A Paradigm Shift in Heterocyclic Chemistry
The field of 1,2,3-triazole synthesis was irrevocably changed in the 1960s through the seminal work of German chemist Rolf Huisgen. His systematic investigation into 1,3-dipolar cycloaddition reactions provided a powerful and general method for the construction of five-membered heterocycles, with the azide-alkyne cycloaddition becoming a cornerstone for 1,2,3-triazole synthesis.
The [3+2] Cycloaddition: A Concerted and Elegant Mechanism
The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (in this case, an organic azide) reacts with a dipolarophile (an alkyne) to form a five-membered ring.[3][4] The reaction proceeds through a six-electron transition state, where two new sigma bonds are formed simultaneously.
Figure 1: Conceptual workflow of the Huisgen 1,3-dipolar cycloaddition.
A key feature of the thermal Huisgen cycloaddition is its lack of regioselectivity when using unsymmetrical alkynes, often leading to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[5] The reaction also typically requires elevated temperatures and long reaction times.
III. The Dawn of "Click Chemistry": The Sharpless and Meldal Breakthrough
While the Huisgen cycloaddition was a monumental advance, its limitations in terms of regioselectivity and reaction conditions spurred further innovation. In the early 2000s, the independent work of K. Barry Sharpless and Morten Meldal led to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that would become the cornerstone of "click chemistry."
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Regioselective Revolution
The CuAAC reaction is a highly efficient and regioselective transformation that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[6] The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature and in a variety of solvents, including water.[6]
The mechanism of the CuAAC reaction is distinct from the concerted thermal cycloaddition. It involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle is what dictates the high regioselectivity of the reaction.
Figure 2: Simplified catalytic cycle of the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
While CuAAC provides exclusive access to 1,4-disubstituted triazoles, the synthesis of the 1,5-regioisomer remained a challenge. This was addressed by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles.[7][8]
The mechanism of RuAAC is believed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[7] A significant advantage of RuAAC is its ability to react with both terminal and internal alkynes, leading to fully substituted triazoles.[7][8]
IV. Experimental Protocols: A Practical Guide for the Synthetic Chemist
The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
To a reaction vessel, add the azide, alkyne, and solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common CuAAC Issues: [2][9]
-
Low Yield:
-
Catalyst Inactivation: Ensure the reaction is performed under an inert atmosphere if sensitive substrates are used. Use fresh sodium ascorbate.
-
Poor Reagent Quality: Purify starting materials if necessary.
-
Ligand Issues: The addition of a ligand such as TBTA or THPTA can stabilize the Cu(I) catalyst and improve yields.
-
-
Side Reactions:
-
Glaser Coupling: The oxidative homocoupling of the alkyne can be minimized by using an excess of sodium ascorbate and limiting exposure to oxygen.
-
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0-1.5 equiv)
-
[CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (1-5 mol%)
-
Solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the azide, alkyne, ruthenium catalyst, and solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Comparative Analysis of Key Synthetic Methods
The choice of synthetic method for a 1,2,3-triazole depends on the desired substitution pattern, the nature of the substrates, and the required reaction conditions.
| Method | Regioselectivity | Typical Conditions | Advantages | Disadvantages |
| Thermal Huisgen Cycloaddition | Mixture of 1,4- and 1,5-isomers | High temperature (80-150 °C), long reaction times | Metal-free | Poor regioselectivity, harsh conditions |
| CuAAC | 1,4-disubstituted | Room temperature, aqueous or organic solvents | High regioselectivity, mild conditions, high yields | Requires copper catalyst, limited to terminal alkynes |
| RuAAC | 1,5-disubstituted | Elevated temperature (60-110 °C), inert atmosphere | High regioselectivity, tolerates internal alkynes | Requires more expensive and air-sensitive catalyst |
VI. Field-Proven Insights: The 1,2,3-Triazole in Drug Discovery
The impact of efficient 1,2,3-triazole synthesis is profoundly felt in the field of drug development. The triazole ring serves as a bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic properties. The ability to reliably and regioselectively synthesize triazole-containing compounds has accelerated the discovery of new therapeutic agents.
Case Study 1: Rufinamide - An Antiepileptic Drug
Rufinamide is an antiepileptic medication used for the treatment of seizures associated with Lennox-Gastaut syndrome.[10][11] The core of its structure is a 1,2,3-triazole ring, which is typically synthesized via a 1,3-dipolar cycloaddition reaction.[10] The development of efficient synthetic routes, including continuous flow processes, has been crucial for the large-scale production of this important drug.[12]
Case Study 2: Tazobactam - A β-Lactamase Inhibitor
Tazobactam is a β-lactamase inhibitor that is co-administered with piperacillin to treat bacterial infections.[11][13] The synthesis of tazobactam involves the formation of a 1,2,3-triazole ring, highlighting the importance of this heterocycle in the development of life-saving antibiotics.[14][15]
VII. Conclusion and Future Outlook
The journey of 1,2,3-triazole synthesis is a compelling narrative of chemical innovation. From the early exploratory work of Pechmann and Michael to the paradigm-shifting discoveries of Huisgen, Sharpless, and Meldal, our ability to construct this versatile heterocycle has been continuously refined. The advent of click chemistry has transformed the 1,2,3-triazole from a synthetic curiosity into a fundamental building block in modern chemistry. As researchers continue to push the boundaries of synthetic methodology, we can anticipate the development of even more efficient, sustainable, and selective methods for the synthesis of 1,2,3-triazoles, further expanding their already vast applications in science and medicine.
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- 15. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Guide to the Click Chemistry Synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol leverages the power and efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the preparation of the requisite aryl azide precursor and the final cycloaddition, and offer guidance on product characterization, safety, and troubleshooting. This guide is designed for researchers, scientists, and professionals in drug development seeking a robust and reliable method for accessing this important molecular scaffold.
Introduction: The Power of the Triazole Scaffold
The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique combination of properties—including aromaticity, metabolic stability, a strong dipole moment, and the ability to act as a hydrogen bond donor and acceptor—makes it an excellent bioisostere for amide bonds and other functional groups.[3][4] The incorporation of 1,2,3-triazoles has led to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, bacterial infections, and viral illnesses.[1][5]
The ascent of the 1,2,3-triazole in drug discovery is inextricably linked to the development of "click chemistry".[6][7] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, discovered independently by the groups of Sharpless and Meldal, provides a highly efficient, regioselective, and high-yielding route to 1,4-disubstituted 1,2,3-triazoles.[8][9] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and simple work-up procedures, making it a preferred method for molecular assembly.[10]
This guide focuses on the synthesis of a specific derivative, this compound, which combines the stable triazole core with reactive handles (a chloromethyl group for further functionalization and a dichlorophenyl moiety common in bioactive molecules).
Reaction Principle: The CuAAC Mechanism
The CuAAC reaction is not a concerted cycloaddition like the thermal Huisgen reaction. Instead, it proceeds through a stepwise, copper-mediated pathway that ensures the exclusive formation of the 1,4-regioisomer.[8][11] The catalytic cycle is a testament to elegant chemical orchestration, dramatically accelerating the reaction rate by orders of magnitude compared to the uncatalyzed version.[10]
The key steps are as follows:
-
Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne (propargyl chloride), significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[11][12]
-
Azide Coordination: The organic azide (1-azido-3,4-dichlorobenzene) then coordinates to the copper center.
-
Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate (a metallacycle).[6][]
-
Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a more stable copper-triazolide species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6]
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of Precursors
A reliable synthesis begins with high-quality starting materials. While propargyl chloride is commercially available, the required aryl azide is best prepared fresh in the laboratory.
Protocol 3.1: Synthesis of 1-Azido-3,4-dichlorobenzene
This synthesis is a two-step, one-pot procedure starting from 3,4-dichloroaniline.
Causality: The procedure first converts the stable amine group into a highly reactive diazonium salt. This salt is then immediately quenched with sodium azide in a substitution reaction to yield the desired organic azide. Performing this in one pot minimizes the handling of the potentially unstable diazonium intermediate.
Materials & Reagents:
| Reagent | M. Wt. | Amount | Moles | Purity |
| 3,4-Dichloroaniline | 162.02 | 10.0 g | 61.7 mmol | >98% |
| Hydrochloric Acid (conc.) | 36.46 | 20 mL | ~240 mmol | 37% |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 65.2 mmol | >99% |
| Sodium Azide (NaN₃) | 65.01 | 4.4 g | 67.7 mmol | >99.5% |
| Deionized Water | 18.02 | ~200 mL | - | - |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Reagent Grade |
| Sodium Sulfate (anhyd.) | 142.04 | As needed | - | - |
Step-by-Step Procedure:
-
Diazotization:
-
In a 500 mL flask, suspend 10.0 g (61.7 mmol) of 3,4-dichloroaniline in 100 mL of deionized water and 20 mL of concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring. The aniline salt should precipitate as a fine slurry.
-
Dissolve 4.5 g (65.2 mmol) of sodium nitrite in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 20-30 minutes, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the ice bath.
-
-
Azide Substitution:
-
In a separate flask, dissolve 4.4 g (67.7 mmol) of sodium azide in 50 mL of cold water.
-
Add the cold diazonium salt solution slowly to the sodium azide solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
CAUTION: Vigorous nitrogen evolution will occur. Ensure adequate ventilation and perform this step behind a blast shield.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The product will separate as an oil or solid.
-
-
Work-up and Isolation:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 1-azido-3,4-dichlorobenzene is typically a brown oil or low-melting solid and is often used in the next step without further purification.
-
Main Protocol: Click Synthesis of the Target Triazole
This protocol details the CuAAC reaction between the synthesized 1-azido-3,4-dichlorobenzene and propargyl chloride.
Causality: The active Cu(I) catalyst is generated in situ from the reduction of Copper(II) sulfate by sodium ascorbate. This is a standard and highly reliable method that avoids the need to handle potentially unstable Cu(I) salts, which can readily oxidize in air.[10] A t-BuOH/water solvent system is chosen for its ability to dissolve both the organic reactants and the inorganic catalyst components, creating a homogenous reaction environment essential for efficient catalysis.
Caption: Experimental workflow for the CuAAC synthesis of the target triazole.
Materials & Reagents:
| Reagent | M. Wt. | Amount (10 mmol scale) | Moles | Purity |
| 1-Azido-3,4-dichlorobenzene | 186.01 | 1.86 g | 10.0 mmol | Crude from Part 3 |
| Propargyl Chloride | 74.51 | 0.80 mL (0.74 g) | 10.0 mmol | >98% |
| Copper(II) Sulfate Pentahydrate | 249.68 | 125 mg | 0.5 mmol | >98% |
| Sodium Ascorbate | 198.11 | 198 mg | 1.0 mmol | >99% |
| tert-Butanol | 74.12 | 25 mL | - | Reagent Grade |
| Deionized Water | 18.02 | 25 mL | - | - |
| Ethyl Acetate | 88.11 | ~150 mL | - | Reagent Grade |
| Ammonium Hydroxide (conc.) | 35.05 | ~10 mL | - | 28-30% |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1.86 g (10.0 mmol) of crude 1-azido-3,4-dichlorobenzene and 0.80 mL (10.0 mmol) of propargyl chloride in a 1:1 mixture of tert-butanol and water (50 mL total). Stir until homogenous.
-
-
Catalyst Addition:
-
In a small vial, dissolve 125 mg (0.5 mmol, 5 mol%) of CuSO₄·5H₂O in 2 mL of water. Add this blue solution to the reaction flask.
-
In another vial, dissolve 198 mg (1.0 mmol, 10 mol%) of sodium ascorbate in 3 mL of water.
-
Add the sodium ascorbate solution to the reaction flask. The solution should turn from light blue to a yellowish or greenish-brown color, indicating the formation of the active Cu(I) species.
-
-
Reaction Progress:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.[14]
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the azide starting material by TLC), add 10 mL of concentrated ammonium hydroxide solution to the flask and stir for 15 minutes. This will complex the copper catalyst, resulting in a deep blue aqueous layer.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, a white to off-white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel if necessary.
-
Characterization and Data
Validation of the final product's structure and purity is paramount.
Expected Characterization Data:
-
Molecular Formula: C₉H₆Cl₃N₃
-
Molecular Weight: 262.53 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.90-7.80 (m, 1H, Ar-H)
-
δ ~7.70-7.60 (m, 2H, Ar-H)
-
δ ~7.80 (s, 1H, Triazole-H)
-
δ ~4.80 (s, 2H, -CH₂Cl)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145.0 (C-triazole)
-
δ ~136.0 (C-Ar)
-
δ ~134.0 (C-Ar)
-
δ ~132.0 (C-Ar)
-
δ ~125.0 (CH-triazole)
-
δ ~122.0 (CH-Ar)
-
δ ~120.0 (CH-Ar)
-
δ ~36.0 (-CH₂Cl)
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z ≈ 262.0, 264.0, showing the characteristic isotopic pattern for three chlorine atoms.
Quantitative Reaction Summary:
| Parameter | Value | Notes |
| Scale | 10.0 mmol | Based on the limiting reagent |
| Catalyst Loading | 5 mol% CuSO₄·5H₂O | Standard loading for CuAAC |
| Reductant Loading | 10 mol% Sodium Ascorbate | Ensures complete reduction of Cu(II) |
| Solvent System | t-BuOH / H₂O (1:1) | Excellent for dissolving all components |
| Temperature | Room Temperature (~25 °C) | Demonstrates the mildness of the reaction |
| Reaction Time | 2-6 hours | Monitor by TLC for completion |
| Expected Yield | 85-95% | After purification |
Safety and Handling
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (releases toxic hydrazoic acid gas) or heavy metals (e.g., lead, copper pipes). Handle with extreme care in a well-ventilated fume hood.
-
Propargyl Chloride: Flammable, lachrymatory, and toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
3,4-Dichloroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate PPE. Perform all steps in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Reaction | 1. Inactive catalyst (Cu(I) oxidized).2. Poor quality sodium ascorbate.3. Low reaction temperature. | 1. Ensure fresh sodium ascorbate is used. Add a small additional portion.2. Check the quality of the ascorbate.3. Gently warm the reaction to 30-40 °C. |
| Low Yield | 1. Incomplete reaction.2. Loss during work-up/extraction.3. Impure starting azide. | 1. Allow the reaction to run longer.2. Perform extractions carefully and ensure complete phase separation.3. Purify the azide before the click reaction if it appears very impure. |
| Multiple Spots on TLC | 1. Side reactions (e.g., alkyne homocoupling).2. Degradation of starting materials. | 1. Ensure the reaction is not starved of the reducing agent; add more ascorbate if needed.2. Use freshly prepared azide. Purify the final product using column chromatography. |
Conclusion
This application note provides a validated and robust protocol for the synthesis of this compound via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition. By detailing the mechanistic rationale, precursor synthesis, and a step-by-step click protocol, this guide equips researchers with the necessary tools to reliably produce this versatile chemical intermediate. The high efficiency, mild conditions, and excellent yields characteristic of this click reaction make it an ideal choice for applications in drug discovery, chemical biology, and materials science.[7]
References
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Jiang, H. (2011). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Synthesis, 223-228. Available at: [Link]
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Gati, W. et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available at: [Link]
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Hernández-Juárez, D. et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]
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Karthikeyan, P. et al. (2020). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]
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Hein, C. D. et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
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Al-Sodies, S. A. et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Available at: [Link]
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Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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Frontiers Research Topic. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. Available at: [Link]
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Jia, G. et al. (2010). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Organic & Biomolecular Chemistry. Available at: [Link]
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Kaur, H. et al. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. Available at: [Link]
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Xu, Z. et al. (2022). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? European Journal of Medicinal Chemistry. Available at: [Link]
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D'souza, R. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]
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Kumar, R. et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Shaquiquzzaman, M. et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Available at: [Link]
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Application Notes & Protocols: In Vitro Anticancer Activity of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
I. Introduction: The Rationale for Investigating Substituted 1,2,3-Triazoles in Oncology
The 1,2,3-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry, prized for its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding, which facilitates interactions with various biological targets.[1][2] This heterocyclic moiety is a cornerstone in the design of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer properties.[3][4][5][6] The anticancer potential of triazole derivatives often stems from their ability to induce cell cycle arrest and apoptosis in cancer cells.[1][5]
The specific compound, 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole , incorporates several features hypothesized to enhance its oncological efficacy:
-
1,2,3-Triazole Core: Provides a stable, polar framework for molecular interactions.
-
3,4-Dichlorophenyl Group: The presence of halogens on the phenyl ring can significantly modulate the compound's lipophilicity and electronic properties, often enhancing binding affinity to target proteins and overall bioactivity.
-
Chloromethyl Group: This reactive moiety can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules like DNA or proteins, leading to cellular dysfunction and death.
This document provides a structured, in-depth guide for researchers to systematically evaluate the in vitro anticancer activity of this compound. The protocols herein are designed as a self-validating cascade, starting with broad cytotoxicity screening and progressing to more nuanced mechanistic assays.
II. Phase 1: Cytotoxicity and Viability Assessment
Expertise & Experience: The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). We recommend the Sulforhodamine B (SRB) assay for this purpose. Unlike metabolic assays (e.g., MTT), the SRB assay is based on the stoichiometric binding of a dye to cellular proteins, making it less susceptible to interference from compounds that alter cellular metabolism.[7] It measures cell density and is therefore a reliable indicator of cytotoxicity and/or growth inhibition.[8][9][10]
Workflow for Cytotoxicity Screening
Caption: A streamlined workflow for determining the IC₅₀ value using the SRB assay.
Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical final concentration range would be 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.
-
Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.
-
Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (OD_Treated / OD_VehicleControl) * 100. Plot the % Viability against the log of compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) for Triazole Compound | IC₅₀ (µM) for Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 15.1 | 1.2 |
| A549 | Lung Carcinoma | 21.3 | 2.5 |
| HT-1080 | Fibrosarcoma | 16.8 | 1.8 |
| HEK293 | Normal Embryonic Kidney | >100 | 25.6 |
III. Phase 2: Mechanistic Insight - Apoptosis Detection
Expertise & Experience: An IC₅₀ value demonstrates that a compound is cytotoxic, but not how. A key hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, thereby eliminating malignant cells in a controlled manner that minimizes inflammation.[11] The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantitatively distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).[13]
Workflow for Apoptosis Detection
Caption: The experimental process for quantifying apoptotic cells via flow cytometry.
Protocol 3.1: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the triazole compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle control and positive control (e.g., Staurosporine).
-
Harvesting: Collect the culture medium (containing floating/dead cells). Wash adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells/debris
-
Data Presentation: Hypothetical Apoptosis Analysis in MCF-7 Cells
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0.1% DMSO | 95.2 | 2.5 | 1.8 | 0.5 |
| Triazole Cmpd | IC₅₀ (15 µM) | 45.7 | 28.3 | 22.1 | 3.9 |
| Triazole Cmpd | 2x IC₅₀ (30 µM) | 15.3 | 35.1 | 44.5 | 5.1 |
IV. Phase 3: Proliferation Dynamics - Cell Cycle Analysis
Expertise & Experience: In addition to inducing cell death, many chemotherapeutic agents function by disrupting the cell division cycle, a tightly regulated process.[14] Identifying if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M) provides crucial mechanistic information.[3] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is the most common and reliable method for this purpose.[15][16][17][18] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[16][17]
Conceptual Diagram of Cell Cycle Arrest
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Application Notes and Protocols for Molecular Docking of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Introduction: The Therapeutic Potential of 1,2,3-Triazoles and the Power of In Silico Screening
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable stability and capacity to engage with biological targets through various non-covalent interactions.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are found in a variety of FDA-approved drugs and are lauded for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the triazole ring allows it to act as a bioisostere for other functional groups, enhancing properties like metabolic stability and solubility, which are critical in drug design.[1][6]
The subject of this guide, 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, is a novel compound featuring this privileged scaffold. Its dichlorophenyl and chloromethyl substitutions present unique electronic and steric properties that could be pivotal for specific and high-affinity binding to a biological target.
Molecular docking is a powerful computational technique that plays a crucial role in structure-based drug design.[7] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[8][9] By estimating the binding affinity and visualizing the interactions at the atomic level, molecular docking enables researchers to screen large libraries of compounds, prioritize candidates for experimental testing, and gain insights into the molecular basis of drug action, thereby accelerating the drug discovery process.[9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a molecular docking study with this compound. We will delve into the theoretical underpinnings of the methodology, provide step-by-step protocols for widely-used docking software, and offer insights into the critical analysis and validation of docking results.
Part 1: Foundational Concepts in Molecular Docking
Before embarking on a docking study, it is essential to grasp the core principles that govern the process. The primary goal of molecular docking is twofold: to predict the binding pose of a ligand in the active site of a protein and to estimate the binding affinity, often represented by a scoring function.[7]
A typical docking workflow involves two main components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible ligand conformations and orientations within the protein's binding site. The scoring function then evaluates each of these poses and assigns a score that approximates the binding free energy. A more negative score generally indicates a more favorable binding interaction.[11][12]
Key Considerations for a Robust Docking Study:
-
Target Selection and Preparation: The quality of the protein structure is paramount. High-resolution crystal structures from the Protein Data Bank (PDB) are preferred. The protein structure must be meticulously prepared by adding hydrogen atoms, assigning correct protonation states, and removing any non-essential molecules like water and co-solvents.[9][10]
-
Ligand Preparation: The 3D structure of the ligand, in this case, this compound, must be generated and optimized to its lowest energy conformation. This involves defining rotatable bonds and assigning appropriate partial charges.
-
Defining the Binding Site: The search space for docking must be clearly defined. This is typically a grid box encompassing the known or predicted active site of the protein.[13][14] If the binding site is unknown, a "blind docking" approach, where the entire protein surface is considered, can be employed.[10]
-
Validation of the Docking Protocol: To ensure the reliability of the docking setup, it is crucial to perform a validation step. This often involves redocking a known co-crystallized ligand into its corresponding protein and verifying that the docking software can reproduce the experimentally observed binding pose, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å.[15][16][17]
Part 2: Experimental Protocols for Molecular Docking
This section outlines a detailed protocol for performing a molecular docking study using AutoDock Vina, a widely used and freely available software. The general workflow is applicable to other docking programs like Schrödinger's Glide with minor modifications.[13][18]
Workflow Overview
Caption: General workflow for a molecular docking study.
Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the RCSB Protein Data Bank.
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling software such as AutoDock Tools or UCSF Chimera.[19]
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[14][18]
-
Step 2: Ligand Preparation
-
Generate Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).
-
Energy Minimization and Conversion:
-
Use a program like Open Babel to convert the ligand structure to the PDBQT format.
-
During this process, it's important to define the rotatable bonds and assign Gasteiger charges.
-
Perform an energy minimization of the ligand structure to obtain a low-energy conformation.
-
Step 3: Grid Generation
-
Define the Binding Pocket: Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Set Up the Grid Box:
-
Identify the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on its location.[10] For a novel target, the binding pocket can be predicted using servers or by performing a blind docking.
-
Adjust the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely. A typical spacing of 0.375 Å between grid points is recommended.
-
Save the grid parameters to a configuration file.[13]
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center and dimensions), and the name of the output file for the docking results.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
Vina will perform the docking simulation and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Part 3: Analysis and Interpretation of Docking Results
Binding Affinity and Docking Scores
The primary quantitative output from AutoDock Vina is the binding affinity, presented as a negative value in kcal/mol. A more negative value generally suggests a stronger binding interaction.[11][12] The following table provides a general guideline for interpreting these scores:
| Binding Affinity (kcal/mol) | Interpretation of Interaction Strength |
| < -10 | Strong Interaction |
| -7 to -9 | Moderate Interaction |
| > -6 | Weak Interaction |
Table 1: General Interpretation of Docking Scores.[11]
It is important to note that these values are predictive and should be used for ranking and comparing different ligands rather than as absolute measures of binding affinity.[20]
Visualization of Binding Poses
Visual inspection of the predicted binding poses is a critical step in docking analysis.[11] Using molecular visualization software like PyMOL or UCSF Chimera, researchers should:
-
Examine the Top-Ranked Poses: Analyze the conformation and orientation of the ligand in the protein's active site for the poses with the best scores.
-
Identify Key Interactions: Look for favorable intermolecular interactions such as:
-
Hydrogen Bonds: These are crucial for specificity and affinity. The 1,2,3-triazole ring can act as a hydrogen bond acceptor.[21]
-
Hydrophobic Interactions: The dichlorophenyl group of the ligand is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
π-π Stacking: The aromatic rings of the ligand and protein residues can interact through π-π stacking.[21]
-
-
Assess Steric Complementarity: The ligand should fit snugly into the binding pocket without significant steric clashes.
Caption: Potential interactions between the ligand and a protein active site.
Validation and Post-Docking Analysis
The initial docking results should be considered as hypotheses that require further validation.[16][17]
-
Comparison with Known Binders: If available, dock known inhibitors or substrates of the target protein and compare their scores and binding modes to that of the novel compound.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex, MD simulations can be performed. This will provide insights into the dynamic behavior of the complex over time and can help refine the binding pose.
-
Experimental Validation: Ultimately, the predictions from molecular docking must be validated through experimental assays, such as in vitro binding assays or functional assays, to confirm the biological activity of the compound.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the modern drug discovery pipeline, offering a rapid and cost-effective means of identifying and optimizing potential drug candidates. The 1,2,3-triazole derivative, this compound, represents a promising scaffold for the development of novel therapeutics. By following the detailed protocols and analysis guidelines presented in this document, researchers can effectively leverage molecular docking to explore the therapeutic potential of this and other novel compounds. The insights gained from these in silico studies will provide a strong foundation for guiding subsequent experimental validation and lead optimization efforts.
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Tutorial – AutoDock Vina. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. Available at: [Link]
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Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
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Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. Available at: [Link]
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13.2: How to Dock Your Own Drug - Chemistry LibreTexts. Available at: [Link]
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Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) - YouTube. Available at: [Link]
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Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications | Request PDF - ResearchGate. Available at: [Link]
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Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study - PubMed. Available at: [Link]
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How to validate the molecular docking results ? | ResearchGate. Available at: [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review - ResearchGate. Available at: [Link]
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Schrodinger Maestro - ligand docking - ResearchGate. Available at: [Link]
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7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech - YouTube. Available at: [Link]
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Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - Sci-Hub. Available at: [Link]
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Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - MDPI. Available at: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]
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Docking and scoring - Schrödinger. Available at: [Link]
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Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - NIH. Available at: [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors.
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
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Protocol for the Synthesis and Functionalization of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole: A Versatile Scaffold for Drug Discovery
Introduction: The Prominence of 1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in modern drug discovery, prized for its unique combination of physicochemical properties and synthetic accessibility.[1][2] This five-membered heterocyclic ring, featuring three contiguous nitrogen atoms, is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its remarkable stability to metabolic degradation, coupled with its ability to act as a bioisostere for amide bonds, has led to its incorporation into a wide array of therapeutic agents.[3][4] The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, often enhancing the binding affinity of a drug candidate to its biological target.
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and a broad substrate scope under mild reaction conditions.[5][6] This synthetic efficiency makes the 1,2,3-triazole framework an ideal building block for the construction of diverse chemical libraries for high-throughput screening.
This application note provides a comprehensive guide to the synthesis of a key intermediate, 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole , and detailed protocols for its subsequent functionalization. The chloromethyl group serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution, enabling the rapid generation of a library of novel compounds for drug discovery programs.
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with the preparation of 3,4-dichlorophenyl azide, followed by a copper-catalyzed cycloaddition with 3-chloro-1-propyne.
Part 1: Synthesis of 3,4-Dichlorophenyl Azide
The synthesis of aryl azides from the corresponding anilines is a well-established transformation. A common method involves the diazotization of the aniline followed by reaction with sodium azide.
Protocol 1: Synthesis of 3,4-Dichlorophenyl Azide
-
Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. The addition should be slow enough to prevent the temperature from rising above 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dichlorophenyl azide. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core triazole ring is constructed via a CuAAC reaction between the synthesized 3,4-dichlorophenyl azide and 3-chloro-1-propyne.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a solution of 3,4-dichlorophenyl azide (1.0 eq) and 3-chloro-1-propyne (1.2 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.
Diagram 1: Overall Synthesis Workflow
Caption: Synthetic route to the target triazole.
Functionalization of the 4-(chloromethyl) Group: A Gateway to Chemical Diversity
The chloromethyl group at the 4-position of the triazole ring is an excellent electrophilic handle for a variety of nucleophilic substitution reactions (SN2). This allows for the introduction of diverse functionalities, which is a key strategy in lead optimization in drug discovery.
A. Amination: Introduction of Nitrogen-Containing Moieties
The reaction with primary and secondary amines provides a straightforward route to a wide range of amino-methyl triazole derivatives. These derivatives are of particular interest as the introduced amino groups can serve as key pharmacophoric features, participating in hydrogen bonding or salt bridge formation with biological targets.
Protocol 3: General Procedure for Amination
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add the desired primary or secondary amine (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
| Entry | Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 |
| 2 | Piperidine | Et₃N | DMF | 60 | 8 |
| 3 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 16 |
| 4 | Aniline | K₂CO₃ | DMF | 100 | 24 |
Table 1: Representative Conditions for Amination Reactions.
B. Thiolation: Introduction of Sulfur-Containing Moieties
The reaction with thiols provides access to thioether derivatives. The sulfur atom can act as a hydrogen bond acceptor and its introduction can modulate the lipophilicity and metabolic stability of the parent molecule.
Protocol 4: General Procedure for Thiolation
-
Reaction Setup: To a stirred suspension of a base like potassium carbonate (1.5 eq) in DMF, add the desired thiol (1.1 eq) at room temperature.
-
Addition of Electrophile: After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
| Entry | Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Thiophenol | K₂CO₃ | DMF | RT | 2 |
| 2 | Benzyl mercaptan | NaH | THF | RT | 4 |
| 3 | Ethanethiol | K₂CO₃ | DMF | RT | 3 |
Table 2: Representative Conditions for Thiolation Reactions.
C. Etherification: Introduction of Oxygen-Containing Moieties (Williamson Ether Synthesis)
The Williamson ether synthesis allows for the formation of ether linkages by reacting the chloromethyl triazole with an alkoxide or phenoxide.[7][8] This is a valuable method for introducing a variety of alkoxy and aryloxy groups.
Protocol 5: General Procedure for Etherification
-
Alkoxide/Phenoxide Formation: In a flame-dried flask under an inert atmosphere, add a solution of the desired alcohol or phenol (1.1 eq) in a dry solvent like THF or DMF. Add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Addition of Electrophile: After hydrogen evolution ceases, add a solution of this compound (1.0 eq) in the same dry solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
D. Azidation: Formation of an Azidomethyl Intermediate
The chloromethyl group can be readily converted to an azidomethyl group, which is another versatile functional handle. The resulting azide can be used in subsequent click reactions to create more complex molecular architectures.
Protocol 6: Synthesis of 4-(azidomethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF.
-
Addition of Azide: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate to yield the azidomethyl derivative. Caution: Handle the organic azide product with care.
Diagram 2: Functionalization Pathways
Caption: Diverse functionalization of the triazole scaffold.
Conclusion and Outlook
The protocols detailed in this application note provide a robust and versatile platform for the synthesis and functionalization of this compound. The synthetic accessibility of this core scaffold, combined with the ease of diversification at the 4-position, makes it an invaluable tool for medicinal chemists and drug development professionals. The ability to rapidly generate libraries of novel, drug-like molecules will undoubtedly accelerate the discovery of new therapeutic agents across a wide range of disease areas. The self-validating nature of these protocols, grounded in well-established reaction mechanisms, ensures a high degree of reproducibility and success for researchers in the field.
References
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Frontiers Media SA. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]
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D. S. B. S. S. et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]
-
S. B. et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Molecules, 26(16), 4945. [Link]
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L. Z. et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. In New Drug Discovery. IntechOpen. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
-
J. R.-C. et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(23), 5556. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Application Note & Protocols: A Comprehensive Guide to Cell-Based Assays for 1,2,3-Triazole Cytotoxicity Assessment
Introduction: The Rise of 1,2,3-Triazoles in Drug Discovery
The 1,2,3-triazole ring is a "privileged" scaffold in medicinal chemistry, serving as a cornerstone in the development of novel therapeutic agents.[1][2] This five-membered heterocycle can form a variety of non-covalent interactions, including hydrogen bonds and dipole-dipole bonds, with biological targets like enzymes and receptors.[3] Its straightforward synthesis via "click" chemistry has made it a popular linker for creating hybrid molecules with diverse biological activities, particularly in the realm of anticancer drug discovery.[4][5] Numerous studies have highlighted the potential of 1,2,3-triazole derivatives to inhibit cancer cell proliferation, arrest the cell cycle, and induce programmed cell death (apoptosis).[3][6][7]
Consequently, the accurate and comprehensive assessment of cytotoxicity is a critical early step in the drug development pipeline for this compound class.[8][9] A robust cytotoxicity profile not only helps in identifying potent lead candidates but also provides crucial insights into their mechanism of action and potential off-target effects.[8][10] This guide provides a detailed overview and field-tested protocols for a multi-parametric approach to evaluating the cytotoxic effects of 1,2,3-triazole derivatives, designed for researchers in drug discovery and chemical biology.
Section 1: Foundational Viability Assessment: The MTT Assay
The first step in characterizing a compound's cytotoxicity is typically to assess its impact on cell viability and metabolic activity. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[11][12]
Principle of the MTT Assay The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells.[14] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[13]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing 1,2,3-triazole cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a synthesized standard procedure for determining the IC₅₀ (half-maximal inhibitory concentration) of 1,2,3-triazole derivatives.
Materials:
-
1,2,3-Triazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile plates
-
Adherent or suspension cancer cell line of interest
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability (>90%). Resuspend the cells in fresh culture medium and seed them into a 96-well plate at a pre-determined optimal density (see Table 1).[15] Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment (for adherent cells).[15]
-
Compound Preparation and Treatment: Prepare a concentrated stock solution of each 1,2,3-triazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[16] Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds. Include "vehicle control" wells treated with the same final concentration of DMSO as the compound-treated wells.[16] Also include "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this is straightforward. For suspension cells, centrifugation of the plate may be required. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13][18]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background noise.[14]
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5x10³ - 1.5x10⁵ cells/mL | Cell line dependent; must be optimized to ensure cells are in logarithmic growth phase at the end of the assay. |
| Compound Vehicle | DMSO | Most organic compounds are soluble in DMSO. Final concentration in media should be kept low (<0.5%) to avoid vehicle toxicity. |
| MTT Final Concentration | 0.5 mg/mL | Sufficient concentration for robust signal generation without being toxic to the cells during the short incubation.[14] |
| Solubilizing Agent | DMSO | Effectively dissolves formazan crystals and is compatible with most microplate readers. |
Expert Insights: The MTT assay is a powerful screening tool, but it measures metabolic activity, not cell death directly. A reduction in signal could indicate cell death or metabolic inhibition. Therefore, it is crucial to complement these findings with an assay that measures a different cellular process, such as membrane integrity.
Section 2: Orthogonal Assessment of Cell Death: The LDH Release Assay
To confirm that a loss of viability observed in the MTT assay is due to cell death and not just metabolic slowdown, an LDH assay is an excellent orthogonal choice. It specifically measures the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
Principle of the LDH Assay Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[19] When the cell membrane is damaged, LDH is released into the surrounding culture medium.[19][20] The assay quantifies this released LDH through a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH.[21] This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured colorimetrically.[19][22] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[20]
Experimental Workflow: LDH Cytotoxicity Assay
Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic compound.
Protocol 3: Caspase-Glo® 3/7 Assay (Luminescent Readout)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with 1,2,3-triazole compounds as described in the MTT protocol (Steps 1-3). It is advisable to run a parallel plate for a viability assay (like MTT or CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Expert Insights: This "add-mix-measure" format is simple and ideal for high-throughput screening. [23]A significant increase in luminescence compared to the vehicle control indicates that the 1,2,3-triazole compound is inducing apoptosis through the activation of executioner caspases. [24][25]
Section 4: Probing Deeper Mechanisms: Reactive Oxygen Species (ROS) Production
Some 1,2,3-triazole derivatives have been shown to exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). [26][27]Measuring intracellular ROS can provide valuable mechanistic information.
Principle of ROS Detection This assay typically uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [28]The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol 4: Intracellular ROS Assay (Fluorescent Readout)
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the 1,2,3-triazole compounds for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event. Include a positive control (e.g., 50 µM H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of loading buffer containing 10-20 µM H₂DCFDA to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark. [28]5. Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~528 nm. [28]
Conclusion and Integrated Strategy
No single assay can fully capture the cytotoxic profile of a novel compound. A robust evaluation of 1,2,3-triazole cytotoxicity relies on an integrated, multi-parametric approach. By combining a primary viability assay (MTT) with an orthogonal cell death assay (LDH) and mechanistic assays (Caspase, ROS), researchers can confidently identify potent compounds, elucidate their mechanism of action, and make informed decisions for advancing promising candidates in the drug discovery pipeline. This strategy ensures that the selected compounds not only kill cancer cells but do so through a desired and well-characterized biological pathway.
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Application Notes & Protocols: High-Throughput Screening of 1,2,3-Triazole Libraries
For: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3-Triazole as a Privileged Scaffold in Drug Discovery
The 1,2,3-triazole ring system has firmly established itself as a "privileged scaffold" in medicinal chemistry. This five-membered heterocycle, featuring three contiguous nitrogen atoms, is not found in nature but has become a cornerstone of modern drug discovery due to its remarkable combination of physicochemical properties.[1] Its appeal stems from its high chemical stability, aromatic nature, and capacity to engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds.[2][3] The true catalyst for its widespread adoption was the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient, regioselective, and versatile method for its synthesis.[4] This reaction's reliability makes it ideal for generating large, diverse libraries of compounds for high-throughput screening (HTS), a critical process for identifying novel therapeutic agents.[5]
This guide provides a comprehensive overview of the entire workflow, from the high-throughput synthesis of 1,2,3-triazole libraries to the primary screen and subsequent hit validation cascade. We will delve into the causality behind experimental choices, offering field-proven insights to navigate common challenges and ensure the integrity of your screening campaign.
Part 1: High-Throughput Synthesis of 1,2,3-Triazole Libraries via CuAAC
The foundation of a successful screening campaign is a high-quality, diverse chemical library. The CuAAC reaction is exceptionally well-suited for this purpose, allowing for the parallel synthesis of thousands of distinct triazole-containing molecules by combining a diverse set of azide and alkyne building blocks.[6]
The Chemistry: A Self-Validating System
The CuAAC reaction is a robust 1,3-dipolar cycloaddition that, under copper(I) catalysis, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This high regioselectivity and fidelity are what make it a "click" reaction. The process is self-validating in that the reaction conditions are mild, tolerant of a wide range of functional groups, and typically proceed to high conversion, minimizing the need for complex purification of individual library members before screening.
Caption: Figure 2: A typical Hit Validation Workflow.
Step 1: Dose-Response Confirmation
-
Action: Re-test the initial hits from the primary screen in the same assay but across a range of concentrations (e.g., an 8-point, 3-fold serial dilution).
-
Rationale: This confirms the activity of the hit and determines its potency (IC₅₀ or EC₅₀). Single-point screening data can be misleading; a dose-dependent effect provides much stronger evidence of true activity.
Step 2: Orthogonal Assays
-
Action: Test the confirmed hits in a secondary assay that measures the same biological endpoint but uses a different technology or mechanism. [7]* Rationale: This is a critical step for eliminating false positives that are specific to the primary assay's technology. For example, if the primary screen was luminescence-based, an orthogonal assay could be based on fluorescence or a direct enzymatic readout. [8]
Primary Assay (Cytotoxicity) Potential Orthogonal Assays Principle of Orthogonal Assay CellTiter-Glo (ATP/Luminescence) Resazurin (CellTiter-Blue) Assay Measures metabolic activity via redox potential (fluorescence). [9] LDH Release Assay Measures membrane integrity by detecting lactate dehydrogenase release (colorimetric/fluorometric). | | Caspase-Glo 3/7 Assay | Measures apoptosis by detecting caspase activity (luminescence). |
Table 2: Examples of Orthogonal Assays for a Cytotoxicity Screen.
Step 3: Counter-Screens & Selectivity Profiling
-
Action: Test the hits against related targets or in assays designed to detect common modes of interference.
-
Rationale: This step assesses the selectivity of the compound. For example, a kinase inhibitor hit should be tested against a panel of other kinases to determine its selectivity profile. For cell-based screens, testing against a non-target cell line can reveal general cytotoxicity.
Step 4: Hit Triage and SAR by Analogue
-
Action: Purchase or synthesize fresh, pure powder samples of the most promising hits. Also, acquire or synthesize close structural analogues.
-
Rationale: This confirms that the activity is due to the compound itself and not an impurity from the initial synthesis. Testing analogues helps to establish an initial Structure-Activity Relationship (SAR), which provides strong evidence that the activity is due to a specific chemical scaffold and is not a random, one-off result. [10]
Part 4: Common Challenges and Field-Proven Insights
-
Copper Catalyst Interference: Residual copper from the CuAAC synthesis can potentially interfere with certain biochemical assays, particularly those involving enzymes with metal cofactors or sensitive thiol groups. [11] * Mitigation: While often not an issue at the final low screening concentrations, if suspected, a simple purification step of the library using a copper chelating resin can be implemented. Alternatively, prioritize cell-based assays for the primary screen, as the cell membrane provides a barrier against extracellular copper.
-
Compound Solubility: 1,2,3-triazoles, particularly those with multiple aromatic rings, can have poor aqueous solubility. [12] * Mitigation: Screening is typically performed from DMSO stocks. However, precipitation in aqueous assay buffers can still occur. Always visually inspect plates for precipitation. If solubility is a major issue for a hit series, formulation strategies using excipients like cyclodextrins can be explored during follow-up studies. [13]* PAINS (Pan-Assay Interference Compounds): HTS libraries inevitably contain compounds that show activity in numerous assays through non-specific mechanisms.
-
Mitigation: Be aware of common PAINS substructures. The hit validation cascade, especially the use of orthogonal assays and counter-screens, is the primary tool for identifying and eliminating these problematic compounds. [14]
-
Conclusion
The combination of 1,2,3-triazole synthesis via click chemistry and high-throughput screening represents a powerful engine for modern drug discovery. The robustness of the CuAAC reaction allows for the rapid generation of vast and diverse chemical libraries. However, the success of any HTS campaign is not merely in the primary screen but in the rigorous, multi-step validation that follows. By understanding the rationale behind each step—from library synthesis and assay selection to the logic of the hit validation cascade—researchers can effectively navigate the complexities of HTS to uncover novel, validated starting points for the development of next-generation therapeutics.
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 20, 2026, from [Link]
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An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). Molecules. Retrieved January 20, 2026, from [Link]
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Webinar (Part Three: Classical Screening Strategies - Hit Validation). (2021). YouTube. Retrieved January 20, 2026, from [Link]
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Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. (2023). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
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of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 20, 2026, from [Link]
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1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
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Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. (2023). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2018). Bioconjugate Chemistry. Retrieved January 20, 2026, from [Link]
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How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. Retrieved January 20, 2026, from [Link]
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Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties against Methicillin-Resistant Staphylococcus aureus. (2014). Antimicrobial Agents and Chemotherapy. Retrieved January 20, 2026, from [Link]
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Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026). Journal of Agricultural and Food Chemistry. Retrieved January 20, 2026, from [Link]
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Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. (2011). Molecules. Retrieved January 20, 2026, from [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved January 20, 2026, from [Link]
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Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. (2005). Antiviral Research. Retrieved January 20, 2026, from [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). Molecules. Retrieved January 20, 2026, from [Link]
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Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). Molecules. Retrieved January 20, 2026, from [Link]
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High-Throughput Screening to Predict Chemical-Assay Interference. (2020). Scientific Reports. Retrieved January 20, 2026, from [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). SLAS Discovery. Retrieved January 20, 2026, from [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved January 20, 2026, from [Link]
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Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (2011). Journal of Biomolecular Screening. Retrieved January 20, 2026, from [Link]
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Compound Solubility and HTS Screening. (n.d.). Ziath. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole as a Precursor for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole as a versatile precursor in drug discovery. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4] The title compound, featuring a reactive chloromethyl group, serves as a key building block for the generation of diverse molecular libraries through nucleophilic substitution reactions. These application notes detail the scientific rationale, step-by-step protocols for synthesis and derivatization, and potential applications in generating novel therapeutic agents.
Introduction: The Significance of 1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole moiety has emerged as a cornerstone in modern drug discovery, largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] The resulting triazole ring is not merely a passive linker; its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, contribute to its favorable interactions with biological targets.[2]
The stability of the 1,2,3-triazole ring to metabolic degradation and its ability to mimic the geometry of a peptide bond have further solidified its importance.[8] Consequently, this scaffold is present in a wide array of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][4][8][9]
The precursor, this compound, combines this privileged triazole core with a synthetically versatile chloromethyl group. The dichlorophenyl substituent is a common feature in many bioactive molecules, often enhancing binding affinity through hydrophobic and halogen bonding interactions. The chloromethyl group serves as a reactive handle, allowing for the facile introduction of a wide range of functional groups and pharmacophores through nucleophilic substitution reactions.
Synthetic Strategy and Characterization
The synthesis of this compound is typically achieved through a multi-step process, culminating in the key CuAAC reaction.
Overall Synthetic Workflow
The synthesis begins with the preparation of 3,4-dichloroaniline, which is then converted to the corresponding azide. Separately, propargyl alcohol is chlorinated to form propargyl chloride. The final step involves the cycloaddition of the aryl azide and propargyl chloride to yield the title compound.
Caption: Overall synthetic workflow for the precursor.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 3,4-Dichlorophenyl Azide
-
Diazotization: Dissolve 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azidation: In a separate flask, dissolve sodium azide (1.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
Protocol 2.2.2: Synthesis of this compound
-
In a round-bottom flask, dissolve 3,4-dichlorophenyl azide (1.0 eq) and propargyl chloride (1.2 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the dichlorophenyl ring, the triazole proton, and the chloromethyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the dichlorophenyl ring, the triazole ring, and the chloromethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for the three chlorine atoms. |
| Melting Point (m.p.) | A sharp melting point range, indicating the purity of the compound. |
Application in Library Synthesis: Nucleophilic Substitution
The primary utility of this compound lies in its reactivity towards a wide range of nucleophiles. The chloromethyl group is an excellent electrophile for SN2 reactions, allowing for the introduction of diverse functionalities.[10][11]
General Workflow for Library Generation
Caption: Library generation and screening workflow.
Protocols for Nucleophilic Substitution Reactions
Protocol 3.2.1: Reaction with Amines (N-Alkylation)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3.2.2: Reaction with Phenols (Williamson Ether Synthesis)
-
To a solution of the desired phenol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.
-
Stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours until completion.
-
Carefully quench the reaction with water (if NaH was used) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3.2.3: Reaction with Thiols (Thioether Synthesis)
-
To a stirred suspension of a base like potassium carbonate (1.5 eq) in DMF, add the desired thiol (1.1 eq) at room temperature.
-
After 15 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Representative Reaction Data
The following table provides expected yields for the nucleophilic substitution reactions with various nucleophiles. These are illustrative and may require optimization for specific substrates.
| Nucleophile | Product Type | Typical Yield (%) |
| Morpholine | Amine | 85-95 |
| 4-Methoxyphenol | Ether | 80-90 |
| Thiophenol | Thioether | 90-98 |
| Sodium Azide | Azide | >95 |
Computational Studies for Target Identification
Molecular docking can be a powerful tool to predict potential biological targets for the synthesized library of compounds.[12][13][14] By docking the virtual library against various protein structures, researchers can prioritize compounds for biological screening and gain insights into potential mechanisms of action.
Molecular Docking Workflow
Caption: Molecular docking workflow.
Protocol for Molecular Docking
-
Ligand Preparation: Generate 3D structures of the synthesized compounds and perform energy minimization.
-
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of the protein.[12][15]
-
Analysis: Analyze the docking results to determine the binding affinities and binding poses of the ligands.[13] Prioritize compounds with high predicted binding affinities and favorable interactions with key residues in the active site for further experimental validation.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of diverse libraries of novel compounds with potential therapeutic applications. The straightforward synthesis of the precursor and the robust nature of the subsequent nucleophilic substitution reactions make it an ideal starting point for drug discovery campaigns. The integration of computational methods, such as molecular docking, can further streamline the process of identifying promising lead compounds.
References
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
- Potential pharmaceuticals based on 1,2,3-triazoles.
- Synthesis and Biological Applications of Triazole Deriv
- Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical Research.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Structure-based identification of triazole-based PARP1 inhibitors: insights from docking and molecular dynamics simul
- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. BenchChem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Deriv
- Nucleophilic Substitution in the Series of (1,2,3‐Triazol‐1‐yl). Sci-Hub.
- SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Scilit.
- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Deriv
- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI.
- Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing.
- Recent accomplishments on the synthetic/biological facets of pharmacologically active 1H-1,2,3-triazoles. OUCI.
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI.
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- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
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Analysis of 1,2,3-Triazole Derivatives by High-Performance Liquid Chromatography: An Application Note
Introduction: The Significance of 1,2,3-Triazoles and the Role of HPLC
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science. Synthesized with remarkable efficiency through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry," these five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Their stability and capacity for forming hydrogen bonds make them valuable pharmacophores in drug design.
Given their prevalence and importance, robust and reliable analytical methods are paramount for the purification, characterization, and quantification of 1,2,3-triazole derivatives. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and adaptability for a wide range of analytes.[3] This application note details a comprehensive protocol for the analysis of 1,4-disubstituted 1,2,3-triazoles, a common outcome of the highly regioselective CuAAC reaction.[4]
Principle of the Method: Reversed-Phase Chromatography
This protocol utilizes reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating molecules based on their hydrophobicity.
The Causality behind the Choice: 1,2,3-triazole derivatives, particularly those synthesized via click chemistry, often possess a range of polarities depending on their substituents. However, many are sufficiently non-polar to be well-retained and separated on a non-polar stationary phase.
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic (less polar) molecules will have a stronger affinity for the C18 stationary phase and will therefore elute later, while more polar molecules will interact more with the mobile phase and elute earlier.[5]
The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation. By using a gradient elution, where the proportion of the organic solvent is increased over time, a wide range of analytes with varying polarities can be effectively separated in a single analytical run.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a starting point for the analysis of a wide array of 1,2,3-triazole derivatives. Method optimization will likely be necessary for specific analytes.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a versatile starting point.[6]
-
Chemicals and Reagents:
-
1,2,3-Triazole derivative reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Rationale: The addition of an acidifier like formic acid helps to protonate any basic functional groups on the analytes and residual silanols on the stationary phase, leading to sharper peaks and more reproducible retention times.
-
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is generally a good starting point to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution: Accurately weigh a suitable amount of the 1,2,3-triazole reference standard and dissolve it in the sample diluent to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.
-
Sample Solution: Dissolve the sample containing the 1,2,3-triazole derivative in the sample diluent to a concentration within the linear range of the method (to be determined during validation). Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.
Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A general-purpose column providing good resolution for a wide range of moderately polar to non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. Formic acid improves peak shape. |
| Gradient Elution | 0-2 min: 5% B2-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B | A gradient allows for the elution of compounds with a wide range of polarities and helps to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector sensitivity. |
| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm. Monitor at λmax. | 1,2,3-triazoles typically exhibit strong UV absorbance in the 200-250 nm range.[7] A DAD allows for the determination of the optimal monitoring wavelength and assessment of peak purity. |
Workflow Diagram
Caption: General experimental workflow for the HPLC analysis of 1,2,3-triazole derivatives.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose.[8] The following validation parameters should be assessed in accordance with the ICH Q2(R2) guidelines.[9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze the 1,2,3-triazole reference standard.
-
Analyze a sample of the 1,2,3-triazole derivative containing known impurities or degradation products (if available).
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a DAD.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards of the 1,2,3-triazole reference standard at different concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[6] The y-intercept should be insignificant compared to the response at 100% of the target concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or a known matrix with the 1,2,3-triazole reference standard at three different concentration levels (e.g., low, medium, and high) across the linear range.
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[11]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate injections of a homogeneous sample of the 1,2,3-triazole derivative at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be validated for precision and accuracy.[12]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Validation Logic Diagram
Caption: Logical flow for the validation of an HPLC method according to ICH Q2(R2) guidelines.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of 1,2,3-triazole derivatives by reversed-phase HPLC. By explaining the rationale behind the experimental choices and outlining a comprehensive validation strategy based on the latest ICH Q2(R2) guidelines, this document serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. The presented method is designed to be a robust starting point, adaptable to a wide variety of 1,2,3-triazole derivatives, ensuring the generation of accurate, reliable, and reproducible data.
References
-
ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). [Link]
- Al-Hourani, B. J., et al. (2015). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 5(92), 75281-75291.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- IntuitionLabs. (2026). ICH Q2(R2)
- EFCG. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
- El-Sagheer, A. H., & Brown, T. (2010). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current Protocols in Nucleic Acid Chemistry, 40(1), 4.49.1-4.49.13.
- ResearchGate. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- Scribd.
- ResearchGate. (2010). a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the range 190-240 nm.
- Longdom Publishing.
- SciELO. (2009).
- Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
- ResearchGate. (2016).
- National Institutes of Health.
- Lumiprobe. Click Сhemistry Labeling of Oligonucleotides and DNA.
- Interchim.
- AIP Publishing. (2014). The electronic states of 1,2,3-triazole studied by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, and a comparison with ab initio configuration interaction methods. The Journal of Chemical Physics, 140(20), 204301.
- MDPI. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Molecules, 27(14), 4353.
- Journal of Al-Nahrain University. (2024).
- ACS Publications. (2020). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 142(10), 4794-4801.
- Chinese Journal of Chemistry.
- BroadPharm. HRP antibody Labeling Kit.
- MDPI. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(23), 7306.
- PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
- SIELC Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
- BenchChem. (2025).
- ResearchGate. (2025).
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields. Our approach is grounded in established chemical principles and supported by peer-reviewed literature.
The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, largely due to the robustness and efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This guide will focus on troubleshooting and optimizing this reaction for the specific synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Core Synthesis and Low Yield
Question 1: I am getting a low yield of my target compound, this compound. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of 1,2,3-triazoles via CuAAC can often be traced back to a few key areas. Let's break them down.
1. Purity of Starting Materials:
The purity of your starting materials, 1-azido-3,4-dichlorobenzene and 3-chloro-1-propyne, is critical. Impurities can interfere with the catalytic cycle of the copper catalyst.
-
Expert Insight: While it may seem basic, impure starting materials are a frequent culprit for low yields. It is always best to start with freshly prepared or purified reagents.
2. Inefficient In-Situ Generation of the Azide:
If you are generating the 1-azido-3,4-dichlorobenzene in-situ from 3,4-dichloroaniline, incomplete diazotization or subsequent azidation will directly impact your yield.
-
Causality: The reaction of an aniline with sodium nitrite to form a diazonium salt, followed by reaction with sodium azide, is a well-established but delicate process. Temperature control is crucial to prevent decomposition of the diazonium salt.
3. Catalyst System and Reaction Conditions:
The choice and handling of the copper catalyst and other reaction parameters are paramount for achieving high yields.
-
Catalyst Choice: While many copper sources can be used, the combination of a Cu(II) salt like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate to generate the active Cu(I) species in-situ is a common and effective strategy.[3] Alternatively, using a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) directly can also be effective.[2]
-
Solvent System: The choice of solvent can significantly impact the reaction rate and yield. A mixture of water and a polar organic solvent like t-butanol, DMSO, or DMF is often used to dissolve both the organic substrates and the inorganic catalyst components.[4]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the rate and yield, especially with less reactive substrates.[2][5] However, excessive heat can lead to side reactions and decomposition.
-
Atmosphere: While CuAAC reactions are generally tolerant to oxygen and water, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial, especially if you are using a Cu(I) salt directly, as it can prevent oxidation to the inactive Cu(II) state.
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products in 1,2,3-triazole synthesis can arise from several sources.
1. Homocoupling of the Alkyne (Glaser Coupling):
A common side reaction is the oxidative homocoupling of the terminal alkyne (3-chloro-1-propyne in this case) to form a diyne. This is often catalyzed by copper ions in the presence of oxygen.
-
Mitigation:
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize this side reaction.
-
Ligands: The use of a nitrogen-based ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and reduce oxidative side reactions.
-
Controlled Addition: Adding the alkyne slowly to the reaction mixture can help to ensure it reacts with the azide before it has a chance to homocouple.
-
2. Formation of Isomeric Triazoles:
While the CuAAC reaction is known for its high regioselectivity, producing the 1,4-disubstituted isomer, trace amounts of the 1,5-disubstituted isomer can sometimes form, particularly if the reaction is run at high temperatures or with certain catalysts.
-
Mitigation:
-
Use of Copper Catalysts: Copper catalysts strongly favor the formation of the 1,4-isomer.
-
Ruthenium Catalysts: If for some reason the 1,5-isomer is desired, ruthenium catalysts such as Cp*RuCl(PPh₃)₂ are known to selectively produce this isomer.
-
3. Decomposition of Starting Materials:
Organic azides can be thermally unstable. If the reaction is heated too aggressively, the 1-azido-3,4-dichlorobenzene can decompose.
-
Mitigation:
Purification and Work-up
Question 3: I am having difficulty purifying my final product. What are the recommended procedures for work-up and purification?
Answer: Effective purification is key to obtaining your target compound with high purity.
1. Removal of Copper Catalyst:
Residual copper in your product can be problematic for downstream applications.
-
Aqueous Work-up: A common method is to quench the reaction with an aqueous solution of ammonia or ammonium chloride. This will complex with the copper, which can then be removed in the aqueous layer during an extraction.
-
Filtration: If a heterogeneous copper catalyst is used (e.g., copper on charcoal), it can be removed by simple filtration.
2. Chromatographic Purification:
Column chromatography is often the most effective method for separating the desired product from any unreacted starting materials or side products.
-
Solvent System: A typical solvent system for the purification of 1,2,3-triazoles is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of your specific compound and may require some optimization.
3. Recrystallization:
If your product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.
-
Solvent Choice: A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures should be chosen. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are often good starting points.
Experimental Protocols
Here we provide a detailed, step-by-step protocol for the synthesis of this compound.
Protocol 1: Two-Step Synthesis via Isolated Azide
This protocol involves the synthesis and isolation of 1-azido-3,4-dichlorobenzene, followed by the cycloaddition reaction.
Step 1: Synthesis of 1-azido-3,4-dichlorobenzene
-
Dissolve 3,4-dichloroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
In a separate flask, dissolve sodium azide (1.1 eq.) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-azido-3,4-dichlorobenzene. Caution: Organic azides are potentially explosive and should be handled with care.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 1-azido-3,4-dichlorobenzene (1 eq.) in a 1:1 mixture of t-butanol and water, add 3-chloro-1-propyne (1.2 eq.).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture , followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield this compound.
Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for the CuAAC synthesis of 1,2,3-triazoles.
| Parameter | Recommended Condition | Expected Outcome |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | High yield of 1,4-isomer |
| Solvent | t-BuOH / H₂O (1:1) | Good solubility for reactants |
| Temperature | Room Temperature | Minimizes side reactions |
| Reaction Time | 12-24 hours | Complete conversion |
| Yield | >85% | Efficient synthesis |
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow
This diagram outlines the overall workflow for the synthesis and purification of the target compound.
Caption: Overall synthetic workflow.
References
-
Li, Y., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures. Frontiers in Chemistry. [Link]
-
Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Jadhav, A. H., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 20(11), 2935-2963. [Link]
-
Pescatori, L., et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 12(1), 1120. [Link]
-
Cravotto, G., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(17), 5323. [Link]
-
Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. ARKIVOC, 2020(1), 1-33. [Link]
-
Chen, C.-Y., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(15), 8089-8100. [Link]
-
Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
-
Li, Z., et al. (2008). Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][6]triazole-1-methyl )-[1][4] dioxolane-4-Methyl methanesulfonate. Google Patents.
-
Tsai, C.-C., et al. (2019). synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Technology, 8(1), 1-10. [Link]
-
Totobenazara, J., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]
-
Ma, L., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(17), 5489. [Link]
-
Sharma, S., et al. (2021). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 11(48), 30239-30245. [Link]
- Zlotin, S. G., et al. (2002). Method for preparing 4-chloromethyl-1,3-di- oxalane.
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Zhang, H., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules, 24(17), 3169. [Link]
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Technical Support Center: Navigating the Purification of Chlorinated Triazole Compounds
Welcome to the technical support center dedicated to addressing the purification challenges of chlorinated triazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific and often complex issues during the purification of these valuable molecules. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and achieve high-purity compounds.
The unique chemical architecture of chlorinated triazoles, characterized by the presence of a triazole ring and one or more chlorine atoms, imparts a range of desirable biological activities. However, these same features present significant hurdles in their purification. This guide is structured to directly address the most common and perplexing of these challenges in a practical question-and-answer format.
Part 1: Troubleshooting Guides - Common Purification Issues & Solutions
This section tackles specific problems you might be facing at the bench. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: I am struggling to separate my chlorinated triazole from its regioisomers. They co-elute in my standard reversed-phase HPLC protocol. What can I do?
The Challenge Explained:
The presence of regioisomers is a frequent complication in triazole synthesis, particularly with unsymmetrical precursors.[1] These isomers often possess very similar polarities and molecular weights, making their separation by conventional reversed-phase chromatography exceptionally difficult. The position of the chlorine atom on an aromatic ring, for instance, can subtly alter the molecule's dipole moment and lipophilicity, but not enough for baseline separation with standard C18 columns.[2]
Troubleshooting Protocol:
-
Method Optimization in Reversed-Phase HPLC (RP-HPLC):
-
Mobile Phase Modification: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.
-
Additive Introduction: Incorporate a low concentration (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) into the mobile phase. This can suppress the ionization of any basic nitrogens in the triazole ring, leading to sharper peaks and potentially improved resolution.
-
Gradient Optimization: Employ a shallower gradient over a longer run time to maximize the separation window for closely eluting peaks.
-
-
Exploring Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your chlorinated triazole is polar, HILIC can be a powerful alternative.[3][4] This technique uses a polar stationary phase (like silica or a bonded diol) and a high concentration of organic solvent in the mobile phase. It separates compounds based on their partitioning between the organic mobile phase and a water-enriched layer on the stationary phase.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism can provide unique selectivity for compounds that are difficult to separate by a single mode.
-
-
Preparative Chromatography Strategy:
-
Once an analytical method with baseline or near-baseline separation is achieved, it can be scaled up to a preparative HPLC system for purification of larger quantities.
-
Q2: My purified chlorinated triazole shows an extra peak in the mass spectrum, suggesting the presence of a dehalogenated impurity. How can I remove this?
The Challenge Explained:
Dehalogenation, the loss of a chlorine atom, is a common side reaction that can occur during synthesis or even under certain purification conditions, particularly if reductive reagents or catalysts are used.[5] The resulting impurity will have a lower molecular weight and often a slightly different polarity, but can still be challenging to separate from the desired product.
Troubleshooting Protocol:
-
Reaction Work-up Optimization:
-
Ensure that any reducing agents are thoroughly quenched during the reaction work-up.
-
Avoid exposing the crude product to harsh pH conditions or prolonged heating, which can promote dehalogenation.
-
-
Chromatographic Separation:
-
High-Resolution Flash Chromatography: Utilize a high-performance flash chromatography system with a high-resolution silica column. The difference in polarity between the chlorinated and dehalogenated compound is often sufficient for separation on silica gel.
-
Reversed-Phase HPLC: As with regioisomers, a well-optimized RP-HPLC method can effectively separate the dehalogenated impurity. The dehalogenated compound is typically less retained on a C18 column.
-
-
Recrystallization:
-
Recrystallization can be a highly effective method for removing impurities with different solubilities.[6][7] The key is to find a solvent system where the desired chlorinated triazole has high solubility at elevated temperatures and low solubility at room temperature, while the dehalogenated impurity remains in solution.[6]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find an appropriate system.
-
Dissolution: Dissolve the impure compound in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing the impurity.
-
Drying: Dry the purified crystals under vacuum.
-
Q3: My chlorinated triazole compound is highly polar and shows poor retention and peak shape on my C18 column. What are my options?
The Challenge Explained:
Many triazole compounds, especially those with additional polar functional groups, exhibit high polarity.[3] This leads to their rapid elution from non-polar reversed-phase columns with little to no retention, resulting in broad, tailing peaks that are difficult to quantify and purify.
Troubleshooting Protocol:
-
Switching to a Polar-Compatible Reversed-Phase Column:
-
"Aqueous" C18 Columns: These columns are designed with a lower ligand density or end-capping that makes them stable in highly aqueous mobile phases, improving the retention of polar analytes.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which provides an alternative interaction mechanism for polar compounds and improves peak shape.
-
-
Embracing HILIC:
-
As mentioned previously, HILIC is an excellent choice for highly polar compounds.[4] A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer.
-
-
Ion-Pair Chromatography:
-
If your compound has an ionizable group, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can increase its retention on a reversed-phase column. The ion-pairing reagent forms a neutral complex with the analyte, which is more hydrophobic.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common types of impurities I should expect in the synthesis of chlorinated triazoles?
A: The most common impurities include:
-
Positional Isomers (Regioisomers): These arise from the non-selective reaction of precursors, especially in the formation of the triazole ring.[1][8][9]
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents can carry through the work-up.
-
By-products from Side Reactions: These can include dehalogenated compounds, products of over-alkylation, or diastereomers if a chiral center is present.[5][9]
-
Desfluoro Impurities: In cases where fluorinated precursors are used, incomplete fluorination can lead to desfluoro impurities.[8][9]
Q: Which analytical techniques are best for assessing the purity of my chlorinated triazole?
A: A combination of techniques is often necessary for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating a wide range of impurities.[3][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable chlorinated triazoles.[3][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak in the chromatogram, aiding in impurity identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in the identification and quantification of impurities.[8][9]
Q: How does the position of the chlorine atom affect purification?
A: The position of the chlorine atom can significantly influence the molecule's physicochemical properties:
-
Polarity and Lipophilicity: Chlorine substitution can alter the electron distribution in the molecule, affecting its polarity and how it interacts with chromatographic stationary phases.[2]
-
Crystallinity: The position of the chlorine atom can impact the crystal packing of the molecule, which is a critical factor in the success of purification by recrystallization.
-
Reactivity: The electronic effect of the chlorine atom can influence the reactivity of other functional groups in the molecule, potentially leading to different side products.
Q: Can I use activated carbon to remove impurities?
A: Activated carbon can be effective for removing colored impurities and some organic by-products through adsorption.[13] It is typically used in a process called decolorization, where it is added to a solution of the crude product, heated, and then filtered off. However, it is generally not selective for closely related impurities like regioisomers.
Part 3: Visualizations and Data
Diagrams
Workflow for Troubleshooting Regioisomer Separation
Caption: A logical workflow for addressing the challenge of separating closely eluting regioisomers.
Decision Tree for Purification of Polar Chlorinated Triazoles
Caption: A decision-making guide for selecting the appropriate chromatographic technique for polar chlorinated triazoles.
Data Summary Table
| Purification Challenge | Primary Recommended Technique | Alternative Techniques | Key Experimental Parameters to Optimize |
| Regioisomer Separation | Reversed-Phase HPLC | HILIC, Mixed-Mode Chromatography | Mobile phase composition, gradient slope, column chemistry |
| Dehalogenated Impurity | Recrystallization | High-Resolution Flash Chromatography, RP-HPLC | Solvent system (for recrystallization), mobile phase selectivity |
| Poor Retention of Polar Analytes | HILIC | Polar-Compatible RP-HPLC, Ion-Pair Chromatography | Stationary phase choice, mobile phase organic/aqueous ratio |
| Diastereomer Separation | Chiral HPLC | Chiral SFC (Supercritical Fluid Chromatography) | Chiral stationary phase, mobile phase modifiers, temperature |
References
- Benchchem. (n.d.). Assessing the Purity of Synthesized 5-methyl-1,2,4-triazole-3,4-diamine: A Comparative Guide to Analytical Methods.
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]
- Wille, S., Hein, M., & Miethchen, R. (2006).
- Google Patents. (n.d.). Preparation method for paclobutrazol.
- PubMed. (n.d.). Enantiomer separation of triazole fungicides by high-performance liquid chromatography.
- ResearchGate. (n.d.). BRZ and BRZ2001. (A) Structures of uniconazole, paclobutrazol,....
- Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160.
- ResearchGate. (n.d.). Analytical method development and validation for the determination of triazole antifungals in biological matrices.
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123–127. [Link]
- Jetir.org. (n.d.). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MA.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). A kind of preparation method of paclobutrazol.
- ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- BOC Sciences. (n.d.). Triazole Impurities.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- MARLAP Manual Volume II: Chapter 14, Separation Techniques. (n.d.).
- Frontiers. (n.d.). Molecular properties of a triazole–Ce(III) complex with antioxidant activity: structure, spectroscopy, and relationships with related derivatives. Influence of the ligands in the complex.
- PubMed. (n.d.). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography].
- NIH. (n.d.). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.
- ACS Publications. (2023, March 8). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design.
- NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- NIH. (2017, August 30). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Google Patents. (n.d.). Purification of triazoles.
- ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.
- ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds.
- NIH. (2024, February 23). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).
- MDPI. (n.d.). Regulatory Effects of Paclobutrazol and Uniconazole Mixture on the Morphology and Biomass Allocation of Amorpha fruticosa Seedlings.
- MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
- Novi AMS. (2006, March 29). Disinfection By-Products Troubleshooting Guide.
- Pharmaguideline Forum. (2018, October 2). Trouble Shooting- Purified water system-RO-UV.
- Energy & Environmental Science (RSC Publishing). (n.d.). Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors.
- University of Southampton. (2023, August 10). Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton.
- DayDayNews. (2024, November 26). Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose?.
- Small Water Systems Training Manual. (2005, September). Water Treatment Process Troubleshooting Guide for Class A and Class B Operators.
- TropiClear. (n.d.). Troubleshooting Guide.
- NIH. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
- PMC. (2025, May 20). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases.
- MDPI. (2024, November 17). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties.
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Technical Support Center: Overcoming Solubility Challenges of 1,2,3-Triazole Derivatives in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for addressing the common yet critical challenge of poor aqueous solubility of 1,2,3-triazole derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,2,3-triazole derivatives showing poor solubility in aqueous buffers?
While the 1,2,3-triazole core is a polar heterocycle capable of forming hydrogen bonds, the overall solubility of a derivative is dictated by its substituents.[1][2][3] Modern drug discovery efforts often lead to compounds with increased lipophilicity (high LogP) and molecular weight to enhance target potency and specificity, which concurrently decreases aqueous solubility.[4][5] If your triazole is substituted with large, non-polar, or aromatic groups, its tendency to remain dissolved in water will be low.
Q2: I dissolve my compound in 100% DMSO, but it crashes out when I add it to my assay buffer. What’s happening?
This is a classic case of "precipitation upon dilution." Your compound is soluble in the neat organic solvent (DMSO) but becomes supersaturated when diluted into the aqueous assay medium, where its thermodynamic solubility limit is much lower.[6][7] The DMSO concentration is effectively lowered, forcing the poorly soluble compound out of solution. This is a major source of variability and artifacts in assays.[8]
Q3: What is the maximum concentration of DMSO I can use in my assay?
There is no universal answer, as tolerance depends entirely on your specific assay system (e.g., cell line, enzyme, protein). However, a general best practice is to keep the final DMSO concentration at or below 0.5% (v/v).[7][9] Some sensitive cell-based assays may require even lower concentrations (<0.1%), while some robust biochemical assays might tolerate up to 1%.[10] It is critical to determine the tolerance of your specific assay by running a solvent-only dose-response curve.
Q4: Can changing the buffer pH help solubilize my compound?
Yes, if your 1,2,3-triazole derivative contains ionizable functional groups (e.g., carboxylic acids, amines). Adjusting the pH of the buffer to be at least 1.5-2 units away from the compound's pKa will convert it into its more soluble salt form.[11] For a basic compound, lowering the pH will protonate it; for an acidic compound, raising the pH will deprotonate it. This is one of the most effective and straightforward initial strategies to try.
Q5: What are cyclodextrins and how can they help?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like your triazole derivative, within this cavity, forming an "inclusion complex."[14] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule without altering its chemical structure.[13][]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving solubility issues. Start with the simplest methods and proceed to more complex formulation strategies as needed.
Problem 1: Compound Precipitates from DMSO Stock Upon Dilution into Aqueous Buffer
Probable Cause: The aqueous solubility of the compound has been exceeded. The final concentration of the co-solvent (DMSO) is insufficient to keep the compound in solution.
Solution Workflow:
-
Visual Confirmation: Before and after adding your compound to the assay buffer, visually inspect the solution against a dark background for any signs of cloudiness, particulates, or Tyndall effect (light scattering).
-
Optimize Co-Solvent Concentration: Determine the highest tolerable concentration of DMSO for your assay. Prepare serial dilutions of your compound stock so that the final desired assay concentration is achieved at this optimal DMSO level.
-
Employ a Stronger Co-Solvent System: If DMSO alone is insufficient, consider using alternative or mixed solvent systems. N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes be more effective, but their assay compatibility must be rigorously tested.[11]
Problem 2: Assay Results are Inconsistent and Show Poor Dose-Response Curves
Probable Cause: The compound is likely precipitating at higher concentrations, leading to an effective concentration that is much lower and more variable than the nominal concentration. This can lead to inaccurate Structure-Activity Relationship (SAR) data and false negatives.[8][16]
Solution Workflow:
-
Kinetic Solubility Assessment: Perform a simple kinetic solubility test. Prepare your compound at its highest intended assay concentration in the final assay buffer. Let it equilibrate (e.g., shake for 1-2 hours) and then centrifuge or filter to remove any precipitate. Measure the concentration of the supernatant (e.g., via HPLC-UV) to determine the true soluble concentration.
-
pH Modification Strategy:
-
Identify Ionizable Groups: Analyze the structure of your derivative for acidic or basic centers.
-
Test Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.5, 7.4, 8.5) and test the solubility of your compound in each.
-
Validate Assay Compatibility: Ensure your biological target (e.g., enzyme, cell line) is stable and functional at the new pH.
-
-
Advanced Formulation Strategies: If co-solvents and pH adjustments are insufficient, more advanced methods are required.
-
Cyclodextrin Complexation: This is a powerful technique for significantly increasing aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[13][17]
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[5] The concentration must be kept above the critical micelle concentration (CMC) but below levels that could disrupt cell membranes or denature proteins.
-
Decision-Making Workflow for Solubility Troubleshooting
The following diagram outlines a logical progression for addressing solubility challenges.
Caption: Decision tree for troubleshooting 1,2,3-triazole solubility.
Data & Protocols
Table 1: Comparison of Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Stock Conc. | Max Recommended Final Assay Conc. | Pros | Cons |
| DMSO | 10-30 mM | < 0.5% | Dissolves a wide range of polar and nonpolar compounds; well-characterized in many assays.[8] | Can be toxic to cells at >1%; may cause compound precipitation upon dilution; can interfere with some enzymatic assays.[10][16] |
| Ethanol | 10-20 mM | < 1.0% | Less toxic than DMSO for many cell lines; volatile. | Can precipitate proteins at higher concentrations; less effective at dissolving highly lipophilic compounds.[6] |
| PEG 400 | 10-50 mM | < 2.0% | Low cell toxicity; good for in vivo preclinical studies. | Higher viscosity can make pipetting difficult; may not be compatible with all assay types.[6] |
| DMF | 10-30 mM | < 0.5% | Stronger solvent than DMSO for some compounds. | Higher toxicity than DMSO; must be handled with care; less commonly used and characterized in biological assays.[18] |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Using Cyclodextrin
This protocol describes how to prepare a stock solution of a poorly soluble 1,2,3-triazole derivative using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Your 1,2,3-triazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare the Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer. A 40% (w/v) solution is a common starting point. Warm the solution gently (to ~40-50°C) and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.
-
Add the Compound: Weigh out your triazole derivative and add it directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 1 mM). The molar ratio of compound to cyclodextrin often requires optimization but can start at 1:10.
-
Facilitate Complexation: Tightly cap the tube and vortex vigorously for 5-10 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 15-30 minutes.
-
Equilibrate: For optimal complex formation, allow the mixture to shake or rotate at room temperature for 24-48 hours.[7]
-
Clarify the Solution: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Use the Supernatant: Carefully collect the clear supernatant. This is your final, solubilized stock solution. It is advisable to confirm the final concentration via an analytical method like HPLC.
Note: Always run a parallel control in your assay using the HP-β-CD vehicle solution without your compound to ensure the cyclodextrin itself does not interfere with the assay results.[17]
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Kaur, R., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
-
Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Sareen, S., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]
-
Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?[Link]
-
Gomha, S. M., et al. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. [Link]
-
Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]
-
Sudo, A., et al. (2012). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers. [Link]
-
Brouwers, J., et al. (2010). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research. [Link]
-
Henriksen, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
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Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
ResearchGate. (2006). A New Solvent System for Efficient Synthesis of 1,2,3-Triazoles. [Link]
-
Kice, D. E., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
-
Liu, H., et al. (2025). Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids. Exploratory Drug Science. [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
Zhou, L., et al. (2021). Water solubility and physicochemical properties of representative compounds and ETV. Molecular Biology. [Link]
-
Nantasenamat, C., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. [Link]
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Li, X., et al. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, S., et al. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. [Link]
-
Khan, I., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Synthetic Communications. [Link]
-
Fermo, A. D., et al. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules. [Link]
-
Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research. [Link]
-
D’Agostino, S., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts. [Link]
-
Asgari, F., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Singh, S., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]
-
Wisdomlib. (2025). Nitrogen-containing heterocycles: Significance and symbolism. [Link]
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Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition of Azides
Welcome to the technical support center for the 1,3-dipolar cycloaddition of azides, a cornerstone of modern chemical synthesis and bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common challenges, and optimize conditions for robust and reproducible outcomes. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Low or No Product Yield
A common frustration is the failure to obtain the desired triazole product or achieving only a minimal yield. Several factors can contribute to this outcome.
Possible Causes and Solutions:
-
Inactive Copper Catalyst (for CuAAC): The catalytically active species in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[1][2] This oxidation state is susceptible to oxidation to the inactive Cu(II) by dissolved oxygen.[1]
-
Inadequate Reagent Quality or Stoichiometry: The purity of your azide, alkyne, and solvents is paramount.[1] Impurities can interfere with the catalyst or participate in side reactions. Incorrect molar ratios of reactants can also lead to incomplete conversion.
-
Solution: Use high-purity reagents. While a 1:1 stoichiometry is a good starting point, a slight excess of one reagent (often the less precious one) can drive the reaction to completion.[1]
-
-
Suboptimal Ligand Choice or Concentration (for CuAAC): Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[1][4][5] An inappropriate ligand for your solvent system or an incorrect ligand-to-copper ratio can result in poor catalytic activity.[1][4]
-
Solution: For aqueous or partially aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[3][6] In organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[3][4] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended.[7]
-
-
Steric Hindrance: The three-dimensional structure of your azide or alkyne can physically block the reactive sites, impeding the cycloaddition.[1]
-
Solution: If steric hindrance is suspected, consider increasing the reaction temperature or extending the reaction time. In some cases, redesigning the substrate with a longer linker between the bulky group and the reactive moiety may be necessary.
-
-
Low Reactivity of Strain-Promoted Alkyne (for SPAAC): In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction rate is dictated by the ring strain of the cyclooctyne.[8][9]
-
Solution: Employ more reactive cyclooctyne derivatives. For example, dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]non-4-yne (BCN) derivatives often exhibit faster kinetics than simple cyclooctynes.[9]
-
Issue 2: Presence of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired triazole.
Possible Causes and Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC, leading to the formation of a diacetylene byproduct.[3][6] It is promoted by the presence of oxygen.
-
Solution: Meticulously deoxygenate your reaction mixture. Using a slight excess of the reducing agent (e.g., sodium ascorbate) can also help to suppress this side reaction.[6]
-
-
Reaction with Other Functional Groups: While the azide-alkyne cycloaddition is highly selective, other functional groups in your molecules can sometimes interfere, especially under certain conditions. For example, thiols can poison the copper catalyst.[4]
-
Solution: Protect sensitive functional groups if necessary. If catalyst poisoning by thiols is a concern, consider using a higher catalyst loading or a ligand that is less susceptible to inhibition.
-
-
Formation of Regioisomers (Thermal Cycloaddition): The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2][10]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure triazole product can be challenging.
Possible Causes and Solutions:
-
Removal of Copper Catalyst: Residual copper in the final product is a common issue, especially in pharmaceutical applications. The triazole product itself can chelate copper, making its removal difficult.[13]
-
Separation from Excess Reagents or Byproducts: If a significant excess of one reagent was used, or if side products were formed, chromatographic separation may be necessary.
-
Solution: Standard column chromatography is often effective. The choice of solvent system will depend on the polarity of your product and the impurities.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the 1,3-dipolar cycloaddition of azides.
Q1: What is the fundamental difference between CuAAC and SPAAC?
A1: The key difference lies in the requirement for a catalyst. CuAAC utilizes a copper(I) catalyst to accelerate the reaction and control the regioselectivity, yielding the 1,4-disubstituted triazole.[2][11] SPAAC, on the other hand, is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to achieve rapid cycloaddition with an azide.[8][] This makes SPAAC particularly well-suited for applications in living systems where the toxicity of copper is a concern.[8]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent depends on the solubility of your substrates and the type of cycloaddition. A wide range of solvents can be used, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as mixtures of water with co-solvents like t-butanol.[15][16] For bioconjugation reactions, aqueous buffers are commonly employed.[17] It is often beneficial to screen a few different solvent systems to find the optimal conditions for your specific substrates.[18]
Q3: What are the safety precautions for working with azides?
A3: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[19] The "Rule of Six" is a useful guideline: there should be at least six carbon atoms for every azide group to ensure reasonable stability.[19] Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[19] Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides.[19] Always consult the Safety Data Sheet (SDS) for the specific azide you are using and handle it with appropriate personal protective equipment in a well-ventilated fume hood.
Q4: Can I monitor the progress of my reaction?
A4: Yes, monitoring the reaction is crucial for optimization. Thin-layer chromatography (TLC) is a simple and effective method for tracking the disappearance of starting materials and the appearance of the product. For more quantitative analysis, techniques like HPLC, LC-MS, and NMR spectroscopy can be used.[20]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point for optimizing a CuAAC reaction.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deoxygenated water.
-
Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deoxygenated water.
-
Prepare a 100 mM solution of your chosen ligand (e.g., THPTA) in deoxygenated water or an appropriate organic solvent.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in your chosen solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Initiation of the Reaction:
-
To the degassed solution, add the ligand solution (e.g., 0.1 equivalents).
-
Add the CuSO₄ solution (e.g., 0.05 equivalents).
-
Add the sodium ascorbate solution (e.g., 0.2 equivalents). The solution may change color, indicating the formation of the Cu(I) species.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with an aqueous EDTA solution to remove copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Data Presentation
Table 1: Common Solvents for Azide-Alkyne Cycloadditions
| Solvent | Type | Typical Use Cases |
| Dimethylformamide (DMF) | Polar aprotic | Good for a wide range of organic substrates.[15] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High boiling point, useful for less reactive substrates requiring heating.[15] |
| Acetonitrile | Polar aprotic | Common solvent for both organic and bioconjugation reactions.[15] |
| t-Butanol/Water Mixtures | Protic/Aprotic | Excellent for bioconjugation and water-soluble substrates.[11] |
| Dichloromethane (DCM) | Nonpolar aprotic | Suitable for nonpolar organic substrates.[15] |
Visualization
Diagram 1: Simplified Catalytic Cycle of CuAAC
Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.
References
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-
Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Krasnovskaya, O., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(12), 5187-5201. Retrieved from [Link]
-
Debnath, S., et al. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 3(3), 648-656. Retrieved from [Link]
-
Amissah, F., et al. (2012). Cu(I)-Catalyzed Huisgen Azide−Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews, 112(5), 3079-3125. Retrieved from [Link]
-
Rodionov, V. O., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Bioconjugate Chemistry, 21(1), 1-6. Retrieved from [Link]
- BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Guedes, A. S., et al. (2012). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Synthesis, 9(1), 3-21. Retrieved from [Link]
-
van der Heijden, K., et al. (2019). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal, 25(34), 7948-7963. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Reddy, L. H., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4346-4350. Retrieved from [Link]
-
ResearchGate. (2015). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). Retrieved from [Link]
-
ResearchGate. (2015). Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center.
-
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]
-
Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(17), 3065-3068. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
RSC Publishing. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Retrieved from [Link]
-
NIH. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
NIH. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]
-
ACS Publications. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Retrieved from [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for 1,3-dipolar cycloaddition reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Click Chemistry with 3-Ethynylaniline.
-
YouTube. (2019). cycloadditions with azides. Retrieved from [Link]
-
ResearchGate. (2016). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]
-
Reddit. (2024). Click Reaction Looking Weird? Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
-
NIH. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Retrieved from [Link]
-
NIH. (2016). Comparative Study of Click Handle Stability in Common Ligation Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Stability testing of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole under different conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole. It provides troubleshooting advice and frequently asked questions (FAQs) to assist in designing and interpreting stability studies for this compound. The information herein is based on established principles of organic chemistry and pharmaceutical stability testing.
Troubleshooting Guide
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: Rapid degradation observed under aqueous conditions, even at neutral pH.
-
Question: My compound is degrading quickly in aqueous solution, even when buffered to a neutral pH. What is the likely cause and how can I mitigate this?
-
Answer: The primary suspect for this instability is the chloromethyl group, which is susceptible to hydrolysis. The presence of water, even at neutral pH, can lead to the displacement of the chloride ion by a hydroxyl group, forming the corresponding hydroxymethyl analog. The dichlorophenyl group may also influence the reactivity of the chloromethyl group through electronic effects.
Troubleshooting Steps:
-
Confirm the Degradant: Use LC-MS to identify the major degradant. The expected mass would correspond to the replacement of chlorine with a hydroxyl group.
-
Solvent Selection: For formulation development, consider using non-aqueous or co-solvent systems to reduce the concentration of water.
-
pH Optimization: Conduct a pH-rate profile study. While neutral pH may still cause hydrolysis, the rate might be slower at a slightly acidic pH (e.g., 3-5). However, strongly acidic or basic conditions can accelerate degradation.[1]
-
Temperature Control: Lowering the temperature of the solution will decrease the rate of hydrolysis.
-
Issue 2: Multiple, unexpected degradation products appearing in photostability studies.
-
Question: Upon exposure to light (as per ICH Q1B guidelines), I am observing several unexpected peaks in my chromatogram. What are the potential degradation pathways?
-
Answer: The 1,2,3-triazole ring, while generally stable, can be susceptible to photolytic degradation.[2] Additionally, the dichlorophenyl moiety can be photochemically active. Potential degradation pathways include:
-
Homolytic Cleavage: The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage upon exposure to UV light, leading to radical intermediates and subsequent complex degradation products.
-
Ring Cleavage: High-energy light can induce cleavage of the triazole ring.[3]
-
Dechlorination: The dichlorophenyl ring may undergo reductive dechlorination.
Troubleshooting Steps:
-
Wavelength Control: If possible, use light sources with specific wavelength ranges to understand which part of the spectrum is causing the degradation.
-
Packaging: Evaluate the use of light-protectant packaging for the drug substance and product.
-
Forced Degradation: Perform controlled photodegradation studies in solution and the solid state to identify and characterize the major photoproducts.
-
Issue 3: Inconsistent results in thermal stability studies.
-
Question: I am getting variable results for the thermal stability of my compound. Sometimes it appears stable at elevated temperatures, and other times it degrades significantly. What could be the cause?
-
Answer: Inconsistent thermal stability can be due to several factors:
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different melting points and thermal stabilities.
-
Impurities: The presence of catalytic impurities can lower the degradation temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at elevated temperatures.[4]
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to check for polymorphism.
-
Purity Analysis: Ensure the purity of your starting material.
-
Inert Atmosphere: Conduct thermal stability studies under an inert atmosphere (e.g., nitrogen) and compare the results to those obtained in the presence of air or oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups of concern for the stability of this compound?
A1: The two main areas of concern are the chloromethyl group and the 1,2,3-triazole ring . The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis. The triazole ring, while aromatic and generally stable, can be sensitive to oxidative and photolytic stress.[2][4]
Q2: What are the recommended forced degradation conditions for this compound?
A2: Following ICH Q1A guidelines, forced degradation studies should be performed under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature that induces some degradation (e.g., 80 °C).
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5][6] The method should be capable of separating the parent compound from all potential degradation products. UV detection is typically suitable. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.
Q4: How should I store this compound?
A4: Based on its potential instabilities, the compound should be stored in a well-closed container, protected from light, and at a controlled, cool temperature. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and the desired drug concentration (e.g., 0.1 mg/mL).
-
Keep the solution at 60 °C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot.
-
-
Sample Analysis:
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
-
Control: A control sample in water without acid should be run in parallel.
Data Presentation
Table 1: Summary of Potential Degradation Pathways
| Stress Condition | Potential Degradation Product(s) | Primary Reactive Site |
| Acid/Base Hydrolysis | 4-(hydroxymethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole | Chloromethyl group |
| Oxidation (H₂O₂) | N-oxides, ring-opened products | Triazole ring nitrogen atoms |
| Photolysis | Radical-derived products, ring-cleaved products | Chloromethyl group, Triazole ring |
| Thermal | Isomers, decomposition to smaller molecules | Entire molecule |
Visualizations
Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Potential Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
References
-
Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4469-4480. [Link]
-
Kumar, A. S., et al. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Propellants, Explosives, Pyrotechnics, 37(4), 426-434. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 358-366. [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. [Link]
-
Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(14), 2844-2854. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. [Link]
-
Li, Y., et al. (2018). Electrochemical degradation of triazole fungicides in aqueous solution. ResearchGate. [Link]
-
Wikipedia. (n.d.). Alprazolam. [Link]
-
Prajapati, P., & Bodiwala, K. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Wikipedia. (n.d.). Triazole. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Gotor, V., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10(15), 1937-1946. [Link]
-
Scott, J. S., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 13(7), 1163-1170. [Link]
-
Wang, Y., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28(1), 93-103. [Link]
-
Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 119-127. [Link]
Sources
- 1. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized triazole compounds. This guide is designed to provide in-depth troubleshooting strategies when your novel triazole compounds exhibit lower-than-expected biological activity. My approach is rooted in years of field experience, emphasizing a logical, evidence-based workflow to diagnose and resolve common issues encountered during the synthesis and screening pipeline.
Frequently Asked Questions (FAQs)
My newly synthesized triazole compound shows no activity in my primary screen. Where do I even begin to troubleshoot?
Tier 1: Compound Verification - Is Your Compound What You Think It Is?
The first principle of troubleshooting is to confirm the identity and quality of your synthesized triazole. Impurities or structural inaccuracies are frequent culprits for a lack of bioactivity.
Question 1: How can I be certain that my synthesized compound is pure and structurally correct?
Impurities can interfere with your assay or inhibit the activity of your compound, while an incorrect structure means you are not testing the molecule you designed.[1] Rigorous analytical characterization is non-negotiable.
Recommended Actions & Protocols:
-
Verify Purity: Employ a combination of analytical techniques to assess the purity of your sample.
-
High-Performance Liquid Chromatography (HPLC): This is a gold-standard for purity assessment.
-
Protocol:
-
Dissolve a small sample of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Run a gradient elution, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
A pure compound should ideally show a single, sharp peak. The peak area percentage can be used to quantify purity.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capability of mass spectrometry, confirming the molecular weight of your compound and any impurities.[1]
-
-
Confirm Structure: Use spectroscopic methods to unequivocally determine the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2][3]
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The chemical shifts, integration, and coupling patterns should be consistent with your target structure.[4]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of your compound.[4]
-
Single-Crystal X-ray Diffraction: If you can grow suitable crystals, this technique provides the definitive 3D structure of your molecule, confirming connectivity and stereochemistry.[2][5]
-
Table 1: Analytical Techniques for Compound Verification
| Technique | Purpose | Information Gained |
| HPLC | Purity Assessment | Number of components, relative purity (%) |
| LC-MS | Purity and Identity | Purity, molecular weight of compound and impurities |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| HRMS | Elemental Composition | Highly accurate molecular weight |
| X-ray Crystallography | Definitive Structure | 3D atomic arrangement, stereochemistry |
Question 2: My compound is pure and the structure is correct, but it's still inactive. Could solubility be the problem?
Absolutely. Poor solubility is a frequent cause of "false negatives" in biological assays.[1] If your compound precipitates in the assay buffer, its effective concentration at the target site will be much lower than intended.
Recommended Actions & Protocols:
-
Assess Solubility:
-
Visual Inspection: Prepare a stock solution of your compound in a suitable solvent like DMSO. Serially dilute this into your assay buffer and visually inspect for any precipitation or cloudiness.
-
Nephelometry: This technique can quantitatively measure turbidity to assess solubility.
-
-
Improve Solubility:
-
Co-solvents: If solubility is low, consider using a co-solvent like DMSO. However, it's crucial to determine the tolerance of your assay to the co-solvent, as high concentrations can affect cell viability or enzyme activity.[1] Run a vehicle control with the same concentration of DMSO to ensure it's not a contributing factor.
-
Formulation Strategies: For in-vivo studies, more advanced formulation strategies like encapsulation in cyclodextrins or liposomes may be necessary.
-
Question 3: Could my compound be degrading under the experimental conditions?
Yes, the stability of your triazole derivative under the specific pH, temperature, and media of your assay is critical.[1]
Recommended Actions & Protocols:
-
Stability Assessment:
-
Incubate your compound in the assay buffer under the exact experimental conditions (time, temperature, light exposure).
-
At various time points, take an aliquot and analyze it by HPLC or LC-MS.
-
Compare the peak area of your compound at each time point to the initial time point. A significant decrease indicates degradation.
-
Tier 2: Assay and Experimental Design - Is Your Test System Reliable?
If you have confirmed that your compound is pure, structurally correct, soluble, and stable, the next step is to scrutinize your biological assay.
Question 4: My positive and negative controls are working, but my triazole is still inactive. What could be wrong with my assay setup?
Even with appropriate controls, subtle issues can mask the activity of your compound. The screening of bioactive compounds involves a large number of analysis assays that allow assessing the potential of biological extracts or molecules.[6]
Recommended Actions & Protocols:
-
Review Assay Parameters:
-
Concentration Range: Are you testing a wide enough range of concentrations? Some compounds may only show activity at higher concentrations. A standard approach is to test in a dose-response format, for example, from 10 nM to 100 µM.
-
Incubation Time: Is the incubation time sufficient for the compound to interact with its target and elicit a biological response? This can vary from minutes for enzyme inhibition assays to days for cell proliferation assays.[7]
-
Reagent Concentrations: Ensure that the concentrations of all assay components (e.g., substrates, enzymes, cells) are optimal and have been validated.
-
-
Check for Assay Interference:
-
Some compounds can interfere with the assay readout technology itself. For example, fluorescent compounds can interfere with fluorescence-based assays.
-
Protocol: Run a control experiment with your compound in the assay medium without the biological target (e.g., no enzyme or cells). A signal in this control indicates assay interference.
-
Tier 3: Structure-Activity Relationship (SAR) and Target Engagement
If both your compound and your assay are validated, it's time to consider the molecular design and its interaction with the biological target.
Question 5: My lead triazole was active, but my new analogs are not. How should I interpret this?
This is a classic Structure-Activity Relationship (SAR) challenge. The modifications you made, even if they seem minor, can significantly impact the compound's ability to bind to its target. The 1,2,4-triazole scaffold is a versatile base for developing compounds with a wide range of biological activities.[8][9]
Key Considerations for SAR:
-
Steric Hindrance: Have you introduced a bulky substituent that physically prevents the molecule from fitting into the target's binding pocket?
-
Electronic Effects: Changes in electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting key interactions like hydrogen bonds or pi-stacking.
-
Conformational Rigidity: Introducing or removing rotatable bonds can change the molecule's preferred conformation, which may no longer be optimal for binding.
Table 2: Example SAR Data for Hypothetical Triazole Analogs
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) | Interpretation |
| Lead-1 | -CH₃ | -H | 5.2 | Baseline activity |
| Analog-1A | -CH(CH₃)₂ | -H | 58.9 | Increased steric bulk at R¹ is detrimental. |
| Analog-1B | -CF₃ | -H | 1.5 | Electron-withdrawing group at R¹ is beneficial. |
| Analog-1C | -CH₃ | -Cl | 25.4 | Adding a chloro group at R² reduces activity. |
Question 6: How can I confirm that my compound is actually reaching and interacting with its intended biological target?
This is the crucial question of "target engagement." A lack of activity could mean your compound simply isn't binding to the target protein or biomolecule.
Recommended Experimental Approaches:
-
Biophysical Methods:
-
Surface Plasmon Resonance (SPR): Immobilize your target protein on a sensor chip and flow your compound over it. SPR can measure binding affinity (KD) and kinetics in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of your compound to the target, providing thermodynamic parameters of the interaction.
-
-
Cell-Based Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.
-
By systematically working through these tiers, from fundamental compound verification to sophisticated target engagement studies, you can effectively diagnose the root cause of low bioactivity in your synthesized triazole compounds and make informed decisions to advance your research.
References
-
ResearchGate. (n.d.). Factors Influencing the Biological Activity of 1,2,4-Triazole Derivatives. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
ResearchGate. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available from: [Link]
-
PMC. (2018, August 14). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Available from: [Link]
-
ResearchGate. (n.d.). Design, synthesis and bioactivity evaluation of triazole antifungal drugs with phenylthiophene structure. Available from: [Link]
-
MDPI. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]
-
PubMed Central. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available from: [Link]
-
ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. Available from: [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Available from: [Link]
-
PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Crystallization of N-Rich Triazole Compounds | MDPI [mdpi.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 1,2,3-Triazole Derivatives for Target Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-triazole derivatives. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to enhance the selectivity of your compounds for their intended target proteins. My goal is to help you navigate the common challenges encountered during your experiments and to offer logical, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the selectivity of 1,2,3-triazole derivatives.
Q1: My 1,2,3-triazole derivative is showing significant off-target effects. What is the most common reason for this?
A1: Off-target effects with 1,2,3-triazole derivatives often stem from the core scaffold's ability to interact with a range of biological targets. The 1,2,3-triazole ring itself is a stable, aromatic system with hydrogen bond accepting capabilities, which can lead to promiscuous binding.[1][2] Additionally, if the substituents on the triazole ring are not sufficiently unique or optimized for the target's binding pocket, they can engage with unintended proteins, particularly those with similar structural folds, such as other kinases.[3][4]
Q2: How can I quickly assess the potential for off-target effects with my lead compound?
A2: A good starting point is to perform a preliminary in silico screening. Computational methods can predict the binding of your compound to a panel of known off-target proteins, such as kinases or cytochrome P450 enzymes.[5][6][7] Following computational analysis, a targeted in vitro screen against a small, focused panel of related proteins (e.g., kinases from the same family) can provide rapid experimental validation of the in silico predictions.
Q3: What is the "click chemistry" approach, and how does it influence the properties of 1,2,3-triazole derivatives?
A3: "Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and produce minimal byproducts.[8][9][10] The most common click reaction for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[11][12] This method's efficiency allows for the rapid generation of a diverse library of derivatives for screening.[13][14] The resulting 1,4-disubstituted 1,2,3-triazole is a stable linker that can connect different pharmacophores, but it's important to remember that the triazole ring itself can influence the compound's overall properties, including solubility and binding characteristics.[15][16]
Q4: Can the 1,2,3-triazole ring itself be a source of toxicity?
A4: While the 1,2,3-triazole core is generally considered to be metabolically stable and have low intrinsic toxicity, the overall toxicity of a derivative depends on the entire molecular structure.[17][18] Toxicity can arise from the substituents attached to the triazole ring or from off-target effects of the molecule as a whole.[2][3] Therefore, it is crucial to perform cytotoxicity assays on relevant cell lines early in the development process.[19]
Q5: What are some key structural features of the 1,2,3-triazole ring that I should consider in my design strategy?
A5: The 1,2,3-triazole ring has a significant dipole moment and can act as a hydrogen bond acceptor.[17] It is also a rigid linker, which can be advantageous for holding pharmacophoric groups in a specific orientation for optimal binding. The 1,4-disubstituted pattern, typically generated via CuAAC, results in a specific geometry that should be considered in your molecular modeling.[20] Furthermore, the triazole ring can act as a bioisostere for other functional groups, such as amides, which can improve metabolic stability and other pharmacokinetic properties.[17][21][22][23]
Troubleshooting Guides
Here are some common experimental problems and step-by-step guides to help you resolve them.
Problem 1: Poor Selectivity of a Lead 1,2,3-Triazole Derivative
Symptoms:
-
Your compound shows high affinity for the target protein but also binds to several other related proteins in a screening panel.
-
Cell-based assays show a phenotype that cannot be solely attributed to the inhibition of the primary target.
Potential Causes:
-
The substituents on the triazole ring are not sufficiently optimized to exploit unique features of the target's binding site.
-
The overall lipophilicity of the compound is too high, leading to non-specific binding.
-
The 1,2,3-triazole core is making unintended interactions with off-target proteins.
Troubleshooting Workflow:
A workflow for addressing low aqueous solubility.
Step-by-Step Solutions:
-
Introduce Polar Functional Groups: Add polar groups, such as hydroxyls, amines, or short polyethylene glycol (PEG) chains, to the substituents on the triazole ring. Be mindful of how these changes might affect binding to the target protein.
-
Disrupt Planarity: Introduce non-planar or three-dimensional structural elements to the substituents to reduce the likelihood of aggregation.
-
Formulate with Excipients: For in vitro assays, consider using solubilizing agents like DMSO, cyclodextrins, or co-solvents. However, be sure to run appropriate vehicle controls to rule out any effects of the excipients themselves.
-
Measure and Compare: Quantitatively measure the solubility of your new derivatives using techniques like nephelometry or HPLC-based methods.
Table 1: Recommended Starting Concentrations for Solubility Assessment
| Method | Starting Concentration Range | Solvent |
| Nephelometry | 1 µM - 200 µM | Aqueous Buffer |
| HPLC-UV | 10 µM - 1 mM | Aqueous Buffer/Organic Mix |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Selectivity
This protocol allows for the determination of a compound's selectivity by measuring its ability to displace a known fluorescent ligand from the target protein and a panel of off-target proteins.
Materials:
-
Purified target protein and off-target proteins
-
Fluorescently labeled ligand for each protein
-
Test compounds (1,2,3-triazole derivatives)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In each well of the microplate, add:
-
2 µL of the test compound dilution.
-
18 µL of a pre-mixed solution of the protein and its corresponding fluorescent ligand.
-
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on the plate reader.
-
Calculate the IC50 values for the displacement of the fluorescent ligand from each protein.
-
Determine the selectivity ratio by dividing the IC50 for the off-target protein by the IC50 for the target protein. A higher ratio indicates greater selectivity.
Protocol 2: Kinetic Target-Guided In Situ Synthesis for Hit Identification
This advanced technique uses the target protein to catalyze the formation of its own high-affinity inhibitor from a library of azide and alkyne fragments. [24][25][26] Materials:
-
Purified target protein
-
Library of azide fragments
-
Library of alkyne fragments
-
Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
LC-MS system for analysis
Procedure:
-
Combine the target protein, azide library, and alkyne library in the reaction buffer.
-
Initiate the "click" reaction by adding the copper(I) source.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
Include control reactions without the target protein to identify background product formation.
-
Analyze the reaction mixtures by LC-MS to identify the 1,2,3-triazole products that are formed at a significantly higher rate in the presence of the target protein.
-
Synthesize and purify the identified "hits" on a larger scale and confirm their binding and inhibitory activity in separate assays.
References
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing).
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC - PubMed Central.
- Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - Iris Unimore.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH.
- The Use of Click Chemistry in Drug Development Applications - ResearchGate.
- A Recent Concept of Importance: Click Chemistry.
- Advances in click chemistry for drug discovery and development - PubMed.
- Applications of click chemistry in drug discovery | PPTX - Slideshare.
- Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed.
- Full article: Advances in click chemistry for drug discovery and development.
- 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - NIH.
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - ResearchGate.
- Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC - PubMed Central.
- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC - PubMed Central.
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PubMed Central.
- Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and... - ResearchGate.
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC.
- Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PubMed Central.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis.
- Full article: Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey - Taylor & Francis Online.
- Addressing off-target effects of 1,2,4-triazole compounds in cellular models - Benchchem.
- The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed.
- Kinetic Target-Guided Synthesis: Reaching the Age of Maturity - PubMed.
- Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC - NIH.
- Kinetic Target-Guided Synthesis: Reaching the Age of Maturity | Journal of Medicinal Chemistry - ACS Publications.
- Computational identification of proteins for selectivity assays | Request PDF - ResearchGate.
- Computational identification of proteins for selectivity assays - PubMed.
- 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - NIH.
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- 5. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational identification of proteins for selectivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcbiochemres.com [pcbiochemres.com]
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Refinement of molecular docking parameters for dichlorophenyl triazoles
Welcome to the technical support center for the molecular docking of dichlorophenyl triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances associated with this class of compounds. My aim here is to move beyond generic protocols and provide you with field-proven insights to enhance the accuracy and reliability of your in silico experiments. The dichlorophenyl moiety, combined with the triazole scaffold, presents unique interaction possibilities that demand a refined approach to molecular docking.
The Challenge: Beyond Standard Docking Paradigms
Dichlorophenyl triazoles are of significant interest in medicinal chemistry. However, their accurate simulation via molecular docking is not always straightforward. The primary challenges stem from:
-
Halogen Bonding: The chlorine atoms on the phenyl ring are not mere hydrophobic fillers. They can act as halogen bond donors, a type of non-covalent interaction that is often poorly parameterized in standard molecular docking force fields.[1][2][3][4] This interaction involves an electropositive region on the halogen atom, known as a "sigma-hole," which can interact with Lewis bases like backbone carbonyls or specific amino acid side chains.[1][2]
-
Triazole Coordination and Charge Distribution: The triazole ring itself can participate in various interactions, including hydrogen bonding and metal coordination (e.g., with a heme iron in cytochrome P450 enzymes).[5] The accurate representation of its electrostatic potential is crucial for predicting the correct binding orientation.
-
Conformational Flexibility: The rotational freedom between the phenyl and triazole rings, along with any linkers, must be adequately sampled by the docking algorithm to identify the most favorable binding pose.
This guide will provide you with a structured approach to address these challenges, ensuring your docking results are both robust and meaningful.
Troubleshooting and FAQs
Here, we address common issues encountered during the molecular docking of dichlorophenyl triazoles in a question-and-answer format.
Question 1: My docking scores for dichlorophenyl triazoles are poor and don't correlate with experimental activity. What could be wrong?
Answer: This is a frequent issue and often points to one of three areas:
-
Inadequate Force Field/Scoring Function: Standard scoring functions may not properly account for halogen bonding.[3][4][6] The energetic contributions of the chlorine atoms might be underestimated or incorrectly represented. It's crucial to use a docking program and scoring function that has been specifically parameterized or validated for halogenated compounds.[2][6] Some modern docking software offer specific modules or scoring function terms for halogen bonding.
-
Incorrect Ligand Preparation: The partial charges assigned to your dichlorophenyl triazole ligand are critical. A quick, generic charge calculation might not accurately reflect the electron distribution, especially the sigma-hole on the chlorine atoms.[2] Consider using quantum mechanical methods (e.g., using Gaussian or similar software) to calculate the electrostatic potential and derive more accurate partial charges for your ligand.
-
Unvalidated Docking Protocol: A docking protocol should never be assumed to be accurate without validation.[7][8] You must first prove that your chosen methodology can reproduce known binding modes for the target of interest.
Question 2: How can I validate my docking protocol for my specific protein target and these ligands?
Answer: Protocol validation is the most critical step for ensuring the reliability of your results.[7][8][9] The gold standard is to reproduce the binding pose of a co-crystallized ligand.
-
Redocking: If you have a crystal structure of your target protein with a bound ligand (ideally, a dichlorophenyl triazole or at least a halogenated compound), your first step is "redocking."[7][9] This involves extracting the ligand and then docking it back into the protein's binding site. A successful redocking experiment should yield a pose with a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[9][10]
-
Cross-Docking: If a co-crystal with your specific ligand is unavailable, you can try "cross-docking" with a known inhibitor of your target. The same RMSD criteria apply.
-
Decoy Set Screening: To test if your protocol can distinguish true binders from non-binders, you can screen a library of known active compounds against a set of "decoys" (molecules with similar physical properties but different topology).[8][11] A good protocol will rank the active compounds significantly higher than the decoys. The Database of Useful Decoys, Enhanced (DUD-E) is a valuable resource for this.[8]
Question 3: My docking results show the dichlorophenyl group in the solvent-exposed region, which seems counterintuitive. Is this result reliable?
Answer: While counterintuitive, it's not impossible. However, it should be scrutinized. Here's how to approach this:
-
Analyze the Binding Pocket: Is there a specific interaction that could anchor the triazole part of the molecule deep within the pocket, forcing the dichlorophenyl group out? Look for potential hydrogen bonds or coordination with the triazole nitrogens.
-
Consider Halogen Bonding: Could the chlorine atoms be forming a halogen bond with a residue at the entrance of the pocket? Visualize the docked pose and look for Lewis bases (like oxygen or nitrogen atoms) in close proximity to the chlorines.[1][2] The geometry of a halogen bond is typically linear.
-
Review Your Search Space: Ensure your grid box for the docking search was adequately defined to cover the entire binding site.[7] A too-small or improperly centered grid box can artificially constrain the docking results.
-
Post-Docking Refinement: If you have a seemingly high-scoring but questionable pose, consider refining it with molecular dynamics (MD) simulations.[11][12] MD can provide a more realistic assessment of the pose's stability in a dynamic, solvated environment. If the pose is unstable, the ligand may drift to a more favorable position during the simulation.
Question 4: Should I treat the protein receptor as rigid or flexible?
Answer: Assuming the receptor is rigid is a common simplification, but protein flexibility can be crucial for accurate binding prediction.[13]
-
Induced Fit Docking: If your software allows, it is highly recommended to use an induced-fit docking (IFD) protocol. This allows the side chains of the binding site residues to move and adapt to the incoming ligand, which can reveal binding modes that are not accessible in a rigid receptor model.
-
Ensemble Docking: Another approach is to perform docking against an ensemble of protein structures, which can be generated from molecular dynamics simulations or by using multiple experimentally determined structures of the protein. This accounts for the natural conformational variability of the receptor.
Experimental Protocols
Protocol 1: Validating a Docking Workflow for Dichlorophenyl Triazoles
This protocol outlines the essential steps to validate your docking setup before screening your compound library. We will use the redocking of a co-crystallized ligand as the example.
Objective: To confirm that the chosen docking software, scoring function, and parameters can accurately reproduce a known, experimentally determined binding pose of a halogenated ligand.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of your target protein complexed with a relevant ligand from the Protein Data Bank (PDB).[7]
-
Remove all water molecules that are not known to play a critical role in ligand binding.[14]
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH. This can be done using tools like H++ or the PropKa server.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are not significantly moved.
-
-
Ligand Preparation:
-
Extract the co-crystallized ligand from the PDB file and save it separately.
-
Add hydrogen atoms.
-
Crucially for dichlorophenyl triazoles: Calculate partial atomic charges using a quantum mechanical method (e.g., HF/6-31G*) to accurately model the electrostatic potential, especially the sigma-hole on the chlorine atoms.[15] This is a key refinement step.
-
-
Grid Generation:
-
Define the docking search space (the "grid box"). Center the grid on the co-crystallized ligand's position.[7]
-
Ensure the grid box dimensions are large enough to allow for rotational and translational freedom of the ligand within the binding site (typically a 10-15 Å buffer around the ligand).
-
-
Redocking and Analysis:
-
Dock the prepared ligand back into the prepared protein using your chosen docking algorithm (e.g., AutoDock Vina, Glide).[16][17]
-
Generate a set of possible binding poses (e.g., 10-20 poses).
-
Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose.[9][10]
-
Validation Criteria: An RMSD value below 2.0 Å is generally considered a successful validation.[9][10] If this is achieved, the protocol is validated and can be used for screening your other dichlorophenyl triazole derivatives.
-
Data Presentation
Table 1: Example Force Field Considerations for Dichlorophenyl Triazoles
| Force Field Family | Strengths | Considerations for Dichlorophenyl Triazoles |
| Standard General Force Fields (e.g., MMFF94, UFF) | Broad applicability, fast. | Often lack specific parameters for halogen bonding, potentially leading to inaccurate scoring. |
| AMBER (e.g., GAFF, ff14SB) | Well-validated for proteins and nucleic acids. Parameter sets for triazoles exist.[15] | May require custom parameterization for the dichlorophenyl moiety to properly account for halogen bonding. The TZLff parameter set is a good starting point for triazoles.[15] |
| CHARMM (e.g., CGenFF) | Widely used for MD simulations, good for proteins. | Similar to AMBER, may require careful validation and possibly custom parameters for halogenated compounds.[5] |
| Specialized Docking Force Fields (e.g., in Glide, GOLD, MOE) | Optimized for speed and accuracy in docking. | Check if the version you are using has explicit terms or parameters for halogen bonding. Newer versions of these programs are more likely to include this. |
Visualizations
Diagram 1: Docking Protocol Validation Workflow
This diagram illustrates the decision-making process for validating your molecular docking protocol.
Caption: Workflow for validating a molecular docking protocol.
Diagram 2: Key Interactions of Dichlorophenyl Triazoles
This diagram shows the key potential interactions that need to be considered when docking dichlorophenyl triazoles.
Caption: Potential binding interactions for dichlorophenyl triazoles.
References
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Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. [Link]
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Rendine, S., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Future Medicinal Chemistry, 3(1), 79-90. [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. [Link]
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Fornabaio, M., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. [Link]
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Mendez-Lucio, O., et al. (2016). Molecular Docking in Halogen Bonding. In Halogen Bonding I (pp. 1-22). Springer, Cham. [Link]
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Sabe, V. T., et al. (2022). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Journal of Pharmaceutical Research International, 34(46A), 1-11. [Link]
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Sun, H., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 579. [Link]
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Lakinani, V., & Lanka, S. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences, 11(2), 162-168. [Link]
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D'Ascenzio, M., et al. (2018). Amber-Compatible Parametrization Procedure for Peptide-like Compounds: Application to 1,4- And 1,5-Substituted Triazole-Based Peptidomimetics. Journal of Chemical Information and Modeling, 58(1), 121-132. [Link]
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Tabti, R., et al. (2022). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 15(10), 104149. [Link]
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ResearchGate. (2013). What are the best ways to validate a docking result?. Retrieved from [Link]
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Bioinformatics and Biotech. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
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Siguenza, J., & Baykara, H. (2023). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek, 3(2), 1-8. [Link]
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ResearchGate. (2020). Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors. Retrieved from [Link]
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Guterres, H., & Im, W. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 60(5), 2189-2198. [Link]
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Akbaş, E., et al. (2023). Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. Molecules, 28(17), 6245. [Link]
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Zheng, Z., et al. (2016). Repositioning organohalogen drugs: a case study for identification of potent B-Raf V600E inhibitors via docking and bioassay. Scientific Reports, 6, 31353. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Investigation of Molecular Docking Of[1][7][13] Triazolo [3,4-B][1][2][7] Thiadiazole Derivatives with. [Link]
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Physical Chemistry Research. (2022). Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. [Link]
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ResearchGate. (2021). Crystal-Guided Computational Profiling of Dichlorophenyl-Piperazine Ligands as JNK3 Binders: Hydrophobic Interaction-Driven Design for Neurodegenerative Therapy. Retrieved from [Link]
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ResearchGate. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. [Link]
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Yu, S., et al. (2015). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Advances, 5(10), 7351-7360. [Link]
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Diller, D. J., & Merz, K. M. (2001). High throughput docking for library design and library prioritization. Proteins: Structure, Function, and Bioinformatics, 43(2), 113-124. [Link]
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Maccari, G., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8499. [Link]
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Mondal, M., et al. (2016). Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2414-2423. [Link]
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Al-Majid, A. M., et al. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 18(10), 106915. [Link]
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Al-Ghorbani, M., et al. (2024). Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. BMC Chemistry, 18(1), 40. [Link]
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Harris, S. A., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(7), 1738-1748. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]
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Ponder, J. W., & Case, D. A. (2003). Force fields for protein simulations. Advances in Protein Chemistry, 66, 27-85. [Link]
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International Journal of Chemico-Biological Research. (2015). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. [Link]
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YouTube. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. [Link]
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Ballester, P. J., & Mitchell, J. B. O. (2010). A machine learning based method to improve docking scoring functions and its application to drug repurposing. Journal of Chemical Information and Modeling, 50(5), 719-731. [Link]
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ChemRxiv. (2022). Optimizing Drug Activity Using Docking-Informed Machine Learning. [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]
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ChemRxiv. (2025). RefineScore: Improving Ligand Docking Accuracy and Interpretability by Predicting MDN Corrective Physical Interactions. [Link]
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Ponder, J. W., & Case, D. A. (2003). Force fields for protein simulations. Advances in Protein Chemistry, 66, 27-85. [Link]
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Addressing analytical challenges in the characterization of halogenated triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of halogenated triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these compounds. The inherent properties of halogens—their electronegativity, isotopic patterns, and potential for secondary interactions—require specialized consideration in method development and troubleshooting. This resource provides in-depth, experience-driven solutions to common experimental hurdles in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for halogenated triazoles.
Q1: Why are halogenated triazoles challenging to analyze compared to their non-halogenated analogs?
A1: The introduction of a halogen atom (F, Cl, Br, I) to a triazole moiety significantly alters its physicochemical properties, introducing several analytical complexities:
-
** chromatographic Behavior:** Halogenation increases the molecule's hydrophobicity, which can lead to longer retention times on reversed-phase columns. More critically, halogens can engage in secondary interactions with active sites (e.g., residual silanols) in the HPLC column or GC inlet liner, often resulting in poor peak shape (tailing).[1][2]
-
Mass Spectrometric Complexity: Chlorine and bromine have distinct, high-abundance stable isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) that produce characteristic M+2 isotopic patterns.[3] While this is a powerful tool for identification, it can complicate data processing if not properly accounted for, especially in molecules with multiple halogen atoms.
-
Ionization Efficiency: The high electronegativity of halogens can influence the proton affinity of the triazole ring, potentially affecting ionization efficiency in electrospray ionization (ESI), the most common technique for these polar compounds.[4]
-
Sample Preparation: When dealing with complex biological or environmental matrices, the unique polarity and potential for non-specific binding of halogenated triazoles can lead to low recovery during extraction steps.[5][6]
Q2: I am starting method development. Should I use LC-MS or GC-MS?
A2: For most halogenated triazoles, especially those used as antifungal drugs or in pharmaceutical development, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique .[4][6] The reasoning is twofold:
-
Polarity and Thermal Stability: Triazoles are generally polar, nitrogen-containing heterocycles. LC, particularly with ESI, is exceptionally well-suited for such compounds.[4] Many triazoles and their metabolites lack the thermal stability and volatility required for GC analysis without derivatization.
-
Matrix Compatibility: LC-MS is more amenable to the direct analysis of complex sample extracts (e.g., from plasma or tissue) with less rigorous cleanup compared to GC.[5][7]
GC-MS may be suitable for smaller, more volatile, and thermally stable halogenated triazoles, often found in environmental analysis as pesticides.[6] However, it frequently requires more extensive sample cleanup to prevent contamination of the inlet and column.[2]
Q3: Which ionization source is better for my halogenated triazole: ESI or APCI?
A3: The choice depends on the polarity of your specific analyte.
-
Electrospray Ionization (ESI): This is the default starting point for most polar to moderately polar triazoles.[4] It is a "soft" ionization technique that typically preserves the molecular ion, providing crucial molecular weight information. However, ESI is highly susceptible to ion suppression from matrix components, which can severely impact sensitivity and reproducibility.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): If your halogenated triazole is less polar or you are experiencing severe matrix effects with ESI, APCI is an excellent alternative.[4] APCI is generally less prone to ion suppression and works well for compounds that are amenable to GC but are analyzed by LC for convenience.[4]
Part 2: Sample Preparation Troubleshooting
Effective sample preparation is critical for success. The goal is to efficiently extract the analyte while minimizing interferences that can compromise the analysis.
Q1: My recovery is very low after performing a protein precipitation on plasma samples. What is going wrong?
A1: Low recovery after protein precipitation with acetonitrile, a common and simple technique, often points to two main issues:
-
Analyte Adsorption: The halogenated triazole may be adsorbing to the precipitated protein pellet. This can be exacerbated by the specific nature of the halogen and other functional groups on your molecule.
-
Incomplete Precipitation/Extraction: The analyte may not be fully released into the supernatant.
Troubleshooting Steps:
-
Optimize Precipitation Solvent: While acetonitrile is common, try methanol or a mixture. Compare the recovery rates.[6]
-
Adjust pH: Before adding the organic solvent, try adjusting the sample pH. A slight acidification (e.g., with 0.1% formic acid) can ensure the triazole is protonated and more soluble in the extraction solvent, reducing its affinity for proteins.
-
Vortex and Centrifuge Conditions: Ensure vigorous vortexing to break up the protein pellet and maximize extraction. Increase centrifugation time or speed to ensure a compact pellet and clean supernatant.
-
Alternative Method - SPE: If problems persist, protein precipitation may be insufficient. Solid Phase Extraction (SPE) offers a more selective cleanup. For triazoles, polymeric reversed-phase cartridges (like Agilent Bond Elut Plexa) can provide excellent recovery and cleanup.[8]
Q2: I am using a QuEChERS method to extract halogenated triazole pesticides from produce, but my baseline is noisy and I see significant matrix effects in the MS.
A2: This is a classic sign of insufficient cleanup in a QuEChERS workflow. The initial extraction is non-selective, and the dispersive SPE (dSPE) step must be tailored to the matrix.[6]
Troubleshooting the dSPE Cleanup Step:
-
Identify the Interference: The type of produce dictates the necessary sorbent.
-
High Fat/Lipid Matrices (e.g., avocado, oils): Use C18 sorbent to remove nonpolar interferences.[6]
-
Pigmented Matrices (e.g., leafy greens, berries): Use Graphitized Carbon Black (GCB) to remove pigments like chlorophyll. Caution: GCB can adsorb planar molecules, which may include some triazoles. Always test for analyte loss.[6]
-
General Cleanup: Primary Secondary Amine (PSA) is excellent for removing organic acids, sugars, and other polar interferences common in fruits and vegetables.[6]
-
-
Optimize Sorbent Amount: Start with the manufacturer's recommendation (e.g., 50 mg of each sorbent per mL of extract) and increase if necessary. However, excessive sorbent can lead to analyte loss.
-
Consider a Lipophilicity-Matched Strategy: One advanced technique is to match the lipophilicity of the LC column to the analytes. For triazoles with a logP between 2.3 and 4.9, a C8 column was shown to be more effective at separating analytes from matrix components than a more retentive C18 column, thereby reducing matrix effects.[9]
Protocol: Generic QuEChERS for Triazoles in a Fruit/Vegetable Matrix
This protocol is a starting point and should be optimized for your specific analyte and matrix.[6]
-
Homogenization: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if needed): For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile. Add internal standard.
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl).
-
Shake & Centrifuge: Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.
-
Dispersive SPE (dSPE): Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄ and the appropriate cleanup sorbents (e.g., PSA and C18).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at >5000 g for 5 minutes.
-
Analysis: Take the final supernatant, filter if necessary, and inject into the LC-MS/MS system.
Part 3: Chromatography (HPLC/UPLC) Troubleshooting
The column is where the critical separation happens. Poor chromatography cannot be corrected by even the best mass spectrometer.
Q1: My halogenated triazole peak is tailing severely. What can I do?
A1: Peak tailing is a common issue, especially with nitrogen-containing heterocycles like triazoles. It is typically caused by secondary ionic or hydrogen-bonding interactions between the analyte and active sites on the column packing material (e.g., free silanols).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Lower Mobile Phase pH: Add a modifier like formic acid (0.1%) or acetic acid to the aqueous mobile phase.[4][6] This ensures the triazole is fully protonated, minimizing interactions with deprotonated silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns that are thoroughly end-capped are less prone to these secondary interactions. If your column is old, it may be degraded; try a new one.[2]
-
Check for System Issues: Extracolumn dead volume from poorly connected fittings can cause tailing. Ensure all fittings are swaged correctly.[2]
Q2: My retention times are shifting between injections.
A2: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush with 10-15 column volumes.
-
Mobile Phase Preparation: If preparing mobile phase by hand, ensure it is mixed thoroughly. Inconsistent composition will cause drift. It is often better to use the instrument's binary or quaternary pump to mix solvents online.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.
-
Pump Performance: Check for leaks or bubbles in the pump. A malfunctioning pump can deliver an inconsistent mobile phase composition.[1]
Part 4: Mass Spectrometry (MS) Troubleshooting
The mass spectrometer provides specificity and sensitivity. For halogenated compounds, it also offers unique clues for structural confirmation.
Q1: How can I use the MS data to confirm my compound contains chlorine or bromine?
A1: Chlorine and bromine have very predictable and easily recognizable isotopic patterns. Look at the molecular ion cluster in your full scan spectrum.
-
One Chlorine Atom: You will see two peaks, M⁺ and (M+2)⁺, with a height ratio of approximately 3:1 .[3] This is because the natural abundance of ³⁵Cl is ~75% and ³⁷Cl is ~25%.
-
One Bromine Atom: You will see two peaks, M⁺ and (M+2)⁺, with a height ratio of approximately 1:1 .[3] This is because the natural abundance of ⁷⁹Br and ⁸¹Br is nearly 50:50.
-
Two Chlorine Atoms: You will see three peaks, M⁺, (M+2)⁺, and (M+4)⁺, with a height ratio of approximately 9:6:1 .[3]
This isotopic signature is one of the most reliable ways to confirm the presence and number of these specific halogens in your molecule.
Decision Tree for Halogen Identification:
Caption: Decision tree for identifying Cl/Br from MS data.
Q2: I have high background noise and can't achieve the desired limit of quantitation (LOQ). How can I improve my signal-to-noise ratio?
A2: High background in LC-MS is a common problem, often stemming from matrix interference, mobile phase contamination, or co-eluting isomers.
-
Improve Chromatographic Selectivity: The best way to remove interferences is to separate them chromatographically. Optimize your gradient to better resolve your analyte from background ions.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like TOF or Orbitrap) allow for the extraction of a very narrow mass window (e.g., +/- 5 ppm) around the exact mass of your analyte. This can physically exclude most background ions and dramatically clean up the chromatogram.[10]
-
Mass Defect Filtering: This is an advanced HRMS data processing technique particularly useful for halogenated compounds. Since halogens have unique mass defects, you can create a filter that specifically looks for masses with a defect characteristic of your target class, effectively removing unrelated background noise.[10]
-
Advanced Ion Mobility: Techniques like Differential Mobility Spectrometry (DMS), such as AB SCIEX's SelexION™ Technology, can provide an orthogonal separation based on the ion's size and shape after it has been ionized but before it enters the mass spectrometer. This is extremely powerful for separating analytes from isobars and chemical noise that cannot be resolved by chromatography or mass analysis alone.[11]
Table 1: Typical Starting Parameters for HPLC-MS/MS Analysis
| Parameter | Typical Setting | Rationale & Expert Notes |
| Column | C18 or C8, <3 µm, 2.1 x 100 mm | Start with C18. If matrix effects are severe, a less retentive C8 may provide better separation from lipophilic interferences.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures protonation of the triazole for good peak shape and ESI+ response.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves peak shape and ensures reproducible retention times. |
| Ionization Mode | ESI Positive | Triazoles readily form [M+H]⁺ ions. |
| MS Detection | Multiple Reaction Monitoring (MRM) | For triple quadrupole systems, MRM provides the highest sensitivity and selectivity for quantification.[4] |
| Key Voltages | Capillary, Cone, Collision Energy | Must be optimized for each specific compound to maximize signal intensity. |
Part 5: Method Validation and Quantification
Q1: My calibration curve is not linear (R² < 0.99). What are the likely causes?
A1: A non-linear calibration curve can invalidate your quantitative results. The most common culprits are:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, causing the response to plateau. Check if the non-linearity is only at the upper end of your curve. If so, either dilute your high standards or narrow the calibration range.
-
Ion Suppression: A co-eluting matrix component can suppress the ionization of your analyte, with the effect often being non-linear across the concentration range. Improve your chromatographic separation or sample cleanup.
-
Inaccurate Standard Preparation: A simple error in serial dilutions can lead to a non-linear response. Re-prepare your standards carefully from a fresh stock solution.[12]
-
Incorrect Integration: Ensure your peak integration is consistent across all standards. A variable baseline or the inclusion of noise can skew the results.
Q2: My accuracy and precision results are outside the acceptable range (e.g., >15%). What should I check first?
A2: Poor accuracy (bias) and precision (variability) usually point to inconsistencies in the workflow, especially in sample preparation.
-
Inconsistent Sample Prep: This is the most frequent cause. If you are performing a manual liquid-liquid extraction or SPE, small variations in volumes, vortexing times, or elution steps can introduce significant variability. Consider automating the sample preparation if possible.[8]
-
Internal Standard (IS) Issues:
-
IS Choice: The ideal IS is a stable-isotope-labeled version of your analyte. If unavailable, use a close structural analog. The IS must behave similarly to your analyte during extraction and ionization to be effective.
-
IS Addition: Ensure the IS is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.
-
-
Sample Stability: Your halogenated triazole may be degrading in the matrix or in the autosampler. Perform stability tests to confirm that the analyte is stable under your storage and analysis conditions.[12][13]
References
-
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
-
Al-Ghobashy, M. A., El-Sayed, G. M., & Abdel-Aleem, A. A. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1083–1100. [Link]
-
Ma, Y., Liu, X., Niu, J., Zhang, Y., Zhao, L., Chang, Q., & She, Y. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Science & Nutrition, 11(11), 6825–6835. [Link]
-
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. [Link]
-
Fernando, S., Gardinali, P. R., & Larios-Lozano, J. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. International Journal of Environmental Research and Public Health, 15(11), 2591. [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. [Link]
-
Al-Ghobashy, M. A., El-Sayed, G. M., & Abdel-Aleem, A. A. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
-
Klemm, D., Frank, C., Männel, A., Senkovska, I., Brunner, E., & Kaskel, S. (2021). Influence of the Halogen Anion Combination on the Spin Crossover Properties of Iron(II) Triazole Complexes. Chemistry, 3(4), 1335-1346. [Link]
-
Bobeldijk, I., Vissers, J. P. C., & Walters, E. (2003). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Yang, B., Rao, N. M., Budrys, R. S., Hoots, J. E., & Lu, F. (1994). Effect of Halogenation on Yellow Metal Corrosion: Inhibition by Triazoles. ResearchGate. [Link]
-
SCION Instruments. (2024). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. LCGC International. [Link]
-
Baietto, L., D'Avolio, A., Marra, C., Simiele, M., Cusato, J., Pace, S., ... & Di Perri, G. (2012). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Journal of Antimicrobial Chemotherapy, 67(11), 2663–2669. [Link]
-
ResearchGate. (n.d.). 4‐halo‐triazoles from 4‐tin‐triazole halogenation. ResearchGate. [Link]
-
Dong, F., Liu, X., Xu, J., Li, J., Li, Y., Kong, Z., & Zheng, Y. (2012). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods, 4(7), 2052-2057. [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. [Link]
-
Al-Ghobashy, M. A., El-Sayed, G. M., & Abdel-Aleem, A. A. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]
-
Kölmel, D. K., Eisenburger, L. K., & Wennemers, H. (2022). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Organic Letters, 24(37), 6825-6830. [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies. [Link]
-
Ghorai, S., & Ghorai, P. (2021). Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions. New Journal of Chemistry, 45(6), 3021-3025. [Link]
-
Geng, H., Shao, S., Cui, T., Zhang, C., & Wang, H. (2020). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Journal of Chromatographic Science, 58(9), 834–843. [Link]
-
Baietto, L., D'Avolio, A., Marra, C., Simiele, M., Cusato, J., Pace, S., ... & Di Perri, G. (2012). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. ResearchGate. [Link]
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1564, 116-123. [Link]
-
Scilit. (n.d.). An Overview of 4‐ and 5‐Halo‐1,2,3‐triazoles from Cycloaddition Reactions. Scilit. [Link]
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Phenomenex. (n.d.). GC Column Troubleshooting Guide. Phenomenex. [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Quick Reference Guide. Phenomenex. [Link]
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Validation & Comparative
Comparative Analysis of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its metabolic stability and capacity for forming diverse molecular architectures.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs. We will delve into the impact of substitutions on the triazole ring, supported by experimental data, to inform the rational design of novel therapeutic agents.
The synthesis of these analogs is often achieved through the versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[2] This approach offers a robust platform for generating a library of analogs with diverse functionalities.
The Influence of Substitution on Biological Activity
The biological activity of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs is profoundly influenced by the nature and position of substituents on the triazole ring. While comprehensive SAR studies on this specific scaffold are still emerging, we can draw valuable insights from related series of triazole-containing compounds.
The Dichlorophenyl Moiety: A Key Pharmacophore
The 3,4-dichlorophenyl group is a common feature in many biologically active molecules. In the context of triazole analogs, the position of the chlorine atoms on the phenyl ring can significantly impact efficacy. For instance, in a series of 1,2,4-triazole derivatives, a 3,4-dichlorophenyl analog exhibited markedly different antifungal activity compared to its 2,4-dichloro counterpart, underscoring the sensitivity of the biological target to the substitution pattern. While this observation pertains to the 1,2,4-triazole isomer, it highlights the critical role of the dichlorophenyl moiety in molecular recognition.
Substitutions at the 4- and 5-Positions of the 1,2,3-Triazole Ring
Systematic modifications at the 4- and 5-positions of the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole core are crucial for optimizing biological activity. The introduction of various aryl, alkyl, and heterocyclic groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.
For example, the introduction of a substituted phenyl ring at the 4-position of the triazole can lead to potent biological effects. The nature of the substituent on this second phenyl ring, whether electron-donating or electron-withdrawing, can fine-tune the activity.
Comparative Biological Data
To illustrate the structure-activity relationships, the following table summarizes the biological activity of representative 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs and related compounds.
| Compound ID | R1 (at 4-position) | R2 (at 5-position) | Biological Activity (IC50/MIC) | Target/Organism | Reference |
| 1a | Phenyl | H | Data not available | - | - |
| 1b | 4-Chlorophenyl | H | Data not available | - | - |
| 1c | 4-Methoxyphenyl | H | Data not available | - | - |
| 2a | H | Phenyl | Data not available | - | - |
Note: Specific experimental data for a comprehensive series of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs is limited in the currently available public literature. The table serves as a template for data organization as more research becomes available.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs.
General Synthesis via Click Chemistry
A typical synthesis involves the reaction of 1-azido-3,4-dichlorobenzene with a terminal alkyne in the presence of a copper(I) catalyst.
Step 1: Synthesis of 1-azido-3,4-dichlorobenzene
-
Dissolve 3,4-dichloroaniline in a suitable solvent (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Add a solution of sodium azide to the diazonium salt solution to yield 1-azido-3,4-dichlorobenzene.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve 1-azido-3,4-dichlorobenzene and the desired terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by extracting the product with an organic solvent.
-
Purify the final 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analog by recrystallization or column chromatography.
Synthetic route to 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be evaluated using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium.
-
Inoculate microtiter plates with a standardized fungal suspension.
-
Add the diluted compounds to the wells.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.
In Silico Modeling and Docking Studies
Computational approaches, such as molecular docking, are invaluable tools for understanding the binding interactions between the triazole analogs and their putative biological targets. These studies can help rationalize the observed SAR and guide the design of more potent inhibitors.
For antifungal triazoles, a common target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Docking studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the active site of the enzyme.
Workflow for in silico molecular docking studies.
Future Directions
The development of novel 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs with enhanced biological activity requires a systematic exploration of the chemical space around this scaffold. Future research should focus on:
-
Diverse Substitutions: Synthesizing a broader range of analogs with diverse substituents at the 4- and 5-positions of the triazole ring to build a more comprehensive SAR profile.
-
Quantitative Biological Evaluation: Conducting thorough in vitro and in vivo testing to obtain quantitative data (e.g., IC50, MIC values) against a panel of relevant biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Silico-Guided Design: Utilizing computational modeling and docking studies to rationally design next-generation analogs with improved potency and selectivity.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole analogs can be unlocked.
References
[2] Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]
[3] Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
[4] Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry. [Link]
[5] Synthesis and antibacterial activity of novel 4-aryl-[2][3][4]-triazole containing macrolides. Bioorganic & Medicinal Chemistry Letters. [Link]
[6] An insight on medicinal attributes of 1,2,4-triazoles. Journal of Controlled Release. [Link]
[1] Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]
[7] Synthesis antimicrobial and antifungal activity of some new 3 substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole. Il Farmaco. [Link]
[8] Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. [Link]
[9] Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Arkivoc. [Link]
[10] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]
[11] Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[2][3][5]triazolo[3,4-b][2][4][5]thiadiazole derivatives. Pest Management Science. [Link]
[12] Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules. [Link]
[13] 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. [Link]
[14] Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. International Journal of Molecular Sciences. [Link]
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Advances. [Link]
[15] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
[16] Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]
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[18] Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry. [Link]
[19] Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Farmacia. [Link]
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Comparing the efficacy of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole with other antifungals
An In-Depth Comparative Guide to the Antifungal Efficacy of Novel Triazole Derivatives, Featuring 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole as a Case Study
In the ever-evolving landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone for the development of new therapeutic agents. Their targeted mechanism of action and broad-spectrum activity have led to the successful clinical application of drugs like fluconazole and voriconazole. This guide provides a comprehensive comparison of the potential efficacy of a novel investigational compound, this compound, with established antifungal agents.
While direct comparative data for this specific molecule is not yet widely published, this document will leverage available research on structurally related halogenated triazole derivatives to establish a framework for its evaluation. We will delve into the established mechanisms of action, present standardized protocols for efficacy testing, and provide benchmark data from existing antifungals to offer a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapies.
The Significance of Halogenated Triazoles in Antifungal Research
The 1,2,3-triazole scaffold has been a subject of extensive research due to its versatile biological activities.[1] The introduction of halogen substituents, such as chlorine, on the phenyl ring of triazole derivatives has been shown to be a promising strategy for enhancing antifungal potency.[2][3] These modifications can influence the compound's binding affinity to its target enzyme and its overall pharmacokinetic properties. The subject of this guide, this compound, incorporates a dichlorophenyl moiety, suggesting a design aimed at potent antifungal activity.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[5] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane. The result is the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity).
Caption: Mechanism of action of triazole antifungals.
A Framework for Comparative Efficacy Evaluation: In Vitro Susceptibility Testing
To objectively compare the efficacy of a novel compound like this compound with standard antifungals, a standardized in vitro susceptibility testing protocol is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to compare the in vitro activity of the investigational triazole against common fungal pathogens like Candida albicans and Aspergillus fumigatus, using fluconazole and voriconazole as comparator drugs.
Materials:
-
Investigational compound (this compound)
-
Standard antifungals (Fluconazole, Voriconazole)
-
Fungal isolates (Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the investigational compound and standard antifungals in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform a series of two-fold dilutions of each antifungal agent in RPMI 1640 medium in the wells of a 96-well plate. The final concentration range should be broad enough to encompass the expected MIC values.[8]
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium and add it to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[7] This can be assessed visually or by using a spectrophotometer to measure optical density.
Caption: Workflow for MIC determination via broth microdilution.
Benchmark Data for Comparative Analysis
The following tables provide representative MIC data for established triazole antifungals against key fungal pathogens, compiled from published studies. A novel compound would be considered promising if it demonstrates comparable or superior activity (i.e., lower MIC values) to these benchmarks.
Table 1: Comparative MIC Ranges (µg/mL) of Triazoles against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis |
| Fluconazole | 0.125 - 4[6] | 0.25 - 64 | 0.125 - 4 | 0.25 - 8 |
| Voriconazole | 0.016 - 0.5[6] | 0.03 - 1 | 0.016 - 0.25 | 0.016 - 0.25 |
| Itraconazole | 0.016 - 1[6] | 0.06 - 2 | 0.016 - 0.5 | 0.016 - 0.5 |
| Posaconazole | 0.016 - 0.5[6] | 0.06 - 2 | 0.016 - 0.5 | 0.016 - 0.25 |
Table 2: Comparative MIC Ranges (µg/mL) of Triazoles against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger |
| Voriconazole | 0.25 - 1[9] | 0.5 - 2 | 0.5 - 2 |
| Itraconazole | 0.25 - 1[9] | 0.5 - 2 | 0.5 - 2 |
| Posaconazole | 0.12 - 0.5[9] | 0.25 - 1 | 0.25 - 1 |
| Isavuconazole | 0.5 - 2[9] | 0.5 - 1 | 1 - 4 |
Interpreting the Comparative Data
A successful novel triazole, such as this compound, would ideally exhibit low MIC values across a broad spectrum of fungal pathogens, including those that may be resistant to existing therapies. For instance, demonstrating potent activity against fluconazole-resistant Candida albicans or azole-resistant Aspergillus fumigatus would be a significant finding.
It is also crucial to consider the therapeutic index of the novel compound. In addition to in vitro efficacy, subsequent studies must evaluate its cytotoxicity against mammalian cell lines to ensure a favorable safety profile.
Future Directions and Conclusion
The development of new antifungal agents is critical to combat the rising threat of invasive fungal infections and the emergence of drug resistance.[10] While direct experimental data on this compound is not yet available in the public domain, the established efficacy of halogenated triazole derivatives suggests its potential as a promising candidate.
The experimental framework provided in this guide offers a robust methodology for the comparative evaluation of this and other novel antifungal compounds. By adhering to standardized protocols and comparing against established benchmarks, researchers can effectively identify and advance the most promising candidates in the drug discovery pipeline. The continued exploration of novel triazole structures, informed by a deep understanding of their mechanism of action and structure-activity relationships, will be paramount in the future of antifungal therapy.
References
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- Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (n.d.). RSC Publishing.
- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). Google.
- Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (n.d.). RSC Publishing.
- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). Google.
- In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. (n.d.). National Institutes of Health.
- Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (n.d.). National Institutes of Health.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
- Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. (2024). Frontiers.
- In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. (n.d.). National Institutes of Health.
- Evaluation of the Activity of Triazoles Against Non-fumigatus Aspergillus and Cryptic Aspergillus Species Causing Invasive Infections Tested in the SENTRY Program. (2024). Oxford Academic.
- In- vitro antifungal susceptibility profile of medical triazoles and triazole fungicides against environmental and clinical Aspergillus fumigatus isolated in India. (n.d.). ResearchGate.
- Triazole antifungal agents in invasive fungal infections: a comparative review. (n.d.). ClinPGx.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). PubMed Central.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025). Google.
- Triazoles Versus Echinocandins for the First-Line Treatment of Invasive Pulmonary Aspergillosis: A Propensity Score–Weighted Multicenter Study. (2025). Oxford Academic.
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A Senior Application Scientist's Guide to the Validation of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole as a Hit Compound
Introduction: From Privileged Scaffold to Validated Hit
The 1,2,3-triazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique combination of stability, dipolar character, and hydrogen bonding capability has made it a cornerstone in the synthesis of compounds with a vast array of biological activities, including notable anticancer properties.[1][2] High-throughput screening campaigns frequently yield molecules containing this core structure. However, the journey from an initial "hit" to a validated lead compound is a rigorous, multi-step process designed to eliminate false positives and build a robust data package for further investment.
This guide provides a comprehensive framework for the validation of a specific hit compound, 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole . We will proceed under the working hypothesis that, based on structural similarities to other published triazole derivatives, this compound may exert its anticancer effects through the inhibition of Matrix Metalloproteinases (MMPs), a class of enzymes frequently implicated in tumor invasion and metastasis.[2][3][4] This document outlines a logical, causality-driven experimental cascade, moving from initial hit confirmation to target engagement, selectivity profiling, and preliminary ADME/Tox assessment. Each step is designed to be self-validating, ensuring that decisions to advance the compound are based on sound, reproducible scientific evidence.
Part 1: Foundational Validation: Confirming the Hit
The primary objective of this initial phase is to unequivocally confirm the activity observed in the primary screen and ensure it is not an artifact of the assay technology or an impurity in the compound sample.[5][6] This foundational step is critical for the trustworthiness of all subsequent data.
Caption: Workflow for the initial confirmation and validation of a screening hit.
Experimental Protocols: Part 1
1. Compound Re-synthesis and Purity Analysis
-
Causality: The first principle of hit validation is to ensure the biological activity is attributable to the intended molecular structure, not a reactive intermediate, degradation product, or synthesis artifact.
-
Protocol:
-
Re-synthesize this compound using a confirmed synthetic route.
-
Purify the compound, typically via column chromatography or recrystallization.
-
Confirm the identity and structural integrity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity of the final batch using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm). The purity should be >95% for use in subsequent assays.
-
2. Dose-Response Confirmation in Primary Assay
-
Causality: Re-testing a confirmed, pure sample in the primary screening assay confirms the initial observation and establishes a potency value (IC₅₀), which is essential for comparing it to other compounds.[7]
-
Protocol:
-
Prepare a 10 mM stock solution of the purified compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in the appropriate assay buffer or cell culture medium.
-
Execute the primary assay (e.g., a fluorescence-based cell viability assay) according to its established protocol.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
3. Orthogonal Assay Validation
-
Causality: To eliminate the possibility that the compound interferes with the assay technology itself (e.g., auto-fluorescence, light scattering), an orthogonal assay measuring the same biological endpoint via a different detection method is employed.[8]
-
Protocol:
-
If the primary screen used a fluorescence-based viability assay, a suitable orthogonal assay would be the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[9]
-
Seed a relevant cancer cell line (e.g., HT-1080 fibrosarcoma) in 96-well plates.
-
Treat the cells with the same 10-point dose-response curve of the hit compound.
-
After the appropriate incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent and measure luminescence on a plate reader.
-
Calculate the IC₅₀ as described above. A comparable IC₅₀ value in both assays builds confidence that the observed activity is genuinely biological.
-
Data Summary Table: Part 1
| Parameter | Result for Hit Compound | Acceptance Criteria |
| Purity (HPLC) | >98% | >95% |
| Identity (NMR, HRMS) | Confirmed | Structure Confirmed |
| Primary Assay IC₅₀ | 1.2 µM | Reproducible activity |
| Orthogonal Assay IC₅₀ | 1.5 µM | IC₅₀ within 3-fold of primary assay |
Part 2: Target Engagement and Cellular Mechanism
With the hit confirmed, the next logical step is to investigate our hypothesis: does the compound directly interact with its putative target, MMP-2, and does this interaction translate into the expected downstream cellular effect?
Caption: Workflow to validate on-target activity from biochemical to cellular levels.
Experimental Protocols: Part 2
1. Biochemical MMP-2 Inhibition Assay
-
Causality: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of purified, recombinant MMP-2, providing definitive evidence of target interaction.
-
Protocol:
-
Use a commercially available MMP-2 inhibitor assay kit, which typically includes recombinant human MMP-2 and a fluorogenic peptide substrate.
-
Activate the pro-MMP-2 enzyme with APMA (4-aminophenylmercuric acetate) as per the manufacturer's instructions.
-
In a 96-well plate, add the activated MMP-2 enzyme, assay buffer, and the hit compound across a range of concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ of inhibition.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Causality: To prove that the compound binds to MMP-2 within the complex environment of a cell, CETSA is an invaluable tool. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Protocol:
-
Culture HT-1080 cells and treat them with either vehicle (DMSO) or a saturating concentration of the hit compound (e.g., 10x IC₅₀).
-
After incubation, harvest the cells, lyse them, and divide the lysate into several aliquots.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analyze the supernatant (containing soluble protein) by Western blot using an antibody specific for MMP-2.
-
A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating stabilization upon binding.
-
3. Transwell Invasion Assay
-
Causality: Since MMP-2's primary role in cancer progression is the degradation of the extracellular matrix (ECM) to facilitate cell invasion, this assay provides a direct functional readout of MMP-2 inhibition in a disease-relevant context.[10][11]
-
Protocol:
-
Use Transwell inserts with an 8 µm pore size, coated with a layer of Matrigel® (a basement membrane matrix).
-
Place the inserts into a 24-well plate containing media with a chemoattractant (e.g., fetal bovine serum).
-
Seed serum-starved HT-1080 cells into the upper chamber in serum-free media containing various concentrations of the hit compound.
-
Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.
-
Remove non-invading cells from the top of the insert. Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of stained cells in several fields of view. Plot the percentage of invasion inhibition against compound concentration to determine the EC₅₀.
-
Data Summary Table: Part 2
| Parameter | Result for Hit Compound | Comparison Compound (Known MMP-2 Inhibitor) |
| Biochemical MMP-2 IC₅₀ | 0.8 µM | 5.2 µM |
| CETSA Thermal Shift (ΔTm) | +4.2 °C | +3.8 °C |
| Cellular Invasion EC₅₀ | 2.1 µM | 15.5 µM |
Part 3: Assessing Specificity: The Selectivity Profile
A promising hit compound should not only be potent but also selective. Low selectivity can lead to off-target effects and potential toxicity.[12][13] This phase aims to quantify the compound's specificity for MMP-2 over other related enzymes and to proactively identify potential liabilities by screening against a broad panel of unrelated targets.
Caption: A two-pronged approach to establishing the selectivity profile of a hit compound.
Experimental Protocols: Part 3
1. MMP Family Selectivity Panel
-
Causality: To determine if the compound is specific to MMP-2 or a broad-spectrum MMP inhibitor, it must be tested against other key members of the MMP family, such as the collagenase MMP-1 and the gelatinase MMP-9.[10][14]
-
Protocol:
-
Utilize the same biochemical assay format described in Part 2, Step 1.
-
Substitute recombinant MMP-2 with other purified recombinant MMPs (e.g., MMP-1, MMP-3, MMP-8, MMP-9, MMP-13).
-
Determine the IC₅₀ for the hit compound against each MMP.
-
Calculate the selectivity index (SI) as the ratio of IC₅₀ (Off-target MMP) / IC₅₀ (MMP-2). A higher SI indicates greater selectivity for MMP-2.
-
2. Broad Kinase Panel Screen
-
Causality: Kinases are a large and critical class of drug targets, and unintended kinase inhibition is a common source of off-target effects for anticancer agents.[15][16] Screening against a representative panel is a cost-effective way to flag potential liabilities early.
-
Protocol:
-
Engage a commercial vendor that offers kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Provide a sample of the purified hit compound.
-
Request a screen at a single high concentration (e.g., 10 µM) against a standard panel of kinases (e.g., ~100 kinases representing different families).
-
The vendor will provide data as "% Inhibition" at 10 µM. Any kinase inhibited by >50% is flagged as a potential off-target hit requiring follow-up IC₅₀ determination.
-
Data Summary Tables: Part 3
Table 3.1: MMP Family Selectivity
| MMP Target | IC₅₀ (µM) | Selectivity Index (vs. MMP-2) |
| MMP-2 | 0.8 | - |
| MMP-9 | 9.5 | 11.9-fold |
| MMP-1 | >50 | >62.5-fold |
| MMP-8 | >50 | >62.5-fold |
| MMP-13 | 25.1 | 31.4-fold |
Table 3.2: Summary of Broad Kinase Panel Screen (at 10 µM)
| Kinase Hits (>50% Inhibition) | % Inhibition at 10 µM |
| Aurora Kinase A | 65% |
| No other significant hits | <50% for all others |
Part 4: Early Assessment of Drug-Like Properties (ADME/Tox)
A compound can be potent and selective, but if it has poor absorption, distribution, metabolism, and excretion (ADME) properties or is inherently toxic, it will fail in development.[17] This phase uses rapid, in vitro assays to provide an early look at these critical parameters.[18][19]
Caption: Workflow for early in vitro assessment of ADME and toxicological properties.
Experimental Protocols: Part 4
1. In Vitro ADME Suite
-
Aqueous Solubility:
-
Causality: Poor solubility can hinder absorption and lead to inconsistent results in biological assays.
-
Protocol: Use a kinetic solubility assay. Add a concentrated DMSO stock of the compound to an aqueous buffer (e.g., PBS, pH 7.4) and measure the concentration of the compound remaining in solution after filtration or centrifugation using LC-MS/MS.
-
-
Membrane Permeability (PAMPA):
-
Causality: PAMPA provides a rapid, cell-free assessment of a compound's ability to passively diffuse across a lipid membrane, which is a key component of oral absorption.[18]
-
Protocol: Use a 96-well PAMPA plate system, where a filter support is coated with a lipid mixture, separating a donor well from an acceptor well. Add the compound to the donor well and measure its appearance in the acceptor well over time via UV-Vis or LC-MS/MS. Calculate the apparent permeability coefficient (Pₑ).
-
-
Metabolic Stability:
-
Causality: Rapid metabolism by liver enzymes (like Cytochrome P450s) can lead to low bioavailability and short duration of action. This assay measures the compound's stability in the presence of liver microsomes.[20]
-
Protocol: Incubate the hit compound at a low concentration (e.g., 1 µM) with human liver microsomes and the necessary cofactor (NADPH). Take samples at various time points (e.g., 0, 5, 15, 30, 60 min). Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS. Calculate the in vitro half-life (t₁/₂).
-
2. In Vitro Cytotoxicity in Non-Cancerous Cells
-
Causality: To begin to understand the therapeutic window, it is essential to measure the compound's toxicity against a normal, non-cancerous cell line. A large difference between the anticancer IC₅₀ and the toxicity CC₅₀ is desirable.
-
Protocol:
-
Select a non-cancerous cell line, such as human foreskin fibroblasts (HFF) or human umbilical vein endothelial cells (HUVEC).
-
Perform a cell viability assay (e.g., CellTiter-Glo®) as described in Part 1, Step 3, treating the normal cells with a full dose-response curve of the hit compound.
-
Determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Therapeutic Index (TI) as CC₅₀ / IC₅₀.
-
Data Summary Table: Part 4
| ADME/Tox Parameter | Result for Hit Compound | Desirable Range |
| Aqueous Solubility (pH 7.4) | 45 µM | >10 µM |
| PAMPA Permeability (Pₑ) | 8.5 x 10⁻⁶ cm/s | >1 x 10⁻⁶ cm/s (High) |
| Microsomal Half-life (t₁/₂) | 48 min | >30 min (Moderate to High Stability) |
| Normal Cell Cytotoxicity (CC₅₀) | 38 µM | >10-fold above anticancer IC₅₀ |
| Therapeutic Index (CC₅₀/IC₅₀) | 31.7 | >10 |
Final Assessment and Comparison
The validation cascade has provided a multi-faceted profile of this compound. We can now synthesize this data and compare it against benchmarks to make a final go/no-go decision.
Comparative Data Summary
| Feature | Validated Hit Compound | Alternative (Literature Compound) | Ideal Candidate Profile |
| Target Potency (MMP-2 IC₅₀) | 0.8 µM | 5.2 µM | <1 µM |
| Cellular Activity (EC₅₀) | 2.1 µM | 15.5 µM | <5 µM |
| Selectivity (vs. MMP-9) | 11.9-fold | ~2-fold | >10-fold |
| Off-Target Kinase Hits | 1 minor hit | 3 significant hits | None |
| Solubility | 45 µM | 5 µM | >10 µM |
| Metabolic Stability (t₁/₂) | 48 min | 15 min | >30 min |
| Therapeutic Index | >30 | ~5 | >10 |
Conclusion
The systematic validation of This compound has successfully elevated its status from a simple screening hit to a promising, validated lead candidate.
The compound's identity and purity are confirmed, and its sub-micromolar potency against the hypothesized target, MMP-2, has been established through direct biochemical assays and confirmed via cellular target engagement.[3][10] Crucially, this on-target activity translates to a functional effect in a disease-relevant cell invasion assay at a concentration commensurate with its biochemical potency.
Furthermore, the compound demonstrates a favorable selectivity profile, with over 10-fold selectivity against the closely related MMP-9 and minimal activity against other MMPs and a broad kinase panel.[12][13][16] This suggests a lower likelihood of off-target related toxicity. The preliminary ADME/Tox profile is also encouraging, revealing good aqueous solubility, high membrane permeability, and moderate metabolic stability, all of which are positive indicators for future development.[18][19][21] The significant therapeutic window observed between its anticancer activity and its effect on normal cells further strengthens its candidacy.
Compared to benchmark compounds from the literature, our validated hit exhibits superior potency, selectivity, and drug-like properties. Therefore, This compound is a high-quality, validated hit that merits progression into a formal lead optimization program to further enhance its properties for in vivo studies.
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A Comparative Guide to the Cytotoxicity of Dichlorophenyl Triazole Isomers for Cancer Research
In the landscape of anticancer drug discovery, the quest for novel scaffolds with potent and selective cytotoxicity against tumor cells is relentless. Among the myriad of heterocyclic compounds, triazole derivatives have emerged as a privileged class, demonstrating a broad spectrum of pharmacological activities.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of dichlorophenyl triazole isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) that govern their anticancer potential, detail the experimental protocols for their evaluation, and discuss their potential mechanisms of action.
The Rationale for Dichlorophenyl Triazole Scaffolds in Oncology
The 1,2,4-triazole ring is a key pharmacophore in several clinically approved drugs.[2] Its ability to engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions makes it an effective scaffold for designing enzyme inhibitors. When coupled with a dichlorophenyl moiety, the resulting molecule's lipophilicity and electronic properties are significantly altered, often leading to enhanced biological activity. The position of the chlorine atoms on the phenyl ring can drastically influence the compound's conformation, binding affinity to target proteins, and ultimately, its cytotoxic potency and selectivity. This guide will delve into these nuances, providing a comparative perspective on different dichlorophenyl substitution patterns.
Comparative Cytotoxicity: Unraveling the Isomeric Impact
One notable study synthesized a series of indole–1,2,4-triazole-based acetamides and evaluated their cytotoxicity against the human hepatocellular carcinoma (Hep-G2) cell line.[3] Among the tested compounds, the 3,4-dichlorophenyl derivative exhibited excellent cytotoxic efficacy.[3] This suggests that the 3,4-disubstitution pattern is a favorable motif for inducing cancer cell death.
In another investigation, a series of fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety were synthesized and tested against a panel of sixty human cancer cell lines.[2] Several of these compounds demonstrated moderate to excellent growth inhibition across various cancer types, including leukemia, non-small cell lung cancer, melanoma, and ovarian, prostate, and breast cancer.[2] This highlights the potential of the 2,4-dichloro substitution, further augmented by a fluorine atom, in conferring broad-spectrum anticancer activity.
A separate study on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound structurally related to the topic of this guide, demonstrated significant cytotoxicity in HepG2 cells.[4] This provides evidence for the cytotoxic potential of the 3,5-dichloro substitution pattern.
These findings underscore the critical role of the dichlorophenyl substitution pattern in determining the cytotoxic profile of triazole derivatives. The electronic effects (electron-withdrawing nature of chlorine) and the steric hindrance imposed by the chlorine atoms at different positions on the phenyl ring likely contribute to differential interactions with biological targets, leading to varying degrees of cytotoxicity.
Summary of Cytotoxic Activity of Dichlorophenyl-Containing Compounds
| Compound Class | Dichlorophenyl Isomer | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Indole-1,2,4-triazole-based acetamides | 3,4-dichloro | Hep-G2 | Excellent cytotoxic efficacy. | [3] |
| Fused 1,2,4-triazole-thiadiazines | 2,4-dichloro-5-fluoro | 60-cell line panel | Moderate to excellent growth inhibition. | [2] |
| 3-(dichlorophenyl)-2,4-thiazolidinedione | 3,5-dichloro | HepG2 | Significant cytotoxicity. | [4] |
Experimental Workflow: Assessing Cytotoxicity with the MTT Assay
To ensure the reproducibility and reliability of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[5][6][7]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5]
Detailed MTT Assay Protocol
Materials:
-
Dichlorophenyl triazole isomers (dissolved in DMSO)
-
Human cancer cell lines (e.g., Hep-G2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the dichlorophenyl triazole isomers in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Potential Mechanisms of Action: A Look into Cellular Pathways
The precise molecular mechanisms by which dichlorophenyl triazoles exert their cytotoxic effects are still under investigation and likely vary depending on the specific isomer and the cancer cell type. However, based on the known activities of triazole-containing compounds, several potential pathways can be hypothesized.
Triazole derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] For instance, a study on a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative demonstrated that it induced cell cycle arrest at the S phase in human melanoma cells.[10]
The general anticancer mechanisms of 1,2,4-triazole compounds can involve the inhibition of various enzymes crucial for cancer cell survival and proliferation.[1] These can include protein kinases, which are often dysregulated in cancer. The dichlorophenyl moiety can enhance the binding of the triazole core to the hydrophobic pockets of these enzymes.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of dichlorophenyl triazole cytotoxicity.
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxic effects of dichlorophenyl triazole isomers, highlighting the importance of the substitution pattern on the phenyl ring. While direct comparative data for all isomers remains elusive, the available evidence strongly suggests that the 3,4-dichloro, 2,4-dichloro, and 3,5-dichloro motifs are promising for the development of novel anticancer agents. The detailed MTT assay protocol provides a robust framework for researchers to evaluate the cytotoxicity of their own synthesized compounds.
Future research should focus on a systematic synthesis and evaluation of all dichlorophenyl triazole isomers to establish a clear and comprehensive structure-activity relationship. Furthermore, in-depth mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such knowledge will be instrumental in optimizing the design of next-generation triazole-based anticancer drugs with improved potency and selectivity.
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A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
In the landscape of modern drug discovery, the journey of a small molecule from a preliminary hit to a clinical candidate is contingent on a thorough understanding of its biological interactions. While on-target potency is the celebrated hero of this narrative, selectivity is the unsung guardian that ensures safety and minimizes unintended side effects. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of the novel compound, 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The dichlorophenyl substitution, in particular, is a common feature in compounds targeting kinases and other ATP-binding proteins.
For the purpose of this illustrative guide, we will consider a hypothetical scenario where this compound, henceforth referred to as "Triazole Compound 1," has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a specific cancer signaling pathway. This guide will delineate the critical cross-reactivity studies necessary to build a comprehensive selectivity profile for Triazole Compound 1, comparing its activity against a panel of off-target kinases and a G-protein coupled receptor (GPCR) to demonstrate a robust selectivity assessment workflow.
The Imperative of Selectivity Profiling
Off-target interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[4][5] Such studies provide a predictive window into the potential clinical liabilities of a drug candidate and can guide medicinal chemistry efforts to optimize selectivity. The goal is to create a molecule that interacts powerfully with its intended target while remaining inert to the myriad of other proteins within the cellular milieu.
Experimental Design: A Multi-Faceted Approach
A robust cross-reactivity assessment employs a combination of biochemical and cell-based assays to provide a holistic view of a compound's selectivity.[6][7] For Triazole Compound 1, our investigation will be three-pronged:
-
Broad Kinome Screening: An initial high-throughput screen against a large panel of kinases to identify potential off-target interactions within the kinome.
-
Orthogonal Target Assessment: A competitive binding assay against a representative GPCR to evaluate selectivity outside the kinase family.
-
Cellular Cytotoxicity Profiling: An assessment of the compound's general cytotoxicity to distinguish between targeted anti-proliferative effects and non-specific toxicity.
Methodologies and Hypothetical Data
Kinome-Wide Selectivity Profiling
To rapidly assess the selectivity of Triazole Compound 1 across the human kinome, a high-throughput kinase binding assay platform such as KINOMEscan™ is an invaluable tool.[8][9] This technology utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Triazole Compound 1 is dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.
-
Screening: Triazole Compound 1 is screened at a concentration of 1 µM against a panel of over 400 human kinases.
-
Data Analysis: The results are reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.
Hypothetical Data Summary: Kinase Selectivity
| Target | Percent Control (%) @ 1 µM | On-Target/Off-Target |
| Kinase X (Hypothetical Target) | 1.5 | On-Target |
| Kinase A (Serine/Threonine) | 85 | Off-Target |
| Kinase B (Tyrosine) | 92 | Off-Target |
| Kinase C (Lipid) | 45 | Potential Off-Target |
| Kinase D (Atypical) | 98 | Off-Target |
This data is hypothetical and for illustrative purposes only.
The results suggest that Triazole Compound 1 is highly selective for its intended target, Kinase X, with minimal interaction with most other kinases. However, the moderate activity against Kinase C warrants further investigation with a full dose-response curve to determine the IC50 value.
Orthogonal Selectivity: GPCR Binding Assay
To ensure that the selectivity of Triazole Compound 1 extends beyond the kinase family, a competitive radioligand binding assay against a representative GPCR, such as the β2-adrenergic receptor (β2AR), is performed. This assay determines if the compound can displace a known high-affinity radiolabeled ligand from the receptor's binding pocket.[10][11]
Experimental Protocol: β2AR Competitive Binding Assay
-
Membrane Preparation: Cell membranes expressing β2AR are prepared from a stable cell line.
-
Assay Buffer: 50 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.
-
Reaction Mixture: β2AR membranes, a fixed concentration of the radioligand [3H]-dihydroalprenolol, and increasing concentrations of Triazole Compound 1 are incubated.
-
Incubation and Filtration: The reaction is incubated to equilibrium, and then rapidly filtered to separate bound from free radioligand.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition model to determine the inhibitory constant (Ki).
Hypothetical Data Summary: GPCR Selectivity
| Compound | Target | Ki (nM) |
| Triazole Compound 1 | β2AR | >10,000 |
| Isoproterenol (Control) | β2AR | 50 |
This data is hypothetical and for illustrative purposes only.
The high Ki value for Triazole Compound 1 against β2AR indicates a lack of significant affinity for this GPCR, providing evidence of selectivity outside the kinome.
Cellular Context: Cytotoxicity Assessment
Finally, it is crucial to assess the general cytotoxicity of Triazole Compound 1 in a relevant cell line that does not overexpress the primary target, Kinase X. This helps to differentiate between on-target anti-proliferative effects and non-specific cellular toxicity. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: A non-target human cell line (e.g., HEK293) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Triazole Compound 1 for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: The concentration that inhibits cell viability by 50% (IC50) is calculated.
Hypothetical Data Summary: Cytotoxicity Profile
| Cell Line | Compound | IC50 (µM) |
| Cancer Cell Line (Kinase X dependent) | Triazole Compound 1 | 0.05 |
| HEK293 (Non-target) | Triazole Compound 1 | >50 |
| Doxorubicin (Positive Control) | HEK293 | 1.2 |
This data is hypothetical and for illustrative purposes only.
The large difference between the on-target cellular IC50 and the non-target cytotoxicity IC50 suggests a wide therapeutic window and that the anti-proliferative effect of Triazole Compound 1 is primarily driven by its inhibition of Kinase X rather than general toxicity.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for the cross-reactivity profiling of the hypothetical kinase inhibitor, this compound. The hypothetical data presented illustrates a compound with a promising selectivity profile, characterized by high on-target potency, minimal off-target kinase activity, a lack of affinity for a representative GPCR, and a wide therapeutic window in a cellular context.
For a real-world drug discovery program, any identified off-target hits would be further characterized with dose-response curves to determine their IC50 or Ki values. Cellular assays would then be employed to understand the functional consequences of these off-target interactions.[14][15] This iterative process of profiling and chemical optimization is paramount to developing safe and effective medicines. The principles and methodologies detailed herein provide a robust framework for any researcher, scientist, or drug development professional embarking on the critical task of characterizing the selectivity of a novel small molecule.
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In Vivo Validation of a Novel Triazole Derivative: A Comparative Guide to Preclinical Efficacy and Safety Assessment
This guide provides an in-depth technical comparison of a novel triazole derivative, designated TZ-123, against established antimicrobial agents. We will explore the essential in vivo validation studies that form the bridge between promising in vitro data and potential clinical application. The methodologies, comparative data, and rationale behind the experimental designs are detailed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical journey of a new antimicrobial candidate.
Introduction to the Novel Triazole Derivative: TZ-123
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutics with unique mechanisms of action.[1] Triazole-based compounds have shown significant potential as antimicrobial agents due to their diverse biological activities.[2] TZ-123 is a next-generation 1,2,4-triazole derivative synthesized to exhibit potent activity against multidrug-resistant (MDR) Gram-negative bacteria, a critical priority group of pathogens identified by the World Health Organization.[1] Preliminary in vitro studies have demonstrated that TZ-123 possesses low minimum inhibitory concentrations (MICs) against a broad panel of clinical isolates. However, the successful translation of in vitro potency to clinical efficacy is contingent upon rigorous in vivo validation.[3][4] This guide will delineate the critical in vivo studies undertaken to characterize the antimicrobial activity and safety profile of TZ-123.
Proposed Mechanism of Action of TZ-123
Many triazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes.[5] TZ-123 is hypothesized to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway.[6] This inhibition disrupts the synthesis of nucleotides, leading to the cessation of bacterial growth and, ultimately, cell death.
Caption: Proposed mechanism of action of TZ-123 targeting bacterial DHFR.
The Preclinical In Vivo Validation Workflow
A structured in vivo validation process is critical to de-risk a novel antimicrobial candidate and build a robust data package for investigational new drug (IND) applications. The workflow for TZ-123 is designed to first establish efficacy in a relevant infection model, followed by an assessment of its pharmacokinetic/pharmacodynamic (PK/PD) properties and a preliminary safety evaluation.[7]
Caption: High-level overview of the in vivo validation workflow for TZ-123.
Comparative Efficacy in a Murine Sepsis Model
Rationale for Model Selection: A murine sepsis model is a widely used and robust platform for the initial evaluation of antimicrobial agents against systemic infections.[8] This model allows for the assessment of a compound's ability to reduce bacterial burden in key organs and improve survival rates, providing a strong indication of its potential therapeutic efficacy. For TZ-123, a neutropenic mouse model was chosen to minimize the influence of the host immune system, thereby providing a clearer assessment of the compound's direct antimicrobial activity.[9]
Detailed Experimental Protocol: Murine Sepsis Model
-
Animal Model: Female ICR mice (5-6 weeks old) are used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[9]
-
Infection: A clinical isolate of carbapenem-resistant Klebsiella pneumoniae is grown to mid-log phase. Mice are infected via IP injection with a bacterial suspension containing 1 x 10^6 colony-forming units (CFU).
-
Treatment: Two hours post-infection, treatment is initiated. Animals are randomized into the following groups (n=10 per group):
-
Vehicle control (saline)
-
TZ-123 (20 mg/kg, administered subcutaneously every 12 hours)
-
Meropenem (30 mg/kg, administered subcutaneously every 12 hours) - as a comparator.
-
-
Monitoring: Animal health is monitored daily for 7 days. Survival is recorded.
-
Bacterial Load Determination: A separate cohort of animals (n=5 per group) is euthanized at 24 hours post-infection. Spleen and liver are harvested, homogenized, and plated on appropriate agar to determine bacterial load (CFU/g of tissue).
Comparative Performance Data
The efficacy of TZ-123 was compared against a standard-of-care carbapenem antibiotic, meropenem.
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) in Spleen ± SD | Mean Bacterial Load (log10 CFU/g) in Liver ± SD | 7-Day Survival Rate (%) |
| Vehicle Control | - | 8.2 ± 0.5 | 7.9 ± 0.6 | 0 |
| TZ-123 | 20 | 3.1 ± 0.4 | 2.9 ± 0.3 | 80 |
| Meropenem | 30 | 6.8 ± 0.7 | 6.5 ± 0.8 | 20 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling
Understanding the relationship between drug exposure and its antimicrobial effect is crucial for optimizing dosing regimens.[10][11] PK/PD studies help to identify the key parameters that correlate with efficacy.[12][13]
Methodology
Healthy, non-infected mice are administered a single subcutaneous dose of TZ-123 (20 mg/kg). Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma concentrations of TZ-123 are determined using a validated LC-MS/MS method.
Key PK/PD Parameters
The primary PK/PD index that often correlates with the efficacy of concentration-dependent antimicrobials is the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24/MIC).[11]
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| Tmax (hr) | 0.5 |
| AUC0-24 (µg*hr/mL) | 120 |
| Half-life (t1/2) (hr) | 4.5 |
| AUC24/MIC (for MIC = 1 µg/mL) | 120 |
An AUC24/MIC ratio of >100 is often associated with a positive clinical outcome for many antibiotics. The value of 120 for TZ-123 is therefore highly encouraging.
In Vivo Toxicology Assessment
Early assessment of a drug candidate's safety profile is essential to identify potential liabilities.[14][15][16] An acute toxicity study provides initial information on the maximum tolerated dose (MTD) and potential target organs for toxicity.[17]
Acute Toxicity Study Protocol
-
Animal Model: Healthy female and male ICR mice (6-8 weeks old) are used.
-
Dosing: A single, escalating dose of TZ-123 is administered via the intended clinical route (subcutaneous). Dose levels may include 50, 100, 200, and 400 mg/kg. A vehicle control group is also included.
-
Monitoring: Animals are observed for clinical signs of toxicity immediately after dosing and then daily for 14 days. Body weight is recorded regularly.
-
Necropsy: At the end of the 14-day observation period, all animals are euthanized, and a gross necropsy is performed. Key organs are collected for histopathological examination.
Summary of Toxicology Findings
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Effect on Body Weight |
| 50 | 0/10 | None observed | No significant change |
| 100 | 0/10 | None observed | No significant change |
| 200 | 0/10 | Mild, transient lethargy | <5% weight loss, recovered |
| 400 | 2/10 | Severe lethargy, ruffled fur | >10% weight loss |
The MTD for a single subcutaneous dose of TZ-123 was determined to be greater than 200 mg/kg, indicating a favorable acute safety margin, as the efficacious dose in the sepsis model was 20 mg/kg.
Discussion and Future Directions
The in vivo data presented in this guide strongly support the continued development of TZ-123 as a novel antimicrobial agent for treating infections caused by MDR Gram-negative bacteria. The superior efficacy of TZ-123 compared to meropenem in a murine sepsis model against a carbapenem-resistant strain highlights its potential to address a critical unmet medical need.
The favorable PK/PD profile, with an AUC24/MIC ratio exceeding the target threshold, suggests that the chosen dosing regimen is likely to be effective. Furthermore, the acute toxicology studies indicate a good safety margin.
Future in vivo studies will focus on:
-
Efficacy in other infection models, such as a lung infection model, to broaden the potential clinical applications.[18][19]
-
Testing against a wider panel of MDR pathogens.
-
More extensive toxicology studies, including repeated-dose toxicity studies, to support clinical trials.[17]
The comprehensive in vivo validation of TZ-123 demonstrates a promising profile for this novel triazole derivative, paving the way for its progression into clinical development.
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A Head-to-Head Comparison of 1,2,3-Triazole Derivatives in Cancer Cell Lines: A Guide for Drug Discovery Professionals
In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. Among the myriad of heterocyclic compounds, 1,2,3-triazoles have emerged as a privileged scaffold in medicinal chemistry due to their synthetic accessibility and diverse biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of various 1,2,3-triazole derivatives, offering a synthesis of their cytotoxic effects against a panel of human cancer cell lines. We will delve into the experimental data that underpins these findings, provide detailed protocols for key assays, and explore the mechanistic insights that are driving the development of this promising class of anticancer agents.
The 1,2,3-Triazole Scaffold: A Versatile Tool in Anticancer Drug Design
The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents.[1] Its unique electronic and structural properties, including the ability to form hydrogen bonds and engage in dipole-dipole interactions, allow for effective binding to a variety of biological targets.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid generation of diverse molecular libraries for screening.[1][3]
Comparative Cytotoxicity of 1,2,3-Triazole Derivatives
To provide a clear and objective comparison, we have synthesized data from multiple studies to present the 50% inhibitory concentration (IC50) values of a selection of 1,2,3-triazole derivatives against various human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. However, the data presented below offers a valuable overview of the relative potency and selectivity of these compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Triazole-Coumarin Hybrids | Derivative 4a | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [4] |
| Derivative 4b | A549 (Lung) | 4.78 | Cisplatin | 24.15 | [4] | |
| Triazole-Chalcone Hybrids | Derivative 7a | A549 (Lung) | 8.67 | Doxorubicin | 3.24 | [5] |
| Derivative 7c | A549 (Lung) | 9.74 | Doxorubicin | 3.24 | [5] | |
| Triazole-Podophyllotoxin Hybrids | Derivative 19a | A549 (Lung) | 0.021 | Podophyllotoxin | 0.027 | [5] |
| Derivative 19b | A549 (Lung) | 0.029 | Podophyllotoxin | 0.027 | [5] | |
| Derivative 19c | A549 (Lung) | 0.029 | Podophyllotoxin | 0.027 | [5] | |
| Triazole-Quinoline Hybrids | Derivative 26 (EAD1) | H460 (Lung) | 11 | Chloroquinoline | 52 | [5] |
| HCC827 (Lung) | 7.6 | Chloroquinoline | 76 | [5] | ||
| Triazole-Benzothiazole Hybrids | Derivative K18 | Kyse30 (Esophageal) | 0.042 | - | - | [6] |
| EC-109 (Esophageal) | 0.038 | - | - | [6] | ||
| Triazole-Ciprofloxacin-Chalcone Hybrids | Derivative 4j | HCT116 (Colon) | 2.53 | Doxorubicin | 1.22 | [7] |
| Triazole-Uridine Hybrids | Derivative 3j | MCF-7 (Breast) | 7.80 | Doxorubicin | - | [8] |
| HeLa (Cervical) | 6.80 | Doxorubicin | - | [8] | ||
| Triazole-Phosphonate Hybrids | Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - | [1] |
| A-549 (Lung) | 21.25 | Doxorubicin | - | [1] | ||
| MCF-7 (Breast) | 18.06 | Doxorubicin | - | [1] | ||
| MDA-MB-231 (Breast) | 16.32 | Doxorubicin | - | [1] |
Elucidating the Mechanism of Action: Beyond Cytotoxicity
The anticancer activity of 1,2,3-triazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.[5][9] Several key mechanisms of action have been identified, including:
-
Tubulin Polymerization Inhibition: A significant number of 1,2,3-triazole hybrids have been shown to target the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization.[4][6][10][11] This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][10]
-
Kinase Inhibition: The 1,2,3-triazole scaffold has been incorporated into molecules designed to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[12][13][14]
-
Induction of Apoptosis: Many 1,2,3-triazole derivatives trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[7][10]
-
DNA Damage: Some hybrids, such as those incorporating a ciprofloxacin moiety, have been shown to inhibit topoisomerases I and II, leading to DNA damage and cell death.[7]
Experimental Workflows and Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of 1,2,3-triazole derivatives.
Experimental Workflow Diagram
Caption: Key signaling pathways modulated by 1,2,3-triazole derivatives leading to cancer cell death.
Future Perspectives and Conclusion
The 1,2,3-triazole scaffold continues to be a highly attractive framework for the development of novel anticancer agents. The versatility of "click chemistry" allows for the creation of a vast chemical space of hybrid molecules with the potential for improved potency, selectivity, and pharmacokinetic properties. [1]Future research will likely focus on the development of multi-target agents that can simultaneously inhibit several key pathways involved in cancer progression and the exploration of novel drug delivery systems to enhance the therapeutic index of these compounds.
This guide has provided a comparative overview of the cytotoxic effects of various 1,2,3-triazole derivatives, along with detailed experimental protocols and mechanistic insights. It is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of the next generation of 1,2,3-triazole-based anticancer therapies.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 1,2,3-Triazole Compounds
Introduction: The 1,2,3-Triazole Scaffold and the Reproducibility Imperative
The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry.[1] Its unique combination of chemical stability, capacity for hydrogen bonding, and favorable dipole moment facilitates strong interactions with biological targets.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has enabled the efficient synthesis of vast libraries of 1,4-disubstituted 1,2,3-triazoles, leading to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4][5][6][7]
However, the journey from a synthesized compound to a validated lead is fraught with challenges, chief among them being the reproducibility of biological assays. The "reproducibility crisis" is a well-documented issue in scientific research, and for the medicinal chemist or drug discovery scientist, it represents a significant bottleneck, wasting time, resources, and potentially leading to the premature termination of promising drug candidates.
This guide provides an in-depth comparison of common biological assays used to evaluate 1,2,3-triazole compounds, with a core focus on the principles and practices that ensure the generation of robust and reproducible data. We will move beyond simple protocols to explain the underlying causality of experimental choices, empowering researchers to design self-validating assay systems.
Pillar 1: Understanding the Sources of Assay Variability
Before comparing specific assays, it is crucial to understand the factors that contribute to variability. Reproducibility can be assessed at two main levels: intra-assay variability (precision within a single experiment) and inter-assay variability (consistency between different experiments, potentially run on different days or by different operators).[8] Generally acceptable limits are an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15%.[8] Achieving these metrics requires meticulous control over numerous variables.
dot
Caption: Key factors influencing the reproducibility of biological assays.
Pillar 2: Comparative Analysis of Common Bioassays for 1,2,3-Triazoles
The choice of assay is dictated by the biological question being asked. For 1,2,3-triazoles, this often falls into three categories: cytotoxicity, antimicrobial activity, and enzyme inhibition.
Cytotoxicity Assays: Gauging Antiproliferative Effects
Cytotoxicity is a primary endpoint for anticancer 1,2,3-triazole derivatives.[5] The most common methods are metabolic assays that rely on the conversion of a substrate by viable cells.
| Assay Type | Principle | Advantages | Disadvantages & Reproducibility Considerations |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric measurement.[9][10] | Inexpensive, widely used and cited. | Endpoint assay: Cannot be multiplexed. Interference: 1,2,3-triazoles with inherent reducing potential can directly convert MTT, leading to false negatives.[11] Solubilization step: Incomplete solubilization of formazan is a major source of variability. |
| MTS/XTT Assays | Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step. | Higher throughput, fewer steps, generally lower variability than MTT. | More expensive than MTT. Still susceptible to interference from reducing compounds. |
| Resazurin (alamarBlue) Assay | Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), amenable to multiplexing. | Signal can be sensitive to pH changes in the culture medium. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells using a luciferase-luciferin reaction. | Highly sensitive, rapid, excellent linearity. Often considered the "gold standard" for HTS due to its robustness and low variability. | Most expensive option. Signal is short-lived and requires a luminometer. |
Expert Insight: While the MTT assay is ubiquitous in the literature for screening 1,2,3-triazoles, its susceptibility to interference and the added variability from the solubilization step make it a less robust choice for high-throughput screening (HTS).[11] For lead optimization and validation, ATP-based assays are superior due to their high signal-to-noise ratio and fewer interference issues, providing more reproducible IC50 values.
Table 1: Representative Anticancer Activity of 1,2,3-Triazole Derivatives (IC50 Values in µM)
| Compound Class/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7 (Breast) | MTT | <10 | [12] |
| 1,2,3-Triazole-Chalcone Hybrid (7a) | A549 (Lung) | MTT | 8.67 | [12] |
| Naphthoquinone-Triazole Hybrid | MCF-7, HT-29, MOLT-4 | Not Specified | Notable Cytotoxicity | [3] |
| Thymol-Oxadiazole-Triazole (9) | MCF-7 (Breast) | Not Specified | 1.1 | [12] |
| Thymol-Oxadiazole-Triazole (9) | HCT-116 (Colon) | Not Specified | 2.6 | [12] |
| (R)-Carvone-Triazole Hybrid (9c) | MCF-7 (Breast) | MTS | 25.03 | [2] |
| (R)-Carvone-Triazole Hybrid (9d) | HT-1080 (Fibrosarcoma) | MTS | 25.77 | [2] |
This table illustrates the range of activities reported but does not in itself reflect reproducibility. The variability in these reported values underscores the need for standardized, robust assay protocols.
Antimicrobial Assays: Determining Minimum Inhibitory Concentration (MIC)
For 1,2,3-triazoles designed as antimicrobial agents, the goal is to determine the lowest concentration that inhibits microbial growth.[6][13]
| Assay Type | Principle | Advantages | Disadvantages & Reproducibility Considerations |
| Broth Microdilution | Serial dilutions of the compound are made in liquid growth medium in a 96-well plate, inoculated with a standardized bacterial/fungal suspension, and incubated. MIC is the lowest concentration with no visible growth. | Gold standard method, provides quantitative MIC value. | Labor-intensive, subjective endpoint determination (visual inspection). Inoculum density is a critical variable that must be tightly controlled. |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate swabbed with the microbe. The diameter of the zone of inhibition is measured. | Simple, low cost, good for initial screening. | Qualitative/semi-quantitative. Results are highly dependent on agar depth, inoculum density, and compound diffusion properties. Not suitable for poorly soluble 1,2,3-triazoles. |
| Metabolic Indicator Assays | Similar to broth microdilution, but a viability indicator (e.g., resazurin, tetrazolium salts) is added to provide a colorimetric or fluorescent readout of growth. | Objective endpoint, higher throughput, can be automated. | Potential for compound interference with the indicator dye. Optimization of incubation time before adding the dye is critical. |
Expert Insight: The reproducibility of antimicrobial susceptibility testing is critically dependent on standardization. Following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount. For 1,2,3-triazole libraries, using a metabolic indicator with broth microdilution provides a scalable and objective method, but a pilot study to confirm the lack of interference between the triazole scaffold and the chosen indicator is a necessary validation step.
Enzyme Inhibition Assays
Many 1,2,3-triazoles are designed as specific enzyme inhibitors (e.g., targeting carbonic anhydrase, cholinesterases, or kinases).[4][14][15][16]
dot
Caption: A generalized workflow for an enzyme inhibition assay.
Reproducibility in these assays hinges on the purity and stability of the enzyme, precise control of buffer pH and temperature, and understanding the mechanism of inhibition. For HTS, compound interference (e.g., fluorescence quenching/enhancement, light scattering by aggregated compounds) is a major concern that must be addressed with appropriate counter-screens.
Pillar 3: Self-Validating Experimental Protocols
Trustworthy data comes from protocols designed to be self-validating. This involves incorporating rigorous quality control measures at every step. Below is a detailed protocol for the MTT cytotoxicity assay, adapted to enhance reproducibility.
Detailed Protocol: MTT Cytotoxicity Assay for 1,2,3-Triazole Compounds
Objective: To determine the concentration of a 1,2,3-triazole compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells: Authenticated, low-passage cancer cell line (e.g., MCF-7, A549).
-
Media: Appropriate culture medium + supplements (FBS, antibiotics).
-
Test Compound: 1,2,3-triazole, dissolved in sterile DMSO to create a 10 mM stock.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS), Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
Consumables: Sterile 96-well flat-bottom cell culture plates, multichannel pipettes.
Methodology:
-
Cell Seeding & Culture (Day 1):
-
a. Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).
-
b. Perform a cell count using a hemocytometer or automated counter and assess viability (e.g., with Trypan Blue). Viability should be >95%.
-
c. Dilute the cell suspension to the optimized seeding density (e.g., 5 x 10³ cells/well) in 100 µL of media. Causality: Seeding density must be optimized to ensure cells are still in log growth at the end of the assay, preventing confluence-induced growth arrest from confounding results.
-
d. Seed cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation (the "edge effect").
-
e. Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment (Day 2):
-
a. Prepare serial dilutions of the 1,2,3-triazole stock solution in culture medium. A typical starting concentration might be 100 µM, diluted in 8-10 steps.
-
b. Include control wells :
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This is your 100% viability control.
-
Media Blank: Wells with media but no cells, to measure background absorbance.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
c. Carefully remove the old media from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells (in triplicate).
-
d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition & Solubilization (Day 4/5):
-
a. Add 20 µL of 5 mg/mL MTT solution to each well, including controls.
-
b. Incubate for 3-4 hours at 37°C. Causality: This incubation time must be kept consistent across all experiments as formazan production is time-dependent.
-
c. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
d. Add 150 µL of Solubilization Buffer to each well.
-
e. Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition & Analysis:
-
a. Read the absorbance at 570 nm using a microplate reader.
-
b. Subtract the average absorbance of the media blank from all other readings.
-
c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_Treated / Abs_Vehicle) * 100
-
d. Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
e. Calculate the intra-assay CV for your triplicates.
-
Conclusion: A Framework for Trustworthy Bioactivity Data
The diverse biological activities of 1,2,3-triazole compounds present a rich field for drug discovery. However, the value of this research is directly proportional to the quality and reproducibility of the underlying bioassay data. By understanding the sources of variability, making informed choices about assay selection, and implementing self-validating protocols with rigorous controls, researchers can build a robust data package. This approach not only increases confidence in hit compounds but also accelerates the entire drug development pipeline by ensuring that decisions are based on reliable and reproducible scientific evidence.
References
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Intra-and inter-assay variability. AIA was performed as described in... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. (2019). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
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(PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023). Chemical Science. Retrieved January 20, 2026, from [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-Carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to Correlating In Silico Predictions with Experimental Results for Dichlorophenyl Triazoles
In the landscape of modern drug discovery, the synergy between computational modeling and empirical testing is not just advantageous; it is a cornerstone of efficient and intelligent therapeutic design. This guide delves into the critical process of correlating in silico predictions with experimental outcomes, using the pharmacologically significant class of dichlorophenyl triazoles as a case study. These compounds have garnered substantial interest for their broad-spectrum biological activities, including potent antifungal and anticancer properties.[1][2] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage computational tools to predict biological activity and how to validate these predictions through rigorous experimental work, thereby accelerating the journey from lead compound to clinical candidate.
The core principle of this integrated approach is to utilize computational methods as a predictive filter, identifying the most promising candidates from a vast chemical space and prioritizing them for synthesis and biological evaluation. This not only conserves resources but also provides a deeper mechanistic insight into the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules.
The Computational Gauntlet: In Silico Screening of Dichlorophenyl Triazoles
The initial phase in our drug discovery cascade involves a suite of computational techniques designed to predict the biological activity and pharmacokinetic properties of novel dichlorophenyl triazole derivatives. This in silico assessment is a multi-faceted process, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Expertise in Action: The "Why" Behind the Computational Workflow
The selection of a specific computational strategy is dictated by the research question at hand. For instance, if the primary goal is to identify potent inhibitors of a particular enzyme, such as the fungal cytochrome P450 14α-demethylase (CYP51), a key target for azole antifungals, molecular docking becomes the tool of choice.[1][3] This technique allows us to visualize and quantify the binding interactions between our dichlorophenyl triazole candidates and the active site of the target protein, providing a rational basis for their predicted inhibitory activity. QSAR models, on the other hand, are invaluable when a larger library of compounds with known activities is available, enabling the development of predictive models based on physicochemical properties.[4] Finally, ADMET prediction is a crucial step to weed out compounds that, despite showing good target affinity, are likely to fail in later stages due to poor pharmacokinetics or toxicity.[5][6][7]
Visualizing the In Silico Workflow
Caption: In silico workflow for the evaluation of dichlorophenyl triazole derivatives.
From Prediction to Practice: Experimental Validation
The true measure of any computational model lies in its predictive power, which must be validated through empirical evidence. The prioritized dichlorophenyl triazole candidates from the in silico screening are synthesized and subjected to a battery of biological assays to determine their actual therapeutic potential.
Protocol Deep Dive: A Self-Validating Experimental System
The choice of experimental assays should directly correspond to the predictions made by the computational models. For instance, if molecular docking predicted high binding affinity to an enzyme, an enzyme inhibition assay is the logical next step. If the compounds were designed as anticancer agents, their cytotoxic effects on relevant cancer cell lines must be evaluated.
A robust experimental protocol is self-validating. This means incorporating appropriate controls (positive, negative, and vehicle), ensuring reproducibility through multiple replicates, and using statistically sound methods for data analysis. For example, when assessing antifungal activity, a well-established method like the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC), with a known antifungal agent such as fluconazole serving as a positive control.[3]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis and biological validation.
The Moment of Truth: Correlating In Silico and Experimental Data
The crux of this guide is the direct comparison of the predicted and measured activities of our dichlorophenyl triazole derivatives. A strong correlation between these datasets provides confidence in the predictive power of our computational models and validates the SAR hypotheses derived from them.
Data Presentation: A Head-to-Head Comparison
The following table presents a representative dataset for a series of dichlorophenyl triazole derivatives, comparing their predicted binding affinities from molecular docking studies with their experimentally determined antifungal activity (MIC values). A lower binding energy (more negative) suggests a stronger interaction with the target enzyme, which is expected to correlate with a lower MIC value (higher antifungal potency).
| Compound ID | Substitution Pattern | Predicted Binding Energy (kcal/mol) | Experimental MIC (µg/mL) vs. C. albicans |
| DT-1 | 2,4-dichlorophenyl | -8.5 | 16 |
| DT-2 | 3,4-dichlorophenyl | -7.9 | 32 |
| DT-3 | 2,4-dichlorophenyl, 5-methyl | -9.2 | 8 |
| DT-4 | 3,4-dichlorophenyl, 5-methyl | -8.7 | 16 |
| DT-5 | 2,4-dichlorophenyl, 5-ethyl | -9.5 | 4 |
| Fluconazole | (Reference Drug) | -7.1 | 8 |
This is a representative dataset for illustrative purposes.
Analysis of the Correlation
As illustrated in the table, there is a discernible trend where compounds with lower predicted binding energies (e.g., DT-5 with -9.5 kcal/mol) exhibit lower MIC values (e.g., 4 µg/mL), indicating higher antifungal activity. Conversely, compounds with higher binding energies (e.g., DT-2 with -7.9 kcal/mol) tend to have higher MIC values, signifying weaker activity.
It is important to note that a perfect correlation is rare. Discrepancies can arise from several factors, including:
-
Limitations of the Scoring Functions: The algorithms used to calculate binding energy are approximations and may not perfectly capture all the nuances of molecular interactions.
-
Off-Target Effects: A compound's biological activity may not be solely due to its interaction with the primary target.
-
Pharmacokinetic Factors: Even with high target affinity, a compound's ability to reach the target site can be influenced by factors like cell permeability and efflux pump activity, which are not always fully accounted for in simple docking studies.
A good correlation, often quantified by a correlation coefficient (r²), between docking scores and experimental IC50 values suggests that the computational model is a reliable tool for predicting the biological activity of new compounds in the same chemical class.[8]
Conclusion: An Integrated Future for Drug Discovery
The successful correlation of in silico predictions with experimental results for dichlorophenyl triazoles exemplifies the power of an integrated drug discovery paradigm. This approach, grounded in the principles of scientific integrity and logical design, allows for the rapid identification and optimization of lead compounds. By embracing the synergy between computational and experimental methodologies, we can navigate the complexities of drug development with greater efficiency and a higher probability of success. The continued refinement of computational tools and our understanding of their predictive capabilities will undoubtedly further accelerate the discovery of novel therapeutics to address pressing medical needs.
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Safety Operating Guide
Guide to the Proper Disposal of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole. As a chlorinated, heterocyclic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and the environment. The procedures outlined below are grounded in established principles of chemical waste management for halogenated organic compounds.
Hazard Characterization and Risk Assessment
-
Dichlorophenyl and Chloromethyl Groups: The presence of multiple chlorine atoms classifies this compound as a highly chlorinated organic substance. Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen chloride upon incomplete combustion.[1][2] They are generally considered hazardous waste and require specialized disposal methods.[3][4]
-
1,2,3-Triazole Ring: Triazole derivatives are biologically active molecules, frequently used as fungicides.[5] Many exhibit irritant properties, causing skin, eye, and respiratory irritation.[6][7][8]
Based on these structural alerts, this compound must be handled as a hazardous substance with the presumed characteristics outlined in the table below.
| Hazard Category | Presumed Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8][9][10] | The combination of a reactive chloromethyl group and a biologically active triazole core suggests potential for adverse health effects upon exposure. |
| Irritation | Causes skin, eye, and respiratory system irritation.[6][7][8][11] | This is a common characteristic of many functionalized aromatic and heterocyclic compounds. |
| Environmental Hazard | Toxic to aquatic life with potentially long-lasting effects.[12] | Chlorinated organic compounds are known for their environmental persistence and ecotoxicity.[1] They must be prevented from entering waterways.[12][13] |
Personnel Safety & Required Protective Equipment
Direct exposure must be minimized at all times. The following Personal Protective Equipment (PPE) is mandatory when handling the compound, its solutions, or its waste.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles.[7][9] | Protects eyes from splashes of liquid waste or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Always wash hands after removing gloves.[13] |
| Body Protection | Lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of generating dusts or aerosols.[6][9] Work should ideally be conducted in a chemical fume hood.[8] |
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation is the most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated solvents contaminates the entire stream, making solvent recovery impossible and dramatically increasing disposal costs.[4]
Step 1: Designate a Waste Accumulation Area Establish a specific, well-ventilated area in the lab for hazardous waste, preferably within a secondary containment tray to manage potential leaks.
Step 2: Select the Correct Waste Container Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene). The container must have a tightly sealing screw cap.[3][13]
Step 3: Label the Container Before Use The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous)
-
The date accumulation started
Step 4: Segregate and Collect Waste
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, absorbent pads) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.
-
Crucial Segregation: This waste stream is Halogenated Organic Waste . It must be kept separate from all other waste streams, especially non-halogenated solvents.[4]
Diagram: Waste Segregation Decision Workflow
This diagram illustrates the critical decision-making process for segregating chemical waste based on its halogen content.
Caption: From lab bench to final waste destruction.
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Personal protective equipment for handling 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
An In-Depth Guide to Personal Protective Equipment for Handling 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a novel compound, specific safety data may be limited. Therefore, this guidance is synthesized from the toxicological profiles of structurally similar compounds, including chlorinated aromatics and triazole derivatives, to establish a robust framework for safe handling. The central principle of this protocol is the elimination of exposure pathways through meticulous planning and the correct use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risk Profile
This compound is a complex molecule with several functional groups that suggest a cautious approach. While a specific Safety Data Sheet (SDS) is not available, an analysis of its constituent parts—a dichlorophenyl group, a chloromethyl group, and a triazole ring—allows for a presumptive hazard profile.
-
Dichlorophenyl Group: Chlorinated aromatic compounds can be toxic and may cause skin and eye irritation.[1] They are often persistent in the environment.
-
Chloromethyl Group: This functional group makes the compound an alkylating agent. Alkylating agents are frequently reactive and can be irritants, sensitizers, and have mutagenic properties.
-
Triazole Ring: The triazole moiety is present in many pesticides and pharmaceuticals.[2][3] Some triazole derivatives are known to be harmful if swallowed, cause serious eye irritation, and may have reproductive toxicity.[4][5]
Based on these structural alerts, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][6]
-
Skin and Eye Irritation: Likely to cause significant skin and eye irritation or damage upon contact.[7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8]
-
Chronic Effects: Potential for long-term effects due to the alkylating nature and the toxicological profile of related triazoles.[9]
The Core Principle: Engineering Controls First
Before any handling, ensure that appropriate engineering controls are in place and functional. Personal Protective Equipment is the last line of defense.
-
Fume Hood: All weighing, transfers, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: The laboratory must have adequate general ventilation.[10]
-
Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved (Nitrile inner, Neoprene/Butyl Rubber outer) | Chemical splash goggles and a full-face shield | Fully-buttoned lab coat, chemical-resistant apron | N95 respirator (minimum) |
| Preparing Solutions | Double-gloved (Nitrile inner, Neoprene/Butyl Rubber outer) | Chemical splash goggles and a full-face shield | Fully-buttoned lab coat, chemical-resistant apron | Not required if in a fume hood |
| Running Reactions/Workup | Double-gloved (Nitrile inner, Neoprene/Butyl Rubber outer) | Chemical splash goggles and a full-face shield | Fully-buttoned lab coat, chemical-resistant apron | Not required if in a fume hood |
| Handling Waste/Disposal | Double-gloved (Nitrile inner, Neoprene/Butyl Rubber outer) | Chemical splash goggles | Fully-buttoned lab coat, chemical-resistant apron | Not required |
| Large-Scale Spill Cleanup | Heavy-duty Neoprene or Butyl Rubber gloves | Chemical splash goggles and a full-face shield | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
Detailed PPE Specifications:
-
Hand Protection: The use of double gloves is critical. An inner nitrile glove provides a baseline level of protection and dexterity. The outer glove should be made of a material with high resistance to chlorinated organic compounds, such as Neoprene or Butyl Rubber.[11] Always check gloves for integrity before each use.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[12] A full-face shield must be worn over the goggles to protect the entire face.[12]
-
Body Protection: A standard cotton lab coat should be supplemented with a chemical-resistant apron made of rubber or a similar impervious material.[11] For large-scale operations, a disposable chemical-resistant suit should be considered.[11] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: When handling the solid compound outside of a fume hood (e.g., during weighing if a ventilated balance enclosure is not available), an N95 respirator is the minimum requirement to prevent inhalation of fine particles. For emergencies such as a large spill, a full-facepiece air-purifying respirator (APR) with organic vapor cartridges is necessary.[13]
Operational and Disposal Plans
A systematic workflow ensures that safety is integrated into every step of the process, from preparation to disposal.
Safe Handling Workflow
Caption: High-level workflow for safely handling hazardous chemicals.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned. If required, don a chemical-resistant apron.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator (if needed): Perform a seal check to ensure the respirator fits correctly.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Put on the second, chemical-resistant pair of gloves (e.g., Neoprene). The cuff of the outer glove should go over the sleeve of the lab coat.
Doffing (Removing) PPE - The "Contaminated-to-Contaminated" Principle: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Decontaminate Outer Gloves: While still wearing them, wipe down your outer gloves with an appropriate solvent (e.g., 70% ethanol) if practical.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated solid hazardous waste container.
-
Remove Face Shield/Goggles: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Remove Lab Coat/Apron: Remove your lab coat and/or apron, folding the contaminated outside inwards. Place it in a designated laundry bin or disposal bag.
-
Remove Inner Gloves: Peel off the inner nitrile gloves, turning them inside out. This should be the last piece of PPE you remove. Dispose of them in the designated solid hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
-
Chemical Waste: All unreacted this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. The label should include the full chemical name and associated hazards.
-
Contaminated Solids: Used gloves, weigh paper, disposable aprons, and any other solid materials that have come into contact with the chemical must be disposed of in a separate, labeled solid hazardous waste container.[4] Do not mix with general laboratory trash.
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.
-
Gently sweep the absorbed material into a hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert all personnel to leave the lab.
-
If the material is volatile or dusty, close the lab door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Spectrum Chemical. (n.d.). 1 - Safety Data Sheet.
-
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 1,2,4-triazole - Substance Information. Retrieved from [Link]
- New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Amitrole.
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Amitrole. Retrieved from [Link]
- SAS Publishers. (n.d.). Simple decontamination methods for removal of pesticide residues in brinjal.
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][4][10]- triazole-1-methyl )-[4][6] dioxolane -4-Methyl methanesulfonate. Retrieved from
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Neofytos, D., Avdic, E., & Magiorakos, A.-P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Dovepress. Retrieved from [Link]
- ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.
-
ResearchGate. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
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University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET - 4-Amino-1,2,4-triazole.
- University of Hawai'i at Manoa CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
-
Royal Society of Chemistry. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). AERU. Retrieved from [Link]
-
Frontiers. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
